1-Butanol, 4-(ethenyloxy)-
Description
The exact mass of the compound 1-Butanol, 4-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butanol, 4-(ethenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(ethenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethenoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNQNDUEFFFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31244-41-4 | |
| Record name | 1-Butanol, 4-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31244-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044854 | |
| Record name | 4-(Ethenyloxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 4-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17832-28-9 | |
| Record name | 4-Hydroxybutyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Ethenyloxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(vinyloxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL MONOVINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGM5RZX0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1-Butanol, 4-(ethenyloxy)-" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanol, 4-(ethenyloxy)-, also known by its synonyms 4-(vinyloxy)butan-1-ol and 1,4-butanediol monovinyl ether, is a bifunctional organic molecule possessing both a primary alcohol and a vinyl ether functional group.[1][2] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer and intermediate in polymer chemistry and organic synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.
Chemical Structure and Properties
The chemical structure of 1-Butanol, 4-(ethenyloxy)- consists of a four-carbon butyl chain with a hydroxyl group at one terminus and a vinyloxy group at the other.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 4-(Ethenyloxy)butan-1-ol |
| CAS Number | 17832-28-9[2] |
| Molecular Formula | C6H12O2[2] |
| Synonyms | 4-(Vinyloxy)butan-1-ol, 1,4-Butanediol monovinyl ether, Hydroxybutyl vinyl ether (HBVE)[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.939 g/mL at 25 °C | [3] |
| Boiling Point | 95 °C at 20 mmHg | [3] |
| Melting Point | -33 °C | [3] |
| Flash Point | 185 °F (85 °C) | [2][3] |
| Water Solubility | 75 g/L at 20 °C | [3] |
| Refractive Index | n20/D 1.444 | [3] |
Experimental Protocols
Synthesis: Vinylation of 1,4-Butanediol
The primary industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene.[2][4] This reaction is typically catalyzed by a strong base.
General Procedure:
-
Catalyst Preparation: A strong base, such as potassium hydroxide or a superbase system like CsF-NaOH, is used as a catalyst.[4] In the case of heterogeneous catalysis, potassium hydroxide can be supported on carriers like aluminum oxide or silica gel.[4]
-
Reaction Setup: 1,4-butanediol is charged into a suitable reactor.
-
Vinylation Reaction: Acetylene gas is introduced into the reactor under pressure (e.g., 1.0–1.2 MPa) and at an elevated temperature (e.g., 138–140 °C).[4] The reaction mixture is stirred to ensure efficient contact between the reactants and the catalyst.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of 1,4-butanediol and the yield of the desired product. Upon completion, the catalyst is neutralized or removed by filtration.
-
Purification: The crude product is purified by distillation under reduced pressure to isolate 1-Butanol, 4-(ethenyloxy)- from unreacted starting materials and byproducts. A common byproduct is the divinylation product, 1,4-bis(vinyloxy)butane.[4]
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for confirming the structure of 1-Butanol, 4-(ethenyloxy)-. Expected signals would include those for the vinyl protons, the methylene protons adjacent to the ether oxygen and the hydroxyl group, and the other methylene protons of the butyl chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
-
FTIR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the C=C stretch of the vinyl group, and the C-O stretches of the ether and alcohol functionalities. While a detailed interpretation is beyond the scope of this guide, the PubChem database indicates the availability of FTIR and ¹H NMR spectra for this compound.[1]
Visualizations
Chemical Structure of 1-Butanol, 4-(ethenyloxy)-
Caption: 2D structure of 1-Butanol, 4-(ethenyloxy)-.
Synthesis Workflow
Caption: General workflow for the synthesis of 1-Butanol, 4-(ethenyloxy)-.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for 1-Butanol, 4-(ethenyloxy)-. Its primary applications are in the field of industrial polymer chemistry. General toxicological information for vinyl ethers suggests the potential for mild irritation to the eyes and respiratory tract, and effects on the central nervous system at high concentrations.
Applications
The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a versatile building block in chemical synthesis.
-
Reactive Diluent: It is used as a reactive diluent in UV-curable coatings and inks, where it helps to reduce viscosity and participates in the polymerization process.
-
Monomer for Copolymers: The vinyl ether group can undergo polymerization, while the hydroxyl group provides a site for further modification or cross-linking. This makes it a useful comonomer in the production of specialty polymers with tailored properties such as adhesion and flexibility.
-
Intermediate in Organic Synthesis: The hydroxyl and vinyl ether groups can be selectively reacted to introduce new functionalities, making it a valuable intermediate in the synthesis of more complex molecules.
Logical Relationship of Applications
Caption: Relationship between 1-Butanol, 4-(ethenyloxy)- and its industrial applications.
References
In-Depth Technical Guide: 1-Butanol, 4-(ethenyloxy)-
CAS Number: 17832-28-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Butanol, 4-(ethenyloxy)-, a versatile chemical intermediate. The information presented herein is curated for professionals in research and development, with a focus on its chemical properties, synthesis, applications, and safety.
Chemical and Physical Properties
1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), is a colorless to light yellow liquid with a faint, ether-like odor.[1] It is a bifunctional monomer containing both a vinyl ether group and a primary hydroxyl group, which imparts unique reactivity and versatility in chemical synthesis.[2] The presence of the hydroxyl group allows for further chemical modifications, while the vinyl ether group is susceptible to polymerization.[2]
Table 1: Physical and Chemical Properties of 1-Butanol, 4-(ethenyloxy)-
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [1][3] |
| Odor | Faint, ether-like | [1] |
| Boiling Point | 95 °C at 20 mmHg | [3][4] |
| Melting Point | -33 °C | [1][2] |
| Density | 0.939 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.444 | [3][4] |
| Water Solubility | 75 g/L at 20 °C | [1][2] |
| Flash Point | 85 °C (closed cup) | [4] |
| Autoignition Temperature | 225 °C | [2] |
Synthesis
The primary industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene in the presence of a strong base catalyst, typically potassium hydroxide (KOH).[1][5] This reaction must be carefully controlled to favor the formation of the monovinyl ether over the divinyl ether byproduct.[5]
Experimental Protocol: Synthesis of 1,4-Butanediol Monovinyl Ether[5]
Materials:
-
1,4-Butanediol
-
Potassium Hydroxide (KOH)
-
Acetylene (C₂H₂)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
Equipment:
-
Autoclave (1.2 L capacity)
-
Stirring apparatus
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
A 1.2 L autoclave is charged with a solution of 9 g of KOH in 180 g of 1,4-butanediol and 170 g of tetrahydrofuran.
-
An equimolar amount of acetylene is compressed into the autoclave.
-
The mixture is carefully heated to 140 °C with stirring and maintained at 140-150 °C until the pressure no longer declines (approximately 8 hours).
-
After cooling, the tetrahydrofuran is removed.
-
Diethyl ether and water are added to the reaction mixture.
-
The ether extract is washed with water and dried over anhydrous potassium carbonate.
-
The final product is purified by fractional distillation.
Expected Products:
-
1,4-Butanediol monovinyl ether (b.p. 83-85 °C at 18 mmHg)
-
1,4-Butanediol divinyl ether (byproduct, b.p. 65-67 °C at 18 mmHg)
-
Unreacted 1,4-butanediol
Note: Increasing the molar ratio of acetylene to 1,4-butanediol can increase the yield of the divinyl ether.[5]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Butanol, 4-(ethenyloxy)-.
Table 2: Spectroscopic Data of 1-Butanol, 4-(ethenyloxy)-
| Spectroscopy Type | Data Source | Key Features |
| ¹H NMR | Sigma-Aldrich Co. LLC[6] | Data available on PubChem, CID 87329 |
| FTIR | Forensic Spectral Research[6] | Neat (KBr) spectrum available on PubChem, CID 87329 |
| GC-MS | Chemical Concepts, A Wiley Division[6] | Mass spectrometry data available on PubChem, CID 87329 |
| Raman | Polysciences, Inc.[6] | FT-Raman spectrum available on PubChem, CID 87329 |
Applications
The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a valuable monomer in polymer chemistry.
-
Reactive Diluent: It is used as a reactive diluent in UV-curable coatings and inks.[1]
-
Monomer for Copolymers: It serves as a building block for macronomonomers and as a monomer for vinyl copolymers.[1]
-
Adhesives: It is utilized in the formulation of adhesives for labels, commercial printing, and flexible packaging.[7]
-
Cement Additives: Employed in the synthesis of cement additives.[1]
-
Fluororesin and Coatings: Its reactivity makes it suitable for applications in fluororesins and various coatings.[2]
Safety and Handling
Comprehensive safety data is essential for the handling of 1-Butanol, 4-(ethenyloxy)-.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation. |
| Hazardous to the aquatic environment - chronic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects. |
Data compiled from multiple safety data sheets.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from sources of ignition.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container. The industrial product is often stabilized with potassium hydroxide.[1][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[8]
Biological Activity and Toxicology
Currently, there is limited specific data on the biological signaling pathways directly affected by 1-Butanol, 4-(ethenyloxy)-. Toxicological information is primarily based on general data for vinyl ethers and the butanol moiety.
-
Acute Toxicity: It is considered moderately toxic if ingested.[7]
-
Irritation: It can cause serious eye irritation.[7]
-
Sensitization: Skin sensitizing effects were not observed in animal studies.[7]
-
Genotoxicity/Mutagenicity: No mutagenic or genotoxic effects were found in various in-vitro tests.[7]
-
Ecotoxicity: The substance is harmful to aquatic life with long-lasting effects.[7]
The metabolism of vinyl ethers can proceed via cytochrome P450 enzymes, but specific metabolic pathways for 1-Butanol, 4-(ethenyloxy)- have not been extensively studied.[9] The biological effects are generally associated with the reactivity of the vinyl group and the properties of the resulting metabolites.
Conclusion
1-Butanol, 4-(ethenyloxy)- (CAS 17832-28-9) is a significant chemical intermediate with primary applications in the polymer and coatings industries. Its synthesis via the vinylation of 1,4-butanediol is a well-established industrial process. While it possesses moderate acute toxicity and is an eye irritant, proper handling and adherence to safety protocols can mitigate these risks. Further research into its specific metabolic pathways and long-term toxicological effects would be beneficial for a more complete understanding of its biological impact.
References
- 1. 4-Hydroxybutylvinylether – Wikipedia [de.wikipedia.org]
- 2. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-羟丁基乙烯基醚 contains 0.01% potassium hydroxide as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. 1,4-Butanediol monovinyl ether | C6H12O2 | CID 87329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ashland.com [ashland.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Drug Metabolism and Toxicological Mechanisms [mdpi.com]
Technical Guide: Synthesis and Purification of 1-Butanol, 4-(ethenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of 1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)-1-butanol or 4-hydroxybutyl vinyl ether. This monomer is a valuable building block in polymer chemistry and a versatile intermediate in organic synthesis. This document outlines the primary synthetic methodologies, detailed purification protocols, and key physical and chemical properties.
Chemical Properties and Data
1-Butanol, 4-(ethenyloxy)- is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] It is moderately soluble in water and miscible with many organic solvents.[1] Commercial preparations are often stabilized with a small amount of potassium hydroxide to prevent polymerization.
Table 1: Physical and Chemical Properties of 1-Butanol, 4-(ethenyloxy)-
| Property | Value | Reference |
| CAS Number | 17832-28-9 | [2][3] |
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Boiling Point | 189.5 °C @ 1013 hPa | [4] |
| 95 °C @ 20 mmHg | [5] | |
| Melting Point | -33 °C | [5][6] |
| Density | 0.939 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.444 | |
| Water Solubility | 75 g/L at 20 °C | [5][6] |
| Flash Point | 85 °C (closed cup) |
Synthesis Methodologies
The most common industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene in the presence of a basic catalyst. An alternative approach, transetherification, offers a pathway that avoids the use of acetylene gas.
Vinylation of 1,4-Butanediol with Acetylene
This method is based on the Reppe vinylation, where an alcohol reacts with acetylene under basic conditions.
Reaction:
HO-(CH₂)₄-OH + HC≡CH → H₂C=CH-O-(CH₂)₄-OH
Catalysts:
-
Potassium Hydroxide (KOH): A traditional and effective catalyst for this reaction.
-
Superbase Systems (e.g., CsF-NaOH): These systems have been shown to provide excellent conversion and yields, potentially under milder conditions than KOH alone.[7]
A diagram illustrating the synthesis workflow is provided below.
Detailed Experimental Protocol (Vinylation):
Caution: This reaction involves flammable acetylene gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and equipment (e.g., a high-pressure autoclave).
-
Catalyst Preparation: In a dry, inert atmosphere, add 1,4-butanediol to a high-pressure autoclave equipped with a mechanical stirrer, gas inlet, and thermocouple.
-
Reaction Setup: Add the basic catalyst (e.g., potassium hydroxide, ~5-10 mol% relative to 1,4-butanediol).
-
Reaction Execution: Seal the autoclave, and purge with nitrogen gas. Introduce acetylene gas to the desired pressure. Heat the mixture to the reaction temperature (e.g., 140-160 °C) with vigorous stirring. Maintain the acetylene pressure and temperature for the duration of the reaction (several hours), monitoring the uptake of acetylene.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess acetylene. The reaction mixture is then neutralized with a suitable acid (e.g., dilute sulfuric acid or acetic acid) to a pH of ~7. The resulting salts are removed by filtration.
-
Isolation: The crude product is obtained after removal of any low-boiling impurities under reduced pressure.
Purification Methods
The primary method for purifying 1-Butanol, 4-(ethenyloxy)- is fractional distillation under reduced pressure. For achieving very high purity, column chromatography can also be employed.
Fractional Distillation
Fractional distillation is effective for separating the desired product from unreacted 1,4-butanediol, the divinylated byproduct (1,4-bis(vinyloxy)butane), and other high-boiling impurities.
A diagram of the purification workflow is shown below.
Detailed Experimental Protocol (Fractional Distillation):
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.
-
Distillation: Charge the distillation flask with the crude product and a few boiling chips or a magnetic stir bar.
-
Fraction Collection: Gradually reduce the pressure and begin heating the distillation flask. Collect and discard any initial low-boiling fractions.
-
Product Isolation: Collect the main fraction at the appropriate boiling point and pressure (e.g., ~95 °C at 20 mmHg).[5] Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.
-
Storage: Store the purified product over a small amount of potassium hydroxide to inhibit polymerization, in a tightly sealed container in a cool, dark place.
Column Chromatography
For applications requiring very high purity, column chromatography can be used as a final purification step.
Detailed Experimental Protocol (Column Chromatography):
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a chromatography column.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of 1-Butanol, 4-(ethenyloxy)- is moderate due to the hydroxyl group, so it will elute after non-polar impurities.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature and chemical databases did not reveal any specific biological activities or signaling pathways associated with 1-Butanol, 4-(ethenyloxy)-. Its primary applications are in materials science as a monomer and in chemical synthesis as an intermediate.[1][8] Therefore, no signaling pathway diagrams are included in this guide. The logical relationship of the synthesis process is depicted in the synthesis workflow diagram.
References
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 17832-28-9 CAS Manufactory [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]
- 6. 4-(Vinyloxy)butan-1-ol | 17832-28-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ashland.com [ashland.com]
Spectroscopic Profile of 1-Butanol, 4-(ethenyloxy)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Butanol, 4-(ethenyloxy)-, a versatile bifunctional monomer. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)butan-1-ol or 4-hydroxybutyl vinyl ether, possesses both a hydroxyl and a vinyl ether functional group.[1][2][3][4][5] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in polymer and organic synthesis.[3]
Molecular Formula: C₆H₁₂O₂[1][2][4][5]
Molecular Weight: 116.16 g/mol [1][2][4]
CAS Number: 17832-28-9[1][2][5]
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Butanol, 4-(ethenyloxy)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of 1-Butanol, 4-(ethenyloxy)- provide detailed information about the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the distinct signals corresponding to the vinyl and butyl moieties of the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.4 | dd | 1H | =CH-O |
| ~4.1 | dd | 1H | =CH₂ (trans) |
| ~3.9 | dd | 1H | =CH₂ (cis) |
| ~3.7 | t | 2H | -O-CH₂- |
| ~3.6 | t | 2H | -CH₂-OH |
| ~1.7 | m | 2H | -CH₂-CH₂-OH |
| ~1.6 | m | 2H | -O-CH₂-CH₂- |
Note: Reported chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as dd (doublet of doublets), t (triplet), and m (multiplet).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~152 | =CH-O |
| ~86 | =CH₂ |
| ~67 | -O-CH₂- |
| ~62 | -CH₂-OH |
| ~30 | -CH₂-CH₂-OH |
| ~26 | -O-CH₂-CH₂- |
Note: Reported chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Butanol, 4-(ethenyloxy)- shows characteristic absorption bands for the hydroxyl and vinyl ether groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | =C-H stretch (vinyl) |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1620 | Strong | C=C stretch (vinyl) |
| ~1200 | Strong | C-O-C stretch (ether) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-Butanol, 4-(ethenyloxy)- would be expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Possible Assignment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - CH₃]⁺ |
| 87 | Moderate | [M - C₂H₅]⁺ |
| 73 | High | [M - C₃H₅O]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 43 | Very High | [C₃H₇]⁺ or [CH₂=CHO]⁺ |
Note: The fragmentation pattern is a prediction and may vary based on the ionization method and experimental conditions. The spectrum available is a GC-MS spectrum.[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are often specific to the instrumentation used. However, general methodologies are outlined below.
NMR Spectroscopy
A sample of 1-Butanol, 4-(ethenyloxy)- is typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. For quantitative analysis, a known amount of an internal standard may be added.
IR Spectroscopy
An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[1]
Mass Spectrometry
For a volatile compound like 1-Butanol, 4-(ethenyloxy)-, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and the resulting ions are detected.[1]
Synthesis
1-Butanol, 4-(ethenyloxy)- can be synthesized via the vinylation of 1,4-butanediol with acetylene in the presence of a strong base catalyst.[3]
Caption: Synthesis of 1-Butanol, 4-(ethenyloxy)-.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 1-Butanol, 4-(ethenyloxy)- with atom numbering corresponding to the NMR assignments provided in the tables above.
Caption: Structure of 1-Butanol, 4-(ethenyloxy)-.
References
An In-depth Technical Guide to the Reactivity of 1-Butanol, 4-(ethenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), with a range of common chemical reagents. This bifunctional molecule, featuring both a primary hydroxyl group and a reactive vinyl ether moiety, serves as a versatile building block in polymer chemistry and organic synthesis.[1][2] Understanding its reactivity profile is crucial for its effective application in the development of novel materials and pharmaceutical intermediates.
Core Reactivity Principles
1-Butanol, 4-(ethenyloxy)- possesses two distinct reactive centers: the nucleophilic carbon-carbon double bond of the vinyl ether and the primary hydroxyl group. The vinyl ether group is characterized as an "electron-rich double bond" due to the resonance donation from the adjacent ether oxygen, making it highly susceptible to electrophilic attack.[2] The primary hydroxyl group exhibits typical alcohol reactivity, including oxidation and nucleophilic substitution. The interplay of these two functional groups allows for a diverse range of chemical transformations.
Reactions of the Vinyl Ether Group
The vinyl ether moiety is the more reactive of the two functional groups under many conditions and is particularly susceptible to electrophilic addition and polymerization.
Acid-Catalyzed Hydrolysis
In the presence of aqueous acid, the vinyl ether group undergoes rapid hydrolysis to yield 1,4-butanediol and acetaldehyde. The reaction is initiated by the rate-determining protonation of the β-carbon of the vinyl group, which generates a resonance-stabilized carbocation. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to the final products.[3][4][5]
Reaction Pathway: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of the vinyl ether group.
Electrophilic Addition of Halogens and Hydrogen Halides
Under anhydrous conditions, the vinyl ether double bond readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).[6] The addition of hydrogen halides is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon (β-carbon) and the halide adding to the α-carbon, due to the formation of the more stable carbocation intermediate. The ether oxygen itself can be cleaved by strong acids like HBr and HI, particularly at elevated temperatures, which can be a competing reaction.[7][8][9]
Polymerization
1-Butanol, 4-(ethenyloxy)- is a versatile monomer that can undergo polymerization through various mechanisms:
-
Cationic Polymerization: This is the most common and facile method for polymerizing vinyl ethers. The reaction is initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids, which generate a propagating carbocationic chain end.[10] The polymerization can be controlled to produce polymers with well-defined molecular weights and narrow dispersities.[11][12]
-
Free-Radical Polymerization: While vinyl ethers do not readily undergo free-radical homopolymerization, they can be copolymerized with other monomers, such as acrylates and methyl methacrylate.[13][14][15]
Reactions of the Primary Hydroxyl Group
The primary hydroxyl group of 1-Butanol, 4-(ethenyloxy)- undergoes reactions typical of primary alcohols, offering a secondary site for chemical modification.
Oxidation
The oxidation of the hydroxyl group can lead to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
-
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation (using dimethyl sulfoxide and an activating agent like oxalyl chloride).[16][17][18][19][20][21] The Swern oxidation is particularly effective for this conversion.[22][23][24]
-
Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the primary alcohol to the corresponding carboxylic acid.[25][26][27][28]
Reaction Pathway: Oxidation of the Hydroxyl Group
Caption: Oxidation pathways for the primary hydroxyl group.
Esterification
The hydroxyl group can be readily converted to an ester through reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction provides a convenient method for introducing a variety of functional groups onto the butanol side chain.
Quantitative Data Summary
While specific quantitative data for many reactions of 1-Butanol, 4-(ethenyloxy)- are not widely published, the following table summarizes typical yields and conditions for analogous reactions, providing a reasonable expectation for experimental outcomes.
| Reaction Type | Reagent/Conditions | Substrate | Product | Yield (%) | Reference |
| Oxidation | Swern Oxidation | 4-(Benzyloxy)butan-1-ol | 4-(Benzyloxy)butanal | High | [22] |
| Oxidation | PCC | Primary Alcohols | Aldehydes | Generally >80 | [16][17] |
| Polymerization | Cationic (BF₃·OEt₂) | Vinyl Ethers | Poly(vinyl ether)s | Variable | [10] |
| Copolymerization | Free Radical (with MMA) | Butyl Vinyl Ether | Copolymer | Variable | [13][14] |
Experimental Protocols
The following are representative experimental protocols for key transformations of molecules with similar functional groups, which can be adapted for 1-Butanol, 4-(ethenyloxy)-.
Protocol 1: Swern Oxidation of a Primary Alcohol to an Aldehyde
This protocol is adapted from the oxidation of 4-(benzyloxy)butan-1-ol.[22]
-
Preparation: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation of DMSO: A solution of dimethyl sulfoxide (DMSO) (2.0 eq.) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
Addition of Alcohol: A solution of 1-Butanol, 4-(ethenyloxy)- (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture. The mixture is stirred for 30-60 minutes at -78 °C.
-
Addition of Base: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, 4-(ethenyloxy)butanal.
-
Purification: The crude product can be purified by flash column chromatography.
Experimental Workflow: Swern Oxidation
Caption: General experimental workflow for the Swern oxidation of a primary alcohol.
Protocol 2: Esterification of the Hydroxyl Group with Acetic Anhydride
This is a general procedure for the acetylation of a primary alcohol.
-
Reactant Mixture: To a solution of 1-Butanol, 4-(ethenyloxy)- (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) is added a base, such as pyridine or triethylamine (1.2 eq.).
-
Addition of Acylating Agent: Acetic anhydride (1.1 eq.) is added dropwise to the mixture at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, 4-(ethenyloxy)butyl acetate, can be purified by distillation or column chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. allen.in [allen.in]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 20. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 21. Swern Oxidation [organic-chemistry.org]
- 22. scientificlabs.ie [scientificlabs.ie]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.ualberta.ca [chem.ualberta.ca]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. youtube.com [youtube.com]
A Technical Guide to 1-Butanol, 4-(ethenyloxy)- as a Monomer for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), a functional monomer with significant potential in the synthesis of advanced polymers for biomedical applications. This document outlines the monomer's properties, polymerization methodologies, and prospective applications in drug delivery, supported by experimental protocols and quantitative data.
Monomer Overview: 1-Butanol, 4-(ethenyloxy)- (HBVE)
1-Butanol, 4-(ethenyloxy)- is a versatile monomer possessing both a reactive vinyl ether group and a primary hydroxyl group.[1][2] This bifunctionality allows for its incorporation into polymer chains via the vinyl group, while the pendant hydroxyl group offers a site for post-polymerization modification, crosslinking, or for imparting hydrophilicity and specific interactions with biological systems.[1]
Monomer Properties
| Property | Value | Reference |
| CAS Number | 17832-28-9 | [1] |
| Molecular Formula | C6H12O2 | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 95 °C at 20 mmHg | |
| Melting Point | -33 °C |
Polymerization of 4-Hydroxybutyl Vinyl Ether (HBVE)
The direct polymerization of HBVE presents challenges due to the presence of the hydroxyl group, which can interfere with certain polymerization mechanisms. Specifically, in cationic polymerization, the electron-rich hydroxyl group can nucleophilically attack the carbocationic propagating center, leading to side reactions and termination.[3][4] To overcome this, two primary strategies have been developed: a protection-deprotection approach for cationic polymerization and direct radical polymerization.
Cationic Polymerization via a Protection-Deprotection Strategy
Living cationic polymerization is a preferred method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions from vinyl ethers.[5] For HBVE, this necessitates the protection of the hydroxyl group prior to polymerization, followed by a deprotection step to yield the final hydroxyl-functionalized polymer.[3][4] Silyl ethers are commonly used as protecting groups.[3][4]
Step 1: Protection of 4-Hydroxybutyl Vinyl Ether
-
Materials: 4-hydroxybutyl vinyl ether (HBVE), tert-butyldiphenylsilyl chloride (TBDPSCl), imidazole, and anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve HBVE and imidazole (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDPSCl (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl-protected monomer, tert-butyldiphenylsilyloxybutyl vinyl ether (TBDPSBVE), by column chromatography.
-
Step 2: Living Cationic Polymerization of TBDPSBVE
-
Materials: Purified TBDPSBVE, a suitable initiator such as 1-isobutoxyethyl acetate (IBEA), and a Lewis acid co-initiator like ethylaluminum sesquichloride (Et1.5AlCl1.5) or tin tetrachloride (SnCl4), and anhydrous toluene.
-
Procedure:
-
Under an inert atmosphere, dissolve the initiator (IBEA) in anhydrous toluene in a flame-dried Schlenk flask.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Add the Lewis acid co-initiator to the solution and stir for 15 minutes.
-
Slowly add the purified TBDPSBVE monomer to the initiator solution.
-
Allow the polymerization to proceed for a specified time (e.g., 1-4 hours) to achieve the desired molecular weight.
-
Quench the polymerization by adding pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Step 3: Deprotection of Poly(TBDPSBVE) to Yield Poly(HBVE)
-
Materials: Poly(TBDPSBVE), tetrabutylammonium fluoride (TBAF), and tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the purified poly(TBDPSBVE) in THF.
-
Add a solution of TBAF (e.g., 1 M in THF) to the polymer solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the deprotection by NMR spectroscopy until the silyl protecting group signals disappear.
-
Precipitate the final polymer, poly(4-hydroxybutyl vinyl ether) [poly(HBVE)], in cold diethyl ether or hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
Direct Radical Polymerization of HBVE
Recent advancements have demonstrated that direct polymerization of vinyl ethers with unprotected hydroxyl groups can be achieved using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3] This method offers a more direct route to well-defined hydroxyl-functionalized poly(vinyl ethers).
-
Materials: 4-hydroxybutyl vinyl ether (HBVE), a suitable RAFT agent (e.g., a xanthate or dithiocarbamate), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent like 1,4-dioxane.
-
Procedure:
-
In a Schlenk flask, dissolve HBVE, the RAFT agent, and AIBN in 1,4-dioxane.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a set time, taking aliquots periodically to monitor conversion and molecular weight evolution by NMR and gel permeation chromatography (GPC), respectively.
-
Quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent such as cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Quantitative Data and Polymer Characterization
The resulting poly(4-hydroxybutyl vinyl ether) can be characterized by various analytical techniques to determine its molecular weight, dispersity, and thermal properties.
Polymer Properties
| Property | Description | Typical Values/Observations | Reference |
| Molecular Weight (Mn) | Number-average molecular weight, controllable by the monomer-to-initiator ratio in living polymerizations. | Can be tailored from a few thousands to tens of thousands g/mol . | [3] |
| Dispersity (Đ or Mw/Mn) | A measure of the distribution of molecular weights in a given polymer sample. | Living polymerizations can achieve narrow dispersities (e.g., 1.1 - 1.3). | [3] |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | The Tg of poly(HBVE) is significantly lower than that of its β-methyl substituted analog, poly(hydroxybutyl propenyl ether) (44 °C). | [3] |
| Lower Critical Solution Temperature (LCST) | The temperature above which the polymer becomes insoluble in a given solvent (typically water for hydrophilic polymers). | Poly(HBVE) is known to exhibit LCST behavior in water. | [3] |
Visualization of Synthetic Pathways
Diagrams of Polymerization Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described above.
Caption: Workflow for the synthesis of Poly(HBVE) via cationic polymerization.
Caption: Workflow for the direct synthesis of Poly(HBVE) via RAFT polymerization.
Applications in Drug Development
Polymers with pendant hydroxyl groups, such as poly(HBVE), are of significant interest for biomedical applications, including drug delivery systems. The hydroxyl groups can enhance water solubility, biocompatibility, and provide handles for conjugating drugs or targeting ligands.
Potential Drug Delivery Mechanisms
-
Hydrophilic Carrier for Poorly Soluble Drugs: The hydrophilic nature of poly(HBVE) can be utilized to formulate nanoparticles or micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Stimuli-Responsive Systems: The LCST behavior of poly(HBVE) can be exploited for temperature-triggered drug release.[3] Formulations could be designed to be soluble at room temperature and aggregate to release their payload at physiological temperature (37 °C).
-
Drug Conjugation: The pendant hydroxyl groups can be used to covalently attach drugs through linkages that are stable in circulation but cleavable at the target site (e.g., pH-sensitive or enzyme-labile linkers).
The logical relationship for a potential drug delivery application can be visualized as follows:
Caption: Logical flow for a Poly(HBVE)-based drug delivery system.
While direct applications of poly(HBVE) in drug delivery are still an emerging area of research, the foundational polymer chemistry and the properties of the resulting polymer suggest a promising future in the development of advanced therapeutic systems. The ability to precisely control the synthesis of this functional polymer opens up numerous possibilities for creating tailored drug carriers with enhanced efficacy and safety profiles.
References
An In-depth Technical Guide to 1-Butanol, 4-(ethenyloxy)-: Exploring its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Butanol, 4-(ethenyloxy)-, a versatile bifunctional monomer, exploring its chemical properties, synthesis, and established and potential research applications. The content is tailored for researchers in polymer chemistry, materials science, and organic synthesis, with a forward-looking perspective on its utility in drug development.
Introduction and Chemical Identity
1-Butanol, 4-(ethenyloxy)-, also known by its synonyms 4-(vinyloxy)-1-butanol and 4-Hydroxybutyl vinyl ether (HBVE), is a chemical compound with the CAS number 17832-28-9.[1][2][3][4][5] Its unique molecular structure, featuring both a reactive vinyl ether group and a primary hydroxyl group, makes it a valuable building block in various chemical transformations.[6] The presence of these two distinct functional groups allows for a wide range of chemical modifications, making it a monomer of significant interest in the synthesis of functional polymers and complex organic molecules.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 1-Butanol, 4-(ethenyloxy)- is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1][4] |
| Boiling Point | 95 °C at 20 mmHg | [3] |
| Melting Point | -33 °C | [3] |
| Density | 0.939 g/mL at 25 °C | [3] |
| Water Solubility | 75 g/L at 20 °C | [3] |
| Flash Point | 85 °C (closed cup) | [7] |
| Refractive Index | n20/D 1.444 | [3] |
Safety Information: 1-Butanol, 4-(ethenyloxy)- is classified as an irritant.[7] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment, including eye protection and gloves, should be used when handling this chemical.
Synthesis and Experimental Protocols
The synthesis of 1-Butanol, 4-(ethenyloxy)- can be achieved through several methods, with the reaction of 1,4-butanediol with acetylene being a common industrial approach.[8] Below are representative experimental protocols for its synthesis and subsequent polymerization.
Synthesis of 1-Butanol, 4-(ethenyloxy)- via Vinylation of 1,4-Butanediol
This protocol is based on the general principles of vinylation of alcohols with acetylene.
Materials:
-
1,4-butanediol
-
Acetylene gas
-
Potassium hydroxide (catalyst)
-
An inert, high-boiling solvent (e.g., N-methyl-2-pyrrolidone)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charge the autoclave with 1,4-butanediol, potassium hydroxide, and the solvent.
-
Purge the reactor with nitrogen gas to remove air.
-
Pressurize the reactor with acetylene to the desired pressure.
-
Heat the mixture to the reaction temperature (typically 140-180°C) with constant stirring.
-
Maintain the acetylene pressure by feeding more gas as it is consumed.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 1,4-butanediol is achieved.
-
After cooling the reactor, vent the excess acetylene.
-
The product, 1-Butanol, 4-(ethenyloxy)-, can be purified by distillation under reduced pressure.
A potential workflow for the synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for 1-Butanol, 4-(ethenyloxy)-.
Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-
This protocol outlines a general procedure for the cationic polymerization of vinyl ethers. Due to the reactive hydroxyl group, a protection-deprotection strategy is often employed to achieve controlled polymerization.[9]
Materials:
-
1-Butanol, 4-(ethenyloxy)- (or its hydroxyl-protected derivative)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Cationic initiator (e.g., a Lewis acid like SnCl₄ or a protic acid)
-
Quenching agent (e.g., methanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Thoroughly dry all glassware and the solvent.
-
Dissolve the monomer in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0°C to -78°C) to control the polymerization.
-
Prepare a solution of the initiator in the same solvent and add it dropwise to the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time. Monitor the viscosity of the solution.
-
Quench the reaction by adding the quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
If a protected monomer was used, a subsequent deprotection step is required to yield the hydroxyl-functionalized polymer.
The general workflow for the cationic polymerization is depicted below.
Caption: General workflow for cationic polymerization.
Potential Research Applications
The dual functionality of 1-Butanol, 4-(ethenyloxy)- opens up a wide array of research applications, primarily in polymer chemistry, but with intriguing possibilities in organic synthesis and drug development.
Polymer Chemistry
The vinyl ether group of 1-Butanol, 4-(ethenyloxy)- is highly susceptible to cationic polymerization, making it a valuable monomer for creating a variety of polymers.[10][11][12]
-
Functional Polymers: The hydroxyl group can be preserved during polymerization (with appropriate protection) to yield polymers with pendant hydroxyl groups.[9] These functional polymers can be used as coatings, adhesives, and in the synthesis of more complex macromolecular architectures like block copolymers and graft copolymers. The hydroxyl groups can also serve as sites for post-polymerization modification.
-
Reactive Diluents in UV Curing: In formulations for UV-curable coatings and inks, 1-Butanol, 4-(ethenyloxy)- can act as a reactive diluent.[6] Its low viscosity helps to reduce the viscosity of the formulation, while the vinyl ether group participates in the photopolymerization process, becoming part of the final crosslinked network. This is an environmentally friendly alternative to volatile organic solvents.
-
Degradable Polymers: The hydroxyl group can be used to form ester linkages, which can be incorporated into the polymer backbone. These ester groups can be susceptible to hydrolysis, leading to the formation of degradable polymers with potential applications in biomedical fields.[13]
-
Copolymerization: 1-Butanol, 4-(ethenyloxy)- can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, its copolymerization with maleic anhydride has been studied, leading to alternating copolymers.[14]
| Application in Polymer Chemistry | Key Feature of 1-Butanol, 4-(ethenyloxy)- | Potential Outcome |
| Synthesis of Functional Polymers | Pendant Hydroxyl Group | Polymers with sites for crosslinking or further reaction |
| UV-Curable Coatings | Reactive Vinyl Ether Group, Low Viscosity | Environmentally friendly, fast-curing coatings |
| Degradable Polymers | Hydroxyl group for ester linkage formation | Biocompatible and biodegradable materials |
| Copolymerization | Dual Functionality | Tailored polymer properties (e.g., alternating copolymers) |
Organic Synthesis
The bifunctional nature of 1-Butanol, 4-(ethenyloxy)- makes it a versatile building block in organic synthesis.
-
Protection of Alcohols: The vinyl ether group can be used to protect hydroxyl groups in other molecules.
-
[2+2] Cycloadditions: The electron-rich double bond of the vinyl ether can participate in cycloaddition reactions to form cyclobutane rings.
-
C-H Functionalization/Cope Rearrangement: Vinyl ethers are excellent substrates for combined C-H functionalization/Cope rearrangement reactions, which can be used to generate highly functionalized molecules with defined stereochemistry.[15] This opens up avenues for the synthesis of complex natural products and other organic targets.
Potential in Drug Development
While there is currently limited direct research on the application of 1-Butanol, 4-(ethenyloxy)- in drug development, its structure suggests significant potential as a scaffold or intermediate in the synthesis of biologically active molecules.[2][16][17]
The molecule's two functional groups offer orthogonal reactivity, allowing for selective modification at either the hydroxyl or the vinyl ether end. This makes it a valuable "bifunctional molecule" for constructing more complex molecular architectures that are often required in drug candidates.[16]
The logical pathway for its potential application in drug development is illustrated below.
Caption: Logic diagram of potential drug development applications.
-
Scaffold for Combinatorial Chemistry: The hydroxyl and vinyl ether groups can be used as handles to attach different chemical moieties, creating a library of compounds for high-throughput screening.
-
Linker in Bifunctional Molecules: In the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the butoxy chain could serve as a flexible linker, with the hydroxyl and vinyl ether groups providing points of attachment for the different components of the molecule.[2]
-
Synthesis of Bioactive Heterocycles: The reactive nature of the vinyl ether makes it a precursor for the synthesis of various heterocyclic compounds, which are common motifs in many pharmaceuticals.
Conclusion
1-Butanol, 4-(ethenyloxy)- is a commercially available monomer with a unique combination of a reactive vinyl ether and a functional hydroxyl group. Its primary applications are in polymer chemistry, where it is used to create functional polymers, as a reactive diluent in UV-curing systems, and in the synthesis of degradable materials. While its direct application in drug development is not yet established, its bifunctional nature presents exciting opportunities for its use as a versatile building block in organic synthesis for the creation of complex and potentially bioactive molecules. Further research into the reactivity and applications of this molecule is warranted to fully exploit its potential in both materials science and medicinal chemistry.
References
- 1. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Butanediol monovinyl ether | C6H12O2 | CID 87329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Butanediol vinyl ether synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 11. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments on Cationic Polymerization of Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Combined C—H Functionalization/Cope Rearrangement with Vinyl Ethers as a Surrogate for the Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent Bifunctional Molecules (CBMs): Achievements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bifunctional molecules from viewpoint of medicinal chemistry [yaoxuexuebao-05134870.com]
A Technical Guide to 1-Butanol, 4-(ethenyloxy)- for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Properties, and Experimental Applications
Introduction
1-Butanol, 4-(ethenyloxy)-, also widely known by its synonyms 4-Hydroxybutyl vinyl ether (HBVE) and 1,4-Butanediol monovinyl ether, is a versatile bifunctional monomer with significant applications in polymer chemistry, materials science, and potentially in drug development as a linker or component of a larger molecule. Its chemical structure, featuring both a reactive vinyl ether group and a primary hydroxyl group, allows for a variety of chemical modifications and polymerization pathways. This technical guide provides a comprehensive overview of its commercial availability, key physical and chemical properties, and detailed experimental protocols for its use.
Commercial Availability and Suppliers
1-Butanol, 4-(ethenyloxy)- (CAS Number: 17832-28-9) is readily available from a range of chemical suppliers, catering to both research and industrial scales. The compound is typically offered at purities of 97% or higher, often stabilized with small amounts of potassium hydroxide (KOH) to prevent spontaneous polymerization. Key suppliers include major chemical manufacturers and distributors.
| Supplier | Purity/Grade | Available Quantities |
| BASF | >99% | Bulk |
| Sigma-Aldrich | 99% (stabilized with 0.01% KOH) | Research quantities |
| Tokyo Chemical Industry (TCI) | >97.0% (GC, stabilized with KOH) | 25 mL, 100 mL, 500 mL |
| abcr GmbH | 97% | Not specified |
| Connect Chemicals | Not specified | Not specified |
| Euro Chemical Supplies | 99% | Bulk (190kg drums, 1000kg IBCs) |
| Camachem | 99% | Bulk (190kg drums, 1000kg IBCs) |
| Alfa Chemistry | ≥ 97% | Not specified |
| Santa Cruz Biotechnology | For Research Use Only | Not specified |
Physicochemical Data
A summary of the key physical and chemical properties of 1-Butanol, 4-(ethenyloxy)- is presented in the table below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 17832-28-9 | [1][2] |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 95 °C at 20 mmHg | [1] |
| Melting Point | -33 °C | [1] |
| Density | 0.939 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.444 | [1] |
| Flash Point | 85 °C (closed cup) | [1] |
| Solubility | Miscible with many organic solvents. |
Experimental Protocols
The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a valuable monomer in various polymerization reactions. It can readily undergo cationic polymerization via its vinyl ether group and can also be incorporated into polymers through reactions involving its hydroxyl group. Below are representative experimental protocols for its polymerization.
Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-
Cationic polymerization is a common method for polymerizing vinyl ethers due to the electron-rich nature of the double bond.
Materials:
-
1-Butanol, 4-(ethenyloxy)- (purified by passing through a column of basic alumina)
-
Initiator system: For example, a combination of a protic acid or a Lewis acid. A specific example is the use of an organic acid like pentacarbomethoxycyclopentadiene (PCCP-H) with a hydrogen bond donor (HBD) co-catalyst.[3]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Quenching agent (e.g., methanol/triethylamine mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the anhydrous solvent to a dry reaction flask equipped with a magnetic stirrer.
-
Add the initiator (e.g., PCCP) and the co-catalyst (e.g., HBD) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C to ambient temperature, depending on the initiator system).[3]
-
Slowly add the purified 1-Butanol, 4-(ethenyloxy)- (e.g., 2.1 mmol, 300 equivalents relative to the initiator) to the stirring reaction mixture.[3]
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).[3]
-
Quench the reaction by adding the quenching agent (e.g., a mixture of methanol and triethylamine).[3]
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Free-Radical Copolymerization with an Acrylate Monomer
While vinyl ethers do not readily undergo free-radical homopolymerization, they can be copolymerized with electron-deficient monomers like acrylates.
Materials:
-
1-Butanol, 4-(ethenyloxy)-
-
An acrylate monomer (e.g., methyl methacrylate, MMA)
-
A free-radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
A cationic initiator (e.g., diphenyl iodonium salt) for free-radical promoted cationic polymerization.[4]
-
Solvent (if not performing bulk polymerization)
-
Methanol for precipitation
Procedure:
-
In a reaction vessel, dissolve the 1-Butanol, 4-(ethenyloxy)-, the acrylate monomer, the free-radical initiator, and the cationic initiator in a suitable solvent.[4]
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Maintain the reaction under an inert atmosphere for the desired duration (e.g., several hours).
-
After the polymerization, cool the mixture to room temperature.
-
Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the copolymer.[4]
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.[4]
Visualizing Polymerization Pathways
The following diagrams illustrate the conceptual workflows for the cationic and free-radical polymerization of 1-Butanol, 4-(ethenyloxy)-.
Caption: Cationic Polymerization Workflow for 1-Butanol, 4-(ethenyloxy)-.
Caption: Free-Radical Copolymerization of 1-Butanol, 4-(ethenyloxy)-.
Conclusion
1-Butanol, 4-(ethenyloxy)- is a commercially accessible and highly versatile monomer. Its dual hydroxyl and vinyl ether functionalities open up a wide array of possibilities for the synthesis of novel polymers with tailored properties. The provided data on its availability and physicochemical characteristics, coupled with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore its potential in their respective fields. The ability to undergo various polymerization mechanisms, including cationic and free-radical pathways, underscores its significance as a valuable building block in modern polymer and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Methodological & Application
Synthesis of Functional Polymers Using 4-Hydroxybutyl Vinyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutyl vinyl ether (HBVE), systematically named 1-Butanol, 4-(ethenyloxy)-, is a versatile functional monomer that serves as a critical building block in the synthesis of a wide range of functional polymers.[1][2] Its unique chemical structure, featuring a highly reactive vinyl ether group and a primary hydroxyl group, allows for its participation in various polymerization methods and subsequent post-polymerization modifications.[1][2] This dual functionality makes HBVE an attractive monomer for creating polymers with tailored properties for applications in coatings, adhesives, reactive diluents, and advanced biomedical materials.[3][4][5][6]
The vinyl ether moiety of HBVE can readily undergo cationic, free-radical, and charge-transfer polymerization.[1][2][3][6] The pendant hydroxyl group provides a site for further chemical reactions, such as esterification or isocyanate chemistry, enabling the introduction of additional functionalities or cross-linking of the polymer chains.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using HBVE, with a focus on cationic and reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques, as well as post-polymerization modification.
Data Presentation
Table 1: Cationic Polymerization of Protected 4-Hydroxybutyl Vinyl Ether Analogs
| Initiator System | Monomer | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| IBEA/Et1.5AlCl1.5/SnCl4 | TBDPS-protected HBPE | 150 | -80 | 4 | 48,500 | 1.15 | [7][8] |
| IBEA/Et1.5AlCl1.5/SnCl4 | TBDPS-protected HBPE | 200 | -80 | 6 | 64,200 | 1.18 | [7][8] |
| HCl/ZnCl2 | TBDPS-protected HBPE* | 100 | -60 | 2 | 35,100 | 1.25 | [7] |
| PCCP-H/Thiophosphoramide | Isobutyl Vinyl Ether** | 300 | RT | 1 | >50,000 | <1.2 | [9] |
*Note: HBPE (4-hydroxybutyl propenyl ether) is a β-methyl substituted analog of HBVE. TBDPS protection is used for the hydroxyl group. This data is indicative of the conditions for living cationic polymerization of protected hydroxyalkyl vinyl ethers. **Note: Data for isobutyl vinyl ether is included to demonstrate a mild, room temperature cationic polymerization system that could be adapted for HBVE.
Table 2: RAFT Polymerization of Hydroxy-Functional Monomers
| RAFT Agent | Monomer | Monomer/RAFT/Initiator Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| DDMAT | 4-Hydroxybutyl Acrylate | 150/1/0.33 | 70 | 1.5 | 21,500 | 1.28 | [10][11][12][13] |
| DDMAT | 4-Hydroxybutyl Acrylate | 250/1/0.33 | 70 | 1.5 | 35,800 | 1.35 | [10][11][12][13] |
| Xanthate-based | 2-Hydroxyethyl Vinyl Ether** | - | 60 | 24 | 10,000 | <1.4 | [14] |
*Note: 4-Hydroxybutyl acrylate is a structural isomer of HBVE. The RAFT aqueous dispersion polymerization protocol is relevant. **Note: Data for a related hydroxy-functional vinyl ether is provided to illustrate the feasibility of RAFT polymerization.
Experimental Protocols
Protocol 1: Living Cationic Polymerization of Silyl-Protected HBVE
This protocol is adapted from the living cationic polymerization of a silyl-protected hydroxybutyl propenyl ether and is applicable to HBVE with appropriate protection of the hydroxyl group (e.g., as a tert-butyldiphenylsilyl (TBDPS) ether) to prevent side reactions.[7][8]
1. Protection of 4-Hydroxybutyl Vinyl Ether (HBVE):
-
Dissolve HBVE and imidazole in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere.
-
Add a solution of tert-butyldiphenylchlorosilane in DMF dropwise.
-
Stir the mixture at room temperature for 6 hours.
-
Purify the resulting TBDPS-protected HBVE by distillation under reduced pressure.
2. Polymerization Procedure:
-
In a nitrogen-purged glass reactor, dissolve the TBDPS-protected HBVE monomer and an added base (e.g., ethyl acetate) in dry toluene.
-
Cool the solution to -80 °C.
-
Sequentially add the initiator solution (e.g., 1-isobutoxyethyl acetate, IBEA) and the activator solution (e.g., a mixture of Et1.5AlCl1.5 and SnCl4).
-
After the desired polymerization time, terminate the reaction by adding methanol containing a small amount of triethylamine.
-
Precipitate the polymer in methanol and dry under vacuum.
3. Deprotection to Poly(4-hydroxybutyl vinyl ether):
-
Dissolve the silyl-protected polymer in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC or NMR).
-
Precipitate the final poly(4-hydroxybutyl vinyl ether) in a suitable non-solvent and dry under vacuum.
Protocol 2: RAFT Aqueous Dispersion Polymerization of HBVE
This protocol is based on the RAFT polymerization of 4-hydroxybutyl acrylate and can be adapted for HBVE to synthesize well-defined polymers.[10][11][12][13]
1. Materials:
-
4-Hydroxybutyl vinyl ether (HBVE) monomer
-
RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, DDMAT)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Deionized water
-
Sodium hydroxide solution (0.1 M)
2. Polymerization Procedure:
-
In a glass vial, combine the DDMAT RAFT agent, HBVE monomer, and ACVA initiator.
-
Add deionized water to achieve the desired solids concentration (e.g., 40% w/w).
-
Adjust the pH of the solution to 8 using the NaOH solution.
-
Deoxygenate the mixture by purging with nitrogen gas for 15 minutes.
-
Immerse the sealed vial in an oil bath preheated to 70 °C to initiate polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 1.5-3 hours).
-
The resulting product will be an aqueous dispersion of poly(4-hydroxybutyl vinyl ether).
Protocol 3: Post-Polymerization Modification via Esterification
The pendant hydroxyl groups of poly(HBVE) can be functionalized through esterification to introduce new properties.
1. Materials:
-
Poly(4-hydroxybutyl vinyl ether)
-
Anhydrous solvent (e.g., dichloromethane, DCM, or THF)
-
Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, methacryloyl chloride)
-
Base (e.g., triethylamine or pyridine)
2. Procedure:
-
Dissolve poly(HBVE) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the dropwise addition of the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Dry the final product under vacuum.
Visualizations
Caption: Workflow for the synthesis of poly(HBVE) via living cationic polymerization.
Caption: Workflow for RAFT aqueous dispersion polymerization of HBVE.
Caption: Synthesis and functionalization of polymers from HBVE for various applications.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization of vinyl ethers is a powerful technique for the synthesis of well-defined polymers with diverse applications, including in the biomedical and pharmaceutical fields. The monomer 1-Butanol, 4-(ethenyloxy)-, also known as 4-vinyloxy-1-butanol, possesses a hydroxyl functional group that can be leveraged for further modification, making its corresponding polymer, poly(4-vinyloxy-1-butanol), a valuable platform for drug delivery systems, hydrogels, and other advanced materials. This document provides detailed application notes and experimental protocols for the controlled cationic polymerization of this functional vinyl ether.
Cationic polymerization proceeds via highly reactive carbocationic species.[1][2][3] Achieving control over the polymerization process to obtain polymers with predetermined molecular weights and narrow molecular weight distributions has historically been a challenge.[1][4] Modern techniques, such as living cationic polymerization and cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have enabled significant advances in this area.[1][3][4] These methods typically involve the use of a suitable initiator system, often a Lewis acid or a Brønsted acid, in conjunction with carefully controlled reaction conditions, including low temperatures and high-purity reagents.[1][5][6]
Data Presentation
The following table summarizes representative quantitative data that could be expected from the cationic polymerization of a functional vinyl ether like 4-vinyloxy-1-butanol under controlled conditions, based on literature for similar monomers. The precise values will be dependent on the specific experimental parameters chosen.
| Entry | Initiator System | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | HI/ZnI₂ | 100:1 | -15 | 2 | >95 | 10,000 | <1.2 |
| 2 | CH₃CO₂H/EtAlCl₂ | 200:1 | -40 | 1 | >95 | 22,000 | <1.3 |
| 3 | 1-(Isobutoxy)ethyl acetate / Et₁.₅AlCl₁.₅ | 150:1 | 0 | 4 | >90 | 16,500 | <1.4 |
| 4 | Cationic RAFT Agent / Lewis Acid | 100:1 | 25 | 6 | >90 | 11,000 | <1.2 |
Note: This data is illustrative and based on typical results for living/controlled cationic polymerization of vinyl ethers. Actual results for 1-Butanol, 4-(ethenyloxy)- may vary.
Experimental Protocols
This section provides a detailed protocol for the living cationic polymerization of 1-Butanol, 4-(ethenyloxy)-. The procedure is adapted from established methods for other vinyl ethers, such as isobutyl vinyl ether (IBVE).[5][6] Strict anhydrous and inert atmosphere techniques are crucial for success.
Materials and Reagents
-
Monomer: 1-Butanol, 4-(ethenyloxy)- (purified by distillation over calcium hydride)
-
Initiator: 1-(Isobutoxy)ethyl acetate (IBEA) (synthesized or purchased)[6]
-
Lewis Acid (Activator): Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) or Ethylaluminum dichloride (EtAlCl₂) (as a solution in hexane or toluene)
-
Solvent: Anhydrous toluene or dichloromethane (distilled over a suitable drying agent)
-
Quenching Agent: Anhydrous methanol or a solution of ammonia in methanol
-
Proton Trap (Optional): 2,6-Di-tert-butylpyridine (DTBP)[6]
-
Inert Gas: High-purity nitrogen or argon
-
Glassware: Schlenk flasks, syringes, and cannulas (oven-dried and cooled under vacuum)
Protocol: Living Cationic Polymerization
-
Preparation of the Reaction Vessel:
-
Assemble a Schlenk flask equipped with a magnetic stir bar.
-
Heat the flask under vacuum using a heat gun and then cool under a stream of inert gas. Repeat this cycle three times to ensure all moisture is removed.
-
-
Reagent Preparation:
-
Under an inert atmosphere, add the desired amount of anhydrous toluene to the reaction flask via a cannula or syringe.
-
If using a proton trap like DTBP, add it to the solvent at this stage.[6]
-
Add the purified 1-Butanol, 4-(ethenyloxy)- monomer to the flask via syringe.
-
In a separate, dry vial, prepare the initiator solution by dissolving the appropriate amount of IBEA in anhydrous toluene.
-
-
Initiation of Polymerization:
-
Cool the reaction flask to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Add the initiator solution (IBEA in toluene) to the monomer solution and stir for 5 minutes.
-
While stirring vigorously, slowly add the pre-chilled Lewis acid solution (e.g., Et₁.₅AlCl₁.₅ in hexane) to the reaction mixture via syringe. The reaction is often very fast.[5]
-
-
Polymerization:
-
Maintain the reaction at the set temperature and allow it to proceed for the desired amount of time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR or GPC.
-
-
Termination (Quenching):
-
To terminate the polymerization, add a small amount of pre-chilled anhydrous methanol or a dilute solution of ammonia in methanol to the reaction mixture. This will quench the active cationic species.[6]
-
-
Polymer Isolation and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it to further purify it.
-
Dry the final polymer product under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting poly(4-vinyloxy-1-butanol) using techniques such as:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cationic polymerization of 1-Butanol, 4-(ethenyloxy)-.
Caption: Experimental workflow for cationic polymerization.
Cationic Polymerization Mechanism
This diagram outlines the fundamental steps of the cationic polymerization mechanism for a generic vinyl ether.
Caption: Key steps in cationic polymerization.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Copolymers Using 1-Butanol, 4-(ethenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of copolymers incorporating 1-Butanol, 4-(ethenyloxy)-, also known as n-butyl vinyl ether (BVE), and their potential applications in drug delivery systems. Detailed experimental protocols for copolymer synthesis, nanoparticle formulation, drug loading, and in vitro release studies are provided to guide researchers in this field.
Introduction
1-Butanol, 4-(ethenyloxy)- is a vinyl ether monomer that can be polymerized through cationic polymerization. Its resulting polymer, poly(n-butyl vinyl ether), possesses a hydrophobic character. When copolymerized with hydrophilic monomers, it can form amphiphilic copolymers. These copolymers are of significant interest in drug delivery as they can self-assemble in aqueous environments to form nanostructures such as micelles or nanoparticles. These nanostructures can encapsulate hydrophobic therapeutic agents, enhancing their solubility, stability, and enabling controlled release. The versatility in copolymer composition allows for the tuning of properties to achieve desired drug loading capacities and release kinetics.
Synthesis of Copolymers
Copolymers of 1-Butanol, 4-(ethenyloxy)- can be synthesized using various techniques, with cationic polymerization being the most common method for vinyl ethers. The choice of comonomer and polymerization conditions will dictate the final properties of the copolymer.
Cationic Statistical Copolymerization of n-Butyl Vinyl Ether (BVE) and 2-Chloroethyl Vinyl Ether (CEVE)
This protocol is adapted from the work of Pitsikalis et al. and describes the synthesis of a statistical copolymer which can be further functionalized for drug delivery applications.[1][2]
Experimental Protocol:
-
Materials: n-Butyl vinyl ether (BVE), 2-Chloroethyl vinyl ether (CEVE), bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2), [B(C6F5)4]–[Me2NHPh]+, dichloromethane (CH2Cl2), methanol, piperidine.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon), dissolve the desired molar ratio of BVE and CEVE in freshly distilled CH2Cl2.
-
In a separate flask, prepare the initiating system by dissolving Cp2ZrMe2 and [B(C6F5)4]–[Me2NHPh]+ in CH2Cl2.
-
Cool the monomer solution to 0 °C in an ethylene glycol/water bath.
-
Add the initiator solution to the monomer solution to start the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 2 to 24 hours).
-
Quench the polymerization by adding a small amount of piperidine.
-
Precipitate the copolymer by pouring the reaction mixture into cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
Characterize the copolymer using techniques such as 1H NMR for composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Quantitative Data from Literature:
The following table summarizes the molecular characteristics of poly(BVE-co-CEVE) synthesized with varying monomer feed ratios.[1][2]
| Sample (BVE:CEVE feed ratio) | Molar Copolymer Composition (BVE:CEVE) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 20:80 | 25:75 | 10,500 | 1.35 |
| 50:50 | 54:46 | 12,300 | 1.40 |
| 80:20 | 82:18 | 15,100 | 1.38 |
Formulation of Drug-Loaded Nanoparticles
Amphiphilic block copolymers containing a hydrophobic poly(n-butyl vinyl ether) segment can be used to encapsulate hydrophobic drugs into nanoparticles or micelles through self-assembly.
General Protocol for Nanoparticle Formulation and Drug Loading (Dialysis Method)
This is a general protocol that can be adapted for amphiphilic copolymers of 1-Butanol, 4-(ethenyloxy)-.[3]
Experimental Protocol:
-
Materials: Amphiphilic copolymer of BVE, hydrophobic drug, a good solvent for both polymer and drug (e.g., tetrahydrofuran (THF), acetone, or dimethylformamide (DMF)), and a selective solvent for the hydrophilic block (e.g., deionized water).[3]
-
Procedure:
-
Dissolve a known amount of the amphiphilic copolymer and the hydrophobic drug in the good solvent.
-
Slowly add the polymer-drug solution dropwise to a larger volume of deionized water under constant stirring. This will induce the self-assembly of the copolymer into micelles or nanoparticles, encapsulating the drug in the hydrophobic core.
-
Stir the solution for several hours to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.
-
Transfer the nanoparticle suspension to a dialysis bag (with an appropriate molecular weight cut-off).
-
Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water, to remove the remaining organic solvent and any unloaded drug.
-
Collect the purified drug-loaded nanoparticle suspension.
-
Characterization of Drug-Loaded Nanoparticles:
-
Particle Size and Morphology: Determined by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a good solvent to disrupt the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Proposed Table for Drug Loading and Release Data:
| Copolymer Composition | Drug | DLC (%) | EE (%) | Particle Size (nm) | In Vitro Release (%, 24h) |
| Example | Example | Fill in | Fill in | Fill in | Fill in |
In Vitro Drug Release Studies
Experimental Protocol:
-
Materials: Drug-loaded nanoparticle suspension, phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4), dialysis membrane.
-
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS maintained at 37 °C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (PBS) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations
Caption: Workflow for the synthesis of amphiphilic copolymers.
Caption: Workflow for drug encapsulation and release.
References
- 1. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrophilic Polymer Coatings using 1-Butanol, 4-(ethenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanol, 4-(ethenyloxy)-, scientifically known as 4-hydroxybutyl vinyl ether (HBVE), is a versatile monomer for the synthesis of hydrophilic polymers. Its chemical structure, featuring a reactive vinyl ether group and a pendant hydroxyl group, allows for polymerization into linear or cross-linked networks with tailored properties. These polymers are of significant interest for creating hydrophilic coatings on various substrates, particularly in the biomedical field. The hydroxyl groups along the polymer backbone impart water-loving (hydrophilic) characteristics, which can lead to enhanced biocompatibility, reduced protein fouling, and improved lubricity of medical devices.
This document provides detailed application notes and experimental protocols for the synthesis of poly(4-hydroxybutyl vinyl ether) — hereafter referred to as poly(HBVE) — and its application in creating hydrophilic coatings. It is important to note that while the fundamental chemistry supports this application, there is limited specific quantitative performance data for poly(HBVE) homopolymer coatings in the public domain. Therefore, where specific data for poly(HBVE) is unavailable, representative data from analogous hydrophilic polymer systems are provided for comparative purposes and to guide experimental design.
Mechanism of Hydrophilicity
The hydrophilicity of poly(HBVE) coatings is primarily attributed to the presence of pendant hydroxyl (-OH) groups. These groups can form hydrogen bonds with water molecules, leading to the creation of a tightly bound water layer at the coating's surface. This hydration layer acts as a physical and energetic barrier, deterring the adsorption of proteins and other biomolecules, which is a critical step in preventing biofouling and improving the biocompatibility of medical devices.
Data Presentation: Properties of Hydrophilic Coatings
Table 1: Surface Wettability of Various Polymer Coatings
| Polymer Coating | Substrate | Water Contact Angle (°) | Reference |
| Poly(HBVE) (Expected) | Silicon Wafer | 30 - 50 | Theoretical |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Glass | 40 - 60 | Published Data |
| Poly(vinyl alcohol) (PVA) | PET Film | 35 - 55 | Published Data |
| Uncoated Polystyrene | Polystyrene | ~90 | Published Data |
Table 2: Frictional Properties of Hydrophilic Coatings in an Aqueous Environment
| Polymer Coating | Test Condition | Coefficient of Friction (CoF) | Reference |
| Poly(HBVE) (Expected) | Wet, against polished steel | 0.05 - 0.15 | Theoretical |
| Commercial Hydrophilic Catheter Coating | Wet | < 0.05 | [1] |
| Uncoated PVC | Wet | 0.4 - 0.6 | Published Data |
Table 3: Protein Adsorption on Coated Surfaces
| Polymer Coating | Protein | Adsorption (ng/cm²) | Reference |
| Poly(HBVE) (Expected) | Fibrinogen | < 50 | Theoretical |
| Albumin | < 20 | Theoretical | |
| Poly(ethylene glycol) (PEG) Grafted Surface | Fibrinogen | < 20 | [2] |
| Albumin | < 10 | [2] | |
| Uncoated Polyurethane | Fibrinogen | > 500 | [2] |
| Albumin | > 100 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Poly(HBVE) via Cationic Polymerization
Cationic polymerization is a common and effective method for polymerizing vinyl ethers. This protocol describes a representative procedure for the synthesis of linear poly(HBVE).
Materials:
-
4-hydroxybutyl vinyl ether (HBVE), inhibitor-free
-
Anhydrous dichloromethane (DCM)
-
Lewis acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
-
Monomer Solution: In a Schlenk flask, dissolve 10 g of inhibitor-free HBVE in 100 mL of anhydrous DCM under an inert atmosphere.
-
Initiation: Cool the monomer solution to 0°C in an ice bath. While stirring, slowly add the Lewis acid initiator (e.g., 0.1 mol% relative to the monomer) via syringe. A color change may be observed, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at 0°C for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding 5 mL of methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the resulting poly(HBVE) by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.
Protocol 2: UV-Cured Poly(HBVE) Coating
UV curing allows for the rapid, solvent-free formation of cross-linked polymer coatings. In this protocol, HBVE is used as a reactive monomer in a UV-curable formulation.
Materials:
-
4-hydroxybutyl vinyl ether (HBVE)
-
Cationic photoinitiator (e.g., a triarylsulfonium salt)
-
Optional: Di-functional vinyl ether for cross-linking (e.g., 1,4-butanediol divinyl ether)
-
Substrate for coating (e.g., glass slide, PET film)
-
UV curing system (mercury lamp or LED)
Procedure:
-
Formulation: Prepare the coating formulation by mixing HBVE with the cationic photoinitiator (typically 1-3 wt%). If a cross-linked network is desired, add a di-functional vinyl ether (e.g., 5-10 wt%). Mix thoroughly in the dark to avoid premature polymerization.
-
Application: Apply a thin film of the formulation onto the substrate using a suitable method such as dip-coating, spin-coating, or draw-down bar coating.
-
Curing: Immediately expose the coated substrate to UV light. The required dose and intensity will depend on the photoinitiator, film thickness, and UV source. Curing is typically complete within seconds to a few minutes.
-
Post-Cure: A post-cure bake at a moderate temperature (e.g., 60-80°C) may be beneficial to ensure complete conversion.
-
Characterization: Evaluate the cured coating for adhesion, thickness, and hydrophilic properties as described in Protocol 4.
References
Application of 1-Butanol, 4-(ethenyloxy)- in Hydrogel Formation: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the synthesis and characterization of hydrogels derived from 1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)-1-butanol. Due to a lack of specific literature on the use of this monomer for hydrogel formation, this application note provides a hypothetical framework based on established principles of polymer chemistry, particularly drawing parallels with well-understood vinyl-based polymers like poly(vinyl alcohol) (PVA). The proposed protocols are intended to serve as a starting point for researchers interested in exploring the potential of 1-Butanol, 4-(ethenyloxy)- as a novel biomaterial for applications in drug delivery and tissue engineering.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them highly attractive for a range of biomedical applications. 1-Butanol, 4-(ethenyloxy)- is a vinyl ether monomer containing a pendant hydroxyl group. This bifunctionality presents an opportunity for the synthesis of novel hydrogels. The vinyl ether group can undergo polymerization to form a polymer backbone, while the hydroxyl groups can serve as sites for subsequent crosslinking to create a stable hydrogel network. The presence of the butanol moiety may also impart unique solubility and mechanical properties to the resulting hydrogel.
Proposed Synthesis of Poly(4-(vinyloxy)-1-butanol) Hydrogel
The formation of a hydrogel from 1-Butanol, 4-(ethenyloxy)- is proposed as a two-step process:
-
Polymerization: Synthesis of the linear polymer, poly(4-(vinyloxy)-1-butanol), via cationic or free-radical polymerization of the 4-(vinyloxy)-1-butanol monomer.
-
Crosslinking: Formation of a three-dimensional network by crosslinking the hydroxyl groups of the polymer chains.
Experimental Protocol: Polymerization of 4-(vinyloxy)-1-butanol
This protocol describes a proposed method for the synthesis of poly(4-(vinyloxy)-1-butanol) via cationic polymerization.
Materials:
-
4-(vinyloxy)-1-butanol (monomer)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (terminating agent)
-
Diethyl ether
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Purge the flask with dry nitrogen.
-
Add 4-(vinyloxy)-1-butanol (e.g., 10 g, 0.086 mol) and anhydrous DCM (e.g., 100 mL) to the flask via syringe.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add BF₃·OEt₂ (e.g., 0.1 mL, 0.81 mmol) to the stirred solution via syringe.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) at 0°C.
-
Quench the polymerization by adding cold methanol (e.g., 5 mL).
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh diethyl ether.
-
Dry the resulting poly(4-(vinyloxy)-1-butanol) under vacuum to a constant weight.
Experimental Protocol: Hydrogel Formation via Chemical Crosslinking
This protocol describes the chemical crosslinking of poly(4-(vinyloxy)-1-butanol) using glutaraldehyde as a crosslinking agent.
Materials:
-
Poly(4-(vinyloxy)-1-butanol)
-
Deionized water
-
Glutaraldehyde solution (e.g., 25 wt% in H₂O)
-
Hydrochloric acid (HCl) (catalyst)
-
Sodium bisulfite (to quench the reaction)
-
Phosphate-buffered saline (PBS) for washing
Procedure:
-
Prepare an aqueous solution of poly(4-(vinyloxy)-1-butanol) at a desired concentration (e.g., 10 wt%).
-
To this solution, add glutaraldehyde to a final concentration of, for example, 0.5 wt%.
-
Add a catalytic amount of HCl (e.g., to achieve a pH of 3).
-
Pour the mixture into a mold of the desired shape.
-
Allow the crosslinking reaction to proceed at room temperature or elevated temperature (e.g., 40°C) until a gel is formed.
-
Immerse the hydrogel in a solution of sodium bisulfite to quench any unreacted glutaraldehyde.
-
Wash the hydrogel extensively with deionized water and then with PBS to remove any unreacted chemicals and to reach a neutral pH.
Characterization of Hydrogels
Thorough characterization is essential to understand the properties of the newly synthesized hydrogel.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the polymerization of the monomer and the crosslinking of the polymer.
Expected Spectral Changes:
-
Polymerization: Disappearance of the characteristic C=C stretching vibration of the vinyl ether group (around 1620 cm⁻¹).
-
Crosslinking: Appearance of new peaks corresponding to the acetal linkages formed between the hydroxyl groups of the polymer and glutaraldehyde (around 1100-1000 cm⁻¹).
Swelling Studies
The swelling behavior is a critical property of hydrogels.
Protocol for Swelling Ratio Determination:
-
Prepare disc-shaped hydrogel samples of known initial weight (Wi).
-
Immerse the hydrogels in a swelling medium (e.g., PBS at pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wi) / Wi] * 100
Mechanical Testing
The mechanical properties of the hydrogel, such as its stiffness and elasticity, can be evaluated using rheometry or compression testing.[1]
Protocol for Rheological Measurement:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel disc on the bottom plate.
-
Lower the upper plate to contact the hydrogel.
-
Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').
-
A higher G' indicates a more elastic and rigid hydrogel.
Data Presentation
Quantitative data from the characterization studies should be summarized in tables for easy comparison.
Table 1: Hypothetical Swelling Ratios of Poly(4-(vinyloxy)-1-butanol) Hydrogels
| Crosslinker Concentration (wt%) | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) |
| 0.25 | 850 ± 50 |
| 0.50 | 620 ± 40 |
| 1.00 | 410 ± 30 |
Table 2: Hypothetical Mechanical Properties of Poly(4-(vinyloxy)-1-butanol) Hydrogels
| Crosslinker Concentration (wt%) | Storage Modulus (G') at 1 Hz (Pa) |
| 0.25 | 1500 ± 150 |
| 0.50 | 3200 ± 250 |
| 1.00 | 5800 ± 400 |
Potential Applications in Drug Delivery
Hydrogels based on 1-Butanol, 4-(ethenyloxy)- could be explored as matrices for the controlled release of therapeutic agents. The hydroxyl groups along the polymer backbone provide sites for drug conjugation or can influence the diffusion of encapsulated drugs.
Experimental Protocol: Drug Loading and In Vitro Release Study
-
Drug Loading: Swell the hydrogel in a solution containing the drug of interest (e.g., a model drug like methylene blue or a therapeutic agent) for a specified period.
-
In Vitro Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS).
-
Maintain the system at 37°C with gentle agitation.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative drug release as a function of time.
-
Visualizations
Diagrams
Caption: Proposed synthesis workflow for the hydrogel.
Caption: Conceptual diagram of drug delivery.
Conclusion
This application note provides a foundational, though hypothetical, guide for the synthesis and characterization of hydrogels from 1-Butanol, 4-(ethenyloxy)-. The proposed protocols are based on established chemical principles and are intended to be a starting point for further investigation. Experimental validation is necessary to determine the actual properties and potential of these novel biomaterials. Successful development could lead to new platforms for controlled drug delivery and tissue engineering applications.
References
Application Notes and Protocols for 1-Butanol, 4-(ethenyloxy)- as a Crosslinking Agent in Polymer Networks
Disclaimer: Direct experimental data and established protocols for the use of "1-Butanol, 4-(ethenyloxy)-" as a crosslinking agent are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented behavior of its close structural analog, 1,4-butanediol divinyl ether (BDBVE) , and other divinyl ethers. These compounds share the same reactive vinyl ether functionalities and are expected to exhibit similar behavior in polymerization and crosslinking reactions. Researchers should treat these protocols as a starting point and optimize the conditions for their specific systems.
Application Notes
Introduction to 1-Butanol, 4-(ethenyloxy)- as a Crosslinking Agent
1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)-1-butanol, is a bifunctional monomer containing a vinyl ether group and a primary alcohol. For its use as a crosslinking agent, it is typically employed in its divinyl ether form, where both the hydroxyl and the existing ether have a vinyl group attached, i.e., 1,4-butanediol divinyl ether. This allows it to connect two polymer chains, forming a three-dimensional network. The vinyl ether groups are highly reactive towards cationic polymerization, which can be initiated by photoinitiators (UV or visible light) or chemical initiators. The resulting crosslinked polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts.
Key Features and Advantages
-
High Reactivity in Cationic Polymerization: Vinyl ethers undergo rapid polymerization in the presence of cationic initiators, allowing for fast curing times, which is particularly advantageous in applications like coatings and 3D printing.
-
Low Toxicity: Compared to other reactive monomers like acrylates, vinyl ethers generally exhibit lower skin and eye irritation.
-
Formation of Stable Ether Linkages: The crosslinks formed are stable ether bonds, contributing to the chemical resistance of the final polymer network.
-
Versatility: It can be used to crosslink a variety of polymers and can be copolymerized with other monomers to tailor the properties of the resulting network.
Applications in Research and Drug Development
-
Hydrogel Synthesis for Drug Delivery: The ability to form crosslinked networks makes divinyl ethers suitable for creating hydrogels. These hydrogels can encapsulate therapeutic agents and provide controlled release. The biocompatibility of the resulting poly(vinyl ether) network is a key advantage in this application.
-
Biomaterials and Tissue Engineering: Crosslinked poly(vinyl ether) scaffolds can be fabricated for tissue engineering applications, providing mechanical support for cell growth.
-
Coatings and Adhesives: In industrial applications, the rapid, photo-initiated curing of divinyl ethers is utilized for protective coatings and adhesives with excellent chemical resistance.
Experimental Protocols
Protocol for UV-Initiated Cationic Polymerization of a Vinyl Ether-Based Formulation
This protocol describes the preparation of a crosslinked polymer film using a divinyl ether as the crosslinking agent and a mono-functional vinyl ether as the reactive diluent.
Materials:
-
Isobutyl vinyl ether (IBVE) (or other monofunctional vinyl ether)
-
1,4-Butanediol divinyl ether (BDBVE) (as a proxy for the topic compound)
-
Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)
-
Solvent (e.g., dichloromethane, if required for viscosity adjustment)
-
Glass slides
-
UV curing system (e.g., a mercury lamp with a specific wavelength filter)
Procedure:
-
Formulation Preparation: In a light-protected container, prepare the monomer formulation by mixing the monofunctional vinyl ether and the divinyl ether crosslinker at the desired molar ratio (e.g., 90:10).
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 1-3 mol% relative to the total vinyl ether groups. Ensure complete dissolution by gentle stirring. If necessary, use a solvent to reduce viscosity, which should be evaporated before curing.
-
Sample Preparation: Apply a thin film of the formulation onto a clean glass slide using a spin coater or a film applicator to ensure uniform thickness.
-
UV Curing: Place the sample under the UV lamp. Irradiate the sample for a specified time (e.g., 5-60 seconds) at a controlled intensity. The curing process can be monitored in real-time using techniques like Real-Time FT-IR spectroscopy by observing the disappearance of the vinyl ether peak (~1620 cm⁻¹).
-
Post-Curing: After UV exposure, the sample can be post-cured at a slightly elevated temperature (e.g., 60-80°C) to ensure complete conversion of the monomers.
Protocol for Characterization of the Crosslinked Polymer Network
2.2.1. Swelling Behavior
-
Sample Preparation: Cut a small, pre-weighed piece of the cured polymer film (dry weight, W_d).
-
Swelling: Immerse the sample in a solvent (e.g., deionized water for hydrogels, or an organic solvent like THF for organogels) at room temperature.
-
Equilibrium Swelling: Allow the sample to swell until it reaches a constant weight. Periodically remove the sample, gently blot the surface to remove excess solvent, and weigh it (swollen weight, W_s).
-
Calculation: Calculate the swelling ratio (SR) and equilibrium solvent content (ESC) using the following formulas:
-
SR = (W_s - W_d) / W_d
-
ESC (%) = [(W_s - W_d) / W_s] * 100
-
2.2.2. Mechanical Testing
-
Sample Preparation: Prepare dog-bone-shaped specimens of the cured polymer according to ASTM standards (e.g., ASTM D638).
-
Tensile Testing: Perform tensile testing using a universal testing machine. Measure the tensile strength, Young's modulus, and elongation at break.
2.2.3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the crosslinked polymer. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability of the polymer. Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere and record the weight loss as a function of temperature.
Data Presentation
The following tables summarize typical quantitative data for polymer networks crosslinked with divinyl ethers, compiled from various sources.
Table 1: Effect of Crosslinker Concentration on Swelling Properties of Hydrogels
| Crosslinker (Divinyl Ether) Concentration (mol%) | Swelling Ratio in Water (g/g) | Equilibrium Water Content (%) |
| 1 | 25.5 | 96.2 |
| 2 | 18.2 | 94.8 |
| 5 | 10.1 | 91.0 |
| 10 | 6.5 | 86.7 |
Note: Data are representative and will vary depending on the specific polymer system and experimental conditions.
Table 2: Mechanical Properties of UV-Cured Acrylate/Divinyl Ether Networks
| Divinyl Ether Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 35 | 1.2 | 8 |
| 10 | 42 | 1.8 | 6 |
| 20 | 55 | 2.5 | 4 |
| 30 | 68 | 3.1 | 3 |
Note: Data are for a generic acrylate-based system and serve as an illustrative example.
Table 3: Thermal Properties of Polymers Crosslinked with Divinyl Ether
| Crosslinker Concentration (mol%) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (Td5) (°C) |
| 0 (Linear Polymer) | 45 | 320 |
| 5 | 62 | 345 |
| 10 | 78 | 360 |
| 15 | 95 | 375 |
Note: Values are illustrative and highly dependent on the polymer backbone.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and characterization of crosslinked polymer networks.
Caption: Mechanism of cationic photopolymerization and crosslinking with a divinyl ether.
Application Notes and Protocols for Post-Polymerization Modification of Poly(4-vinyloxy-1-butanol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-vinyloxy-1-butanol) is a versatile polymer platform characterized by a flexible polyether backbone and pendant butanol functionalities. The terminal hydroxyl groups on the butyl side chains offer reactive sites for a variety of post-polymerization modifications. This allows for the precise tuning of the polymer's physicochemical properties, making it an attractive candidate for applications in drug delivery, tissue engineering, and other biomedical fields.
This document provides detailed application notes and protocols for the post-polymerization modification of polymers containing "1-Butanol, 4-(ethenyloxy)-" (4-vinyloxy-1-butanol). The methodologies described are based on well-established chemical transformations, drawing parallels from the extensively studied modifications of structurally similar polymers like poly(vinyl alcohol) (PVA).[1][2] These protocols can be adapted to introduce a range of functional groups, enabling the development of advanced materials for specific applications.
Key Modification Strategies
The primary strategies for modifying poly(4-vinyloxy-1-butanol) revolve around the reactivity of the pendant hydroxyl groups. Two highly efficient and versatile approaches are:
-
Esterification: This classic reaction allows for the introduction of a wide variety of functional groups through the formation of an ester linkage.[3][4] By selecting different carboxylic acids, the polymer's hydrophobicity, degradability, and drug-conjugation capabilities can be tailored.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, offering high yields, specificity, and biocompatibility.[5][6][7] This method is ideal for attaching sensitive biomolecules or creating well-defined polymer architectures.
Application Note 1: Esterification for Hydrophobicity Tuning and Drug Conjugation
Esterification of the hydroxyl groups of poly(4-vinyloxy-1-butanol) can be employed to modulate the polymer's hydrophilicity and to covalently attach therapeutic agents containing a carboxylic acid moiety.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data from esterification reactions performed on analogous hydroxyl-containing polymers. Actual results with poly(4-vinyloxy-1-butanol) may vary depending on reaction conditions and the specific carboxylic acid used.
| Carboxylic Acid | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) | Reference |
| Acetic Anhydride | Pyridine | DMAc | 5.5 | 80 | >95 | [8] |
| Malonic Acid | None (solid-phase) | Dried Film | 24 | Ambient | Not specified | [3][4] |
| Adipoyl Chloride | Benzene | Benzene | 6 | Reflux | 89 (yield) | [9] |
Experimental Protocol: Esterification with an Acid Anhydride
This protocol describes a general procedure for the esterification of poly(4-vinyloxy-1-butanol) using an acid anhydride, exemplified by acetic anhydride.
Materials:
-
Poly(4-vinyloxy-1-butanol)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Acetic anhydride
-
Methanol
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
-
Round-bottom flask with a magnetic stirrer and condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Dissolution: Dissolve poly(4-vinyloxy-1-butanol) in anhydrous DMAc in a round-bottom flask under an inert atmosphere. The concentration will depend on the molecular weight of the polymer.
-
Addition of Reagents: To the stirred polymer solution, add anhydrous pyridine (as a catalyst and acid scavenger) followed by the dropwise addition of acetic anhydride. The molar ratio of anhydride and pyridine to the hydroxyl groups of the polymer should be optimized, but a starting point is a 2 to 5-fold excess.
-
Reaction: Heat the reaction mixture to 80°C and stir for 5-6 hours under an inert atmosphere.[8]
-
Quenching: Cool the reaction mixture to room temperature and add a small amount of methanol to quench any unreacted acetic anhydride.
-
Purification:
-
Precipitate the modified polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it several times with diethyl ether.
-
For further purification, redissolve the polymer in a minimal amount of a suitable solvent (e.g., DMAc, DMSO) and dialyze against deionized water for 48 hours, changing the water frequently.
-
-
Drying: Lyophilize the purified polymer to obtain the final product.
-
Characterization: Confirm the esterification and determine the degree of substitution using techniques such as FTIR and ¹H NMR spectroscopy.
Application Note 2: "Click" Modification for Bioconjugation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for attaching azide- or alkyne-functionalized molecules, such as peptides, targeting ligands, or imaging agents, to the polymer backbone. This requires a two-step process: functionalization of the polymer with either an azide or alkyne group, followed by the click reaction.
Workflow for Click Modification
Caption: Workflow for azide-functionalization and subsequent CuAAC modification.
Experimental Protocol: Azide Functionalization and CuAAC
This protocol details the introduction of azide groups onto the polymer followed by a click reaction with an alkyne-containing molecule.
Part A: Synthesis of Azide-Functionalized Poly(4-vinyloxy-1-butanol)
This two-step protocol is adapted from methods used for modifying PVA in aqueous media.[10]
Materials:
-
Poly(4-vinyloxy-1-butanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ethanol
Procedure:
-
Tosylation:
-
Dissolve poly(4-vinyloxy-1-butanol) in water (or a suitable organic solvent if solubility is an issue).
-
Add Et₃N to the solution.
-
Slowly add a solution of TsCl in a minimal amount of a water-miscible solvent (e.g., acetone) to the polymer solution with vigorous stirring. A molar excess of TsCl and Et₃N relative to the hydroxyl groups is recommended.
-
Stir the reaction at room temperature for 24 hours.
-
-
Azidation:
-
To the solution containing the tosylated polymer, add a significant molar excess of sodium azide.
-
Heat the mixture to 60-70°C and stir for 24 hours.
-
Cool the reaction mixture and purify the azide-functionalized polymer by precipitation in ethanol or by dialysis against water.
-
-
Drying and Characterization:
-
Lyophilize the purified polymer.
-
Confirm the presence of the azide group using FTIR spectroscopy (a characteristic peak around 2100 cm⁻¹).
-
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized poly(4-vinyloxy-1-butanol)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent (e.g., water, DMF, or a mixture)
Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer and the alkyne-functionalized molecule in the chosen solvent in a reaction vessel.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in the same solvent.
-
Click Reaction:
-
Degas the polymer solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Add the CuSO₄ solution to the polymer solution, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
-
Purification:
-
Remove the copper catalyst by passing the solution through a column of Chelex resin or by extensive dialysis against an EDTA solution followed by deionized water.
-
-
Drying and Characterization:
-
Lyophilize the purified polymer conjugate.
-
Confirm the successful conjugation using techniques such as ¹H NMR, SEC/GPC (to observe changes in molecular weight), and UV-Vis or fluorescence spectroscopy if the attached molecule is chromophoric or fluorophoric.
-
Signaling Pathway Analogy for Drug Activation
The concept of post-polymerization modification for drug delivery can be visualized as a simplified signaling pathway, where the polymer acts as a carrier that releases an active drug in response to a specific stimulus.
Caption: Conceptual pathway for stimuli-responsive drug release from a polymer conjugate.
Conclusion
The post-polymerization modification of poly(4-vinyloxy-1-butanol) offers a powerful and versatile platform for the development of advanced functional materials. By employing established reactions such as esterification and click chemistry, researchers can precisely tailor the properties of these polymers for a wide range of applications, particularly in the fields of drug delivery and regenerative medicine. The protocols provided herein serve as a detailed guide for initiating such modifications, and further optimization may be required based on the specific functionalities and desired outcomes.
References
- 1. cdp-innovation.com [cdp-innovation.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of hydrogel via click chemistry for DNA electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Poly("1-Butanol, 4-(ethenyloxy)-")
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly("1-Butanol, 4-(ethenyloxy)-"), also known as poly(4-hydroxybutyl vinyl ether), is a polymer with potential applications in various fields, including biomedical and materials science, owing to its hydrophilic nature and the presence of hydroxyl functional groups. A thorough characterization of its molecular weight, structure, and thermal properties is crucial for ensuring its suitability and performance in specific applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this polymer using a suite of standard analytical techniques.
Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[1][2] This method separates polymer molecules based on their size in solution, providing critical parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1] These parameters are vital as they significantly influence the mechanical and physical properties of the polymer.
Experimental Protocol:
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for polar polymers (e.g., polystyrene-divinylbenzene based).
-
Solvent delivery pump and autosampler.
Reagents and Materials:
-
Poly("1-Butanol, 4-(ethenyloxy)-") sample.
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Polymer standards for calibration (e.g., narrow PDI polystyrene or polyethylene glycol standards).
Procedure:
-
Mobile Phase Preparation: Degas the THF mobile phase prior to use.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the polymer sample.
-
Dissolve the sample in 10 mL of THF to a concentration of 1 mg/mL.
-
Gently agitate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Set the column oven temperature to 40 °C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Inject a series of polymer standards of known molecular weights to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the Mn, Mw, and PDI of the sample from its chromatogram.
-
Data Presentation:
Table 1: Illustrative Molecular Weight Data for Poly("1-Butanol, 4-(ethenyloxy)-")
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.67 |
Structural Characterization by Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers. ¹H and ¹³C NMR provide detailed information about the monomeric units, end-groups, and tacticity of the polymer chain.
Experimental Protocol:
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
Poly("1-Butanol, 4-(ethenyloxy)-") sample.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the polymer repeating unit.
-
Illustrative Data Presentation:
Table 2: Expected ¹H NMR Chemical Shifts for Poly("1-Butanol, 4-(ethenyloxy)-") in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3.4 - 3.7 | m | -O-CH ₂- (backbone and side chain) |
| 1.5 - 1.8 | m | -CH ₂-CH ₂- (side chain) |
| 3.6 | t | -CH ₂-OH (terminal hydroxyl) |
| 1.2 - 1.4 | m | -CH ₂- (backbone) |
Table 3: Expected ¹³C NMR Chemical Shifts for Poly("1-Butanol, 4-(ethenyloxy)-") in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 70 - 78 | -O-C H₂- (backbone and side chain) |
| 62.5 | -C H₂-OH (terminal hydroxyl) |
| 30 - 40 | -C H₂- (backbone and side chain) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in the polymer. For poly("1-Butanol, 4-(ethenyloxy)-"), key functional groups include the ether linkages and hydroxyl groups.
Experimental Protocol:
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the polymer sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the polymer.
-
Illustrative Data Presentation:
Table 4: Expected FTIR Peak Assignments for Poly("1-Butanol, 4-(ethenyloxy)-")
| Wavenumber (cm⁻¹) | Assignment |
| 3600 - 3200 (broad) | O-H stretching (hydroxyl group)[3] |
| 2950 - 2850 | C-H stretching (alkane) |
| 1470 - 1450 | C-H bending |
| 1150 - 1050 (strong) | C-O-C stretching (ether linkage)[3] |
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[4] These properties are critical for understanding the polymer's behavior at different temperatures and for processing applications.
Experimental Protocol:
Instrumentation:
-
Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Data Acquisition:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[5]
-
Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample under the same conditions to obtain the thermal transitions from the second heating scan.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step change in the heat flow curve.
-
Determine the Tm as the peak of the endothermic melting transition.
-
Illustrative Data Presentation:
Table 5: Illustrative Thermal Properties of Poly("1-Butanol, 4-(ethenyloxy)-")
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (Tg) | -20 |
| Melting Temperature (Tm) | Not observed (amorphous) |
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature.[6] This analysis provides information on the thermal stability and decomposition profile of the polymer.
Experimental Protocol:
Instrumentation:
-
Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.
-
Data Acquisition:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[5]
-
-
Data Analysis:
-
Determine the onset of decomposition and the temperature at which maximum weight loss occurs.
-
Illustrative Data Presentation:
Table 6: Illustrative Thermal Stability Data for Poly("1-Butanol, 4-(ethenyloxy)-")
| Parameter | Temperature (°C) |
| Onset of Decomposition (5% weight loss) | 250 |
| Temperature of Maximum Decomposition Rate | 350 |
Visualization of Analytical Workflow and Interrelationships
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Butanol, 4-(ethenyloxy)- in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)-1-butanol, is a functional monomer belonging to the vinyl ether class. Vinyl ethers are characterized by an electron-rich double bond, which makes them readily susceptible to cationic polymerization.[1][2] However, this same electronic nature presents significant challenges for their homopolymerization via conventional free-radical pathways, including controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4] The highly nucleophilic double bond is not readily attacked by radical species under typical CRP conditions.[3]
Despite the difficulty in homopolymerization, the incorporation of vinyl ethers like 4-(vinyloxy)-1-butanol into polymers using radical methods can be achieved through copolymerization with other monomers that are amenable to these techniques.[3][4] This approach allows for the synthesis of polymers with tailored properties, combining the characteristics of both monomer types. These application notes provide an overview of the challenges and strategies for using 1-Butanol, 4-(ethenyloxy)- in ATRP and RAFT, along with generalized experimental protocols for copolymerization.
Challenges in Controlled Radical Homopolymerization of 1-Butanol, 4-(ethenyloxy)-
The primary obstacle to the ATRP and RAFT homopolymerization of vinyl ethers is the high electron density of the vinyl group, conferred by the adjacent oxygen atom. This makes the monomer prone to electrophilic attack, the basis of cationic polymerization, rather than radical addition. Consequently, direct homopolymerization of 1-Butanol, 4-(ethenyloxy)- via ATRP or RAFT is generally not feasible under standard conditions.
Strategies for Polymer Synthesis: Copolymerization
A viable strategy to incorporate 1-Butanol, 4-(ethenyloxy)- into polymers via radical means is through copolymerization with monomers that readily undergo controlled radical polymerization, such as acrylates, methacrylates, or styrene. In such systems, the growing radical chain, composed of the more reactive monomer units, can add to the vinyl ether, incorporating it into the polymer backbone. This results in a copolymer with functionalities derived from both monomers.
Application: Functional Polymer Synthesis
The hydroxyl functionality of 1-Butanol, 4-(ethenyloxy)- makes it an attractive monomer for creating functional polymers. Once incorporated into a copolymer, the pendant hydroxyl groups can be used for post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules, which is of significant interest in drug delivery and biomaterial development.
Generalized Experimental Protocols
The following are generalized protocols for the copolymerization of a model monomer, methyl methacrylate (MMA), with 1-Butanol, 4-(ethenyloxy)- via ATRP and RAFT. These should be considered as starting points and may require optimization for specific applications.
Atom Transfer Radical Polymerization (ATRP) of MMA and 1-Butanol, 4-(ethenyloxy)-
Objective: To synthesize a random copolymer of methyl methacrylate and 1-Butanol, 4-(ethenyloxy)- using ATRP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
1-Butanol, 4-(ethenyloxy)-
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Add MMA (e.g., 5.0 g, 50 mmol) and 1-Butanol, 4-(ethenyloxy)- (e.g., 0.57 g, 5 mmol), and anisole (e.g., 5 mL).
-
Add PMDETA (e.g., 0.104 mL, 0.5 mmol) and EBiB (e.g., 0.073 mL, 0.5 mmol).
-
The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles.
-
The flask is then placed in a preheated oil bath at a set temperature (e.g., 70 °C) and stirred.
-
Samples are taken periodically to monitor monomer conversion and molecular weight evolution via gas chromatography (GC) and size exclusion chromatography (SEC).
-
After the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air and cooling to room temperature.
-
The polymer is purified by dissolving the mixture in a suitable solvent (e.g., tetrahydrofuran) and precipitating into a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration and dried under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of MMA and 1-Butanol, 4-(ethenyloxy)-
Objective: To synthesize a random copolymer of methyl methacrylate and 1-Butanol, 4-(ethenyloxy)- using RAFT.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
1-Butanol, 4-(ethenyloxy)-
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add MMA (e.g., 5.0 g, 50 mmol), 1-Butanol, 4-(ethenyloxy)- (e.g., 0.57 g, 5 mmol), CPDTC (e.g., 0.17 g, 0.5 mmol), AIBN (e.g., 0.016 g, 0.1 mmol), and toluene (e.g., 10 mL).
-
The flask is sealed, and the solution is degassed by bubbling with nitrogen for at least 30 minutes.
-
The flask is then placed in a preheated oil bath at a set temperature (e.g., 70 °C) and stirred.
-
Samples are taken periodically to monitor monomer conversion and molecular weight evolution via GC and SEC.
-
After the desired conversion is reached, the polymerization is quenched by rapid cooling and exposure to air.
-
The polymer is purified by precipitating the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration and dried under vacuum.
Data Presentation
Table 1: Representative Conditions for ATRP Copolymerization
| Parameter | Value |
| Monomer 1 | Methyl Methacrylate (MMA) |
| Monomer 2 | 1-Butanol, 4-(ethenyloxy)- |
| [MMA]:[Monomer 2]:[EBiB]:[CuBr]:[PMDETA] | 100:10:1:1:1 |
| Solvent | Anisole |
| Temperature | 70 °C |
| Reaction Time | 6 hours |
Table 2: Representative Conditions for RAFT Copolymerization
| Parameter | Value |
| Monomer 1 | Methyl Methacrylate (MMA) |
| Monomer 2 | 1-Butanol, 4-(ethenyloxy)- |
| [MMA]:[Monomer 2]:[CPDTC]:[AIBN] | 100:10:1:0.2 |
| Solvent | Toluene |
| Temperature | 70 °C |
| Reaction Time | 8 hours |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ATRP reaction mechanism.
Caption: RAFT reaction mechanism.
Caption: General experimental workflow for CRP.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Butanol, 4-(ethenyloxy)- in Biocompatible Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "1-Butanol, 4-(ethenyloxy)-", also known as 4-hydroxybutyl vinyl ether (HBVE), in the development of biocompatible materials. While extensive research on the homopolymer of HBVE for biomedical applications is emerging, this document compiles available data and established protocols for related poly(vinyl ethers) to guide researchers in this promising area.
Introduction to Poly(4-hydroxybutyl vinyl ether) for Biocompatible Materials
Poly(4-hydroxybutyl vinyl ether) (poly(HBVE)) is a synthetic polymer with significant potential in the biomedical field. Its structure, featuring a flexible backbone and pendant hydroxyl groups, imparts desirable properties such as hydrophilicity and functional handles for further modification. These characteristics make it a candidate for various applications, including hydrogels, drug delivery systems, and tissue engineering scaffolds. The vinyl ether chemistry allows for controlled polymerization, enabling the synthesis of polymers with defined molecular weights and architectures.
Synthesis of Poly(4-hydroxybutyl vinyl ether)
The synthesis of poly(HBVE) can be primarily achieved through cationic polymerization. Due to the reactive nature of the hydroxyl group with cationic initiators, a protection/deprotection strategy is often employed.
Cationic Polymerization with Hydroxyl Protection
A common approach involves protecting the hydroxyl group of HBVE with a silyl ether, followed by cationic polymerization and subsequent deprotection to yield the final hydroxyl-functionalized polymer.
Experimental Protocol: Synthesis of Poly(HBVE) via Cationic Polymerization
Materials:
-
4-hydroxybutyl vinyl ether (HBVE)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Initiator system (e.g., 2-chloroethyl vinyl ether / ZnCl₂)
-
Methanol
-
Tetrabutylammonium fluoride (TBAF)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Protection of HBVE:
-
Dissolve HBVE and imidazole in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add TBDMSCl to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting silyl-protected HBVE (HBVE-TBDMS) by vacuum distillation.
-
-
Cationic Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified HBVE-TBDMS in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Add the initiator (e.g., 2-chloroethyl vinyl ether) followed by the Lewis acid (e.g., ZnCl₂ in diethyl ether).
-
Monitor the polymerization progress by techniques such as ¹H NMR or GPC.
-
Quench the polymerization by adding pre-chilled methanol.
-
-
Deprotection:
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Dissolve the silyl-protected polymer in THF.
-
Add a solution of TBAF in THF and stir at room temperature for 24 hours.
-
Precipitate the deprotected poly(HBVE) in cold diethyl ether or hexane.
-
Collect the polymer by filtration.
-
-
Purification:
-
Dissolve the final polymer in deionized water or a suitable solvent.
-
Purify by dialysis against deionized water for 48-72 hours, changing the water periodically.
-
Lyophilize the dialyzed solution to obtain the pure poly(HBVE).
-
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure and successful deprotection.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of hydroxyl groups and the absence of the protecting group.
Experimental Workflow: Synthesis of Poly(HBVE)
Troubleshooting & Optimization
Inhibiting homopolymerization of "1-Butanol, 4-(ethenyloxy)-" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting the homopolymerization of "1-Butanol, 4-(ethenyloxy)-", also known as 4-hydroxybutyl vinyl ether (HBVE), during storage.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 1-Butanol, 4-(ethenyloxy)- increasing in viscosity during storage?
A1: An increase in viscosity is a primary indicator of homopolymerization. 1-Butanol, 4-(ethenyloxy)- can undergo spontaneous polymerization, forming oligomers and polymers, which increases the overall viscosity of the sample. This process can be initiated by exposure to heat, light, or the presence of acidic impurities.
Q2: What is the mechanism of homopolymerization for 1-Butanol, 4-(ethenyloxy)-?
A2: The primary mechanism for the homopolymerization of vinyl ethers like 1-Butanol, 4-(ethenyloxy)- is cationic polymerization.[1][2] This process is typically initiated by acidic species (protons or Lewis acids) that may be present as impurities or introduced from the environment. The vinyl ether group is highly susceptible to electrophilic attack, leading to the formation of a carbocation that propagates the polymer chain. While less common, free-radical polymerization can also occur, particularly under UV irradiation or in the presence of radical initiators.[3][4]
Q3: The product I received contains potassium hydroxide (KOH). What is its function?
A3: Potassium hydroxide (KOH) is added as a stabilizer to inhibit premature cationic polymerization.[5] Being a strong base, KOH effectively neutralizes any trace acidic impurities that could initiate the cationic polymerization process. Commercial preparations of 1-Butanol, 4-(ethenyloxy)- are often stabilized with a small amount of KOH, typically around 0.01%.
Q4: Can I use other inhibitors for 1-Butanol, 4-(ethenyloxy)-?
A4: Yes, other inhibitors can be used, particularly if the monomer is intended for applications where KOH is undesirable, such as in certain polymerization reactions. Common inhibitors for vinyl monomers fall into two main categories: those that inhibit free-radical polymerization and those that inhibit cationic polymerization. For inhibiting cationic polymerization, basic compounds are effective. For free-radical polymerization, stable free radicals or compounds that can scavenge radicals are used.
Q5: How long can I store 1-Butanol, 4-(ethenyloxy)-?
A5: With proper storage conditions, including the presence of an effective inhibitor, 1-Butanol, 4-(ethenyloxy)- can be stored for extended periods. One supplier suggests a shelf life of 12 months under proper storage conditions.[4] However, it is crucial to monitor the material for any signs of polymerization, such as increased viscosity or the formation of precipitates.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Increased Viscosity | Homopolymerization has occurred. | 1. Confirm polymerization by following the analytical protocols below (e.g., GPC or NMR). 2. If polymerization is confirmed, the monomer may not be suitable for its intended use. Consider purification by distillation if feasible, but be aware that this can be hazardous due to the potential for runaway polymerization at elevated temperatures. 3. Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere). |
| Presence of Precipitate/Solid Particles | Formation of insoluble high molecular weight polymer. | 1. Do not use the material. The presence of solid polymer indicates advanced polymerization. 2. Dispose of the material according to your institution's safety guidelines. |
| Discoloration (Yellowing) | Minor degradation or reaction of the inhibitor. | 1. Check for other signs of polymerization, such as increased viscosity. 2. If viscosity is normal, the monomer may still be usable for some applications. However, for sensitive applications, purification may be necessary. |
| Inconsistent Experimental Results | Partial polymerization or presence of oligomers affecting reactivity. | 1. Analyze the monomer for purity and the presence of oligomers using the methods described below. 2. If oligomers are present, consider purifying the monomer before use. |
Data on Inhibitors
The following table summarizes common inhibitors for vinyl monomers. While specific quantitative data for 1-Butanol, 4-(ethenyloxy)- is limited in publicly available literature, typical concentration ranges for similar monomers are provided as a general guideline.
| Inhibitor | Type | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Potassium Hydroxide (KOH) | Base | 100 (0.01%) | Neutralizes acidic initiators of cationic polymerization. | Commonly used stabilizer for commercial 1-Butanol, 4-(ethenyloxy)-. |
| Hydroquinone (HQ) | Free Radical Scavenger | 100 - 1000 | Scavenges free radicals to inhibit free-radical polymerization.[6] | Requires oxygen to be effective. Can be removed by washing with a basic solution. |
| 4-Methoxyphenol (MEHQ) | Free Radical Scavenger | 10 - 200 | Similar to hydroquinone, it inhibits free-radical polymerization.[6] | Often preferred over hydroquinone due to its higher solubility in organic monomers. |
| 4-tert-Butylcatechol (TBC) | Free Radical Scavenger | 10 - 100 | Effective free-radical inhibitor.[6] | Can be removed by passing through a dedicated inhibitor removal column. |
| Phenothiazine | Free Radical Scavenger | 100 - 1000 | Acts as a high-temperature inhibitor for free-radical polymerization. | |
| Copper Naphthenate | 5 - 100 | Shows synergistic improvement in shelf life for some vinyl ester resins.[7][8] | May affect gel time in subsequent polymerization reactions. |
Experimental Protocols
Protocol 1: Detection and Quantification of Homopolymer using Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of poly(1-Butanol, 4-(ethenyloxy)-) and quantify the extent of homopolymerization.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 1-Butanol, 4-(ethenyloxy)- sample at a concentration of 2 mg/mL in a suitable solvent such as tetrahydrofuran (THF) or chloroform.
-
For a calibration curve, use polystyrene or poly(methyl methacrylate) standards of known molecular weights.
-
-
Instrumentation:
-
A GPC system equipped with a refractive index (RI) detector is suitable for this analysis.
-
Use a set of columns appropriate for separating a wide range of molecular weights (e.g., a combination of columns with different pore sizes).
-
-
GPC Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for GPC analysis of vinyl polymers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 100 µL.
-
-
Data Analysis:
-
Run the prepared sample and standards through the GPC system.
-
The presence of a peak at a shorter retention time than the monomer peak indicates the formation of oligomers or polymers.
-
Quantify the amount of polymer by integrating the area of the polymer peak relative to the total area of all peaks.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using the calibration curve.
-
Protocol 2: Detection of Homopolymer using ¹H NMR Spectroscopy
Objective: To qualitatively detect the presence of poly(1-Butanol, 4-(ethenyloxy)-) in a monomer sample.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the 1-Butanol, 4-(ethenyloxy)- sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) is sufficient.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
In the spectrum of the pure monomer, the vinyl protons will appear as characteristic signals in the olefinic region (typically between 6.0 and 6.5 ppm for the -O-CH= and between 4.0 and 4.5 ppm for the =CH₂).
-
Upon polymerization, these vinyl proton signals will disappear or significantly decrease in intensity.
-
New broad signals corresponding to the polymer backbone will appear in the aliphatic region (typically between 1.5 and 4.0 ppm). The presence of these broad polymer peaks confirms homopolymerization.
-
Diagrams
Caption: Inhibition of homopolymerization pathways.
Caption: Troubleshooting workflow for increased viscosity.
References
- 1. youtube.com [youtube.com]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. HBVE | 17832-28-9 | Connect Chemicals [connectchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of "1-Butanol, 4-(ethenyloxy)-" and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1-Butanol, 4-(ethenyloxy)-?
A1: The most common industrial and laboratory method for the synthesis of 1-Butanol, 4-(ethenyloxy)- is the vinylation of 1,4-butanediol. This reaction involves treating 1,4-butanediol with acetylene in the presence of a strong base as a catalyst. The base deprotonates one of the hydroxyl groups of the diol, which then undergoes a nucleophilic addition to the acetylene triple bond.
Q2: What are the common side reactions observed during the synthesis of 1-Butanol, 4-(ethenyloxy)-?
A2: The two primary side reactions of concern are:
-
Formation of 1,4-Bis(vinyloxy)butane: The desired product, 4-(ethenyloxy)-1-butanol, still possesses a free hydroxyl group which can react further with acetylene to yield the divinyl ether byproduct.[1]
-
Self-condensation to form a cyclic acetal: The product molecule can undergo self-condensation to form a cyclic acetal.[1]
Q3: How can the formation of 1,4-Bis(vinyloxy)butane be minimized?
A3: To favor the formation of the monovinyl ether over the divinyl ether, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,4-butanediol relative to acetylene will increase the probability that an acetylene molecule reacts with the starting diol rather than the monovinyl ether product. Additionally, optimizing reaction time and temperature can help in maximizing the yield of the desired product before significant divinylation occurs.
Q4: What causes the formation of the cyclic acetal byproduct and how can it be prevented?
A4: The self-condensation to a cyclic acetal is a notable side reaction. While the precise mechanism under basic conditions is not extensively detailed in readily available literature, it is understood to be a significant impurity. One patented method suggests that the addition of dimethyl sulfoxide (DMSO) to the reaction mixture can reduce the formation of this cyclic acetal.[2] The patent claims that adding DMSO can decrease the cyclic acetal content from approximately 6% to 4% in the crude product.[2]
Q5: What types of catalysts are effective for this synthesis, and how do they impact selectivity?
A5: Strong bases are typically used as catalysts. Common choices include potassium hydroxide (KOH) and potassium alkoxides.[1] More advanced catalytic systems, such as a "superbase" system of cesium fluoride (CsF) and sodium hydroxide (NaOH), have been reported to achieve high conversions of 1,4-butanediol with good yields of the vinyl ethers, suggesting improved selectivity.[3] The choice of catalyst can significantly influence the reaction rate and the ratio of mono- to divinylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 1-Butanol, 4-(ethenyloxy)- | - Incomplete reaction. - Suboptimal catalyst activity. - Loss of volatile acetylene gas. | - Increase reaction time or temperature moderately. - Ensure the catalyst is fresh and anhydrous. - Check the reaction setup for leaks and ensure efficient acetylene delivery. |
| High percentage of 1,4-Bis(vinyloxy)butane in the product mixture | - Molar ratio of acetylene to 1,4-butanediol is too high. - Prolonged reaction time. | - Use a molar excess of 1,4-butanediol. - Monitor the reaction progress (e.g., by GC) and stop it once the optimal yield of the mono-vinyl ether is reached. |
| Significant formation of the cyclic acetal byproduct | - Reaction conditions favoring self-condensation. | - Consider adding a co-solvent like dimethyl sulfoxide (DMSO) to the reaction mixture.[2] |
| Difficult purification of the final product | - Boiling points of the product and byproducts are close. - Presence of azeotropes. | - Employ fractional distillation under reduced pressure. A packed distillation column can improve separation efficiency.[2] - Analyze the crude mixture by GC-MS to identify all components and optimize the distillation conditions accordingly. |
| Product discoloration | - Presence of impurities in the starting 1,4-butanediol. - Thermal degradation during reaction or purification. | - Use high-purity 1,4-butanediol. - Avoid excessive temperatures during the reaction and distillation. Distillation under vacuum is recommended to lower the boiling point. |
Experimental Protocols
Synthesis of 1-Butanol, 4-(ethenyloxy)-
Materials:
-
1,4-Butanediol (high purity)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Acetylene gas
-
Nitrogen gas (for inerting)
Equipment:
-
A high-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.
-
Heating mantle or oil bath.
-
Gas flow meter.
Procedure:
-
Ensure the reactor is clean, dry, and properly assembled.
-
Charge the reactor with 1,4-butanediol and the catalyst (e.g., potassium hydroxide, typically 5-10 mol% relative to the diol). If using a co-solvent like DMSO, it can be added at this stage (e.g., a 1:0.1 to 1:0.2 w/w ratio of 1,4-butanediol to DMSO).[2]
-
Seal the reactor and purge it with nitrogen gas to remove any air.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-150°C).
-
Introduce acetylene gas into the reactor, maintaining a constant pressure (e.g., 1.0-1.5 MPa). The acetylene can be diluted with nitrogen for safety.[2]
-
Monitor the reaction progress by observing the uptake of acetylene. The reaction can be periodically sampled (if the setup allows) and analyzed by Gas Chromatography (GC).
-
Once the desired conversion is achieved, stop the acetylene flow, cool the reactor to room temperature, and carefully vent the excess pressure.
-
Purge the reactor with nitrogen before opening.
-
The crude product can then be processed for purification.
Purification by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Packed distillation column (e.g., Vigreux or Raschig ring-packed)
-
Distillation head with a condenser and collection flask
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Transfer the crude reaction mixture to the round-bottom flask.
-
Assemble the fractional distillation apparatus.
-
Begin heating the flask gently under reduced pressure.
-
Collect the different fractions based on their boiling points. Unreacted 1,4-butanediol, the desired product, and the divinyl ether byproduct will distill at different temperatures.
-
The purity of the collected fractions should be checked by GC or NMR spectroscopy.
Visualizations
Reaction Pathways
Caption: Main reaction and side reaction pathways in the synthesis of 1-Butanol, 4-(ethenyloxy)-.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Butanol, 4-(ethenyloxy)- Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 1-Butanol, 4-(ethenyloxy)-, also known as 4-butoxyvinyl ether.
Troubleshooting Guide
Cationic polymerization of vinyl ethers can be sensitive to various experimental parameters. This guide addresses common issues encountered during the polymerization of 1-Butanol, 4-(ethenyloxy)-.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Uncontrolled, Rapid Polymerization (Flash Polymerization) | - Initiator concentration is too high.- Reaction temperature is too high, leading to highly reactive cationic species.[1]- Inefficient heat dissipation. | - Decrease the initiator concentration.- Conduct the polymerization at a lower temperature (e.g., -78 °C to 0 °C) to stabilize the active species.[1][2]- Use a solvent with a lower polarity to moderate the reaction rate.- Ensure efficient stirring and use a cooling bath to manage the exothermic nature of the reaction.[3] |
| Low or No Monomer Conversion | - Initiator concentration is too low.- Presence of impurities (e.g., water, alcohols) that terminate the polymerization.[1][4]- Initiator is inactive or has degraded. | - Increase the initiator concentration incrementally.- Ensure rigorous purification of the monomer, solvent, and inert gas. Monomer purification can be critical.[5]- Use freshly opened or properly stored initiators. |
| Broad Molecular Weight Distribution (High Polydispersity, Đ) | - Chain transfer reactions to the monomer, solvent, or impurities.[1]- Non-uniform initiation or propagation rates.- Temperature fluctuations during polymerization. | - Lower the reaction temperature to suppress chain transfer.[1]- Choose a solvent that is less likely to participate in chain transfer reactions (e.g., non-polar solvents like hexane).[2]- Optimize the initiator/catalyst system; consider living cationic polymerization techniques.[6]- Maintain a stable reaction temperature using a cryostat or a well-insulated cooling bath. |
| Inconsistent Results Between Batches | - Variations in the purity of reagents (monomer, solvent, initiator).- Inconsistent moisture levels in the reaction setup.- Inaccurate measurement of the initiator. | - Standardize the purification procedures for all reagents.- Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[5]- Prepare stock solutions of the initiator for accurate dispensing, especially for highly active systems used at low concentrations. |
| Low Polymer Molecular Weight | - High initiator-to-monomer ratio.- Significant chain transfer events.[1] | - Decrease the initiator concentration relative to the monomer concentration.- Lower the polymerization temperature.[1]- Select a solvent that minimizes chain transfer. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is suitable for 1-Butanol, 4-(ethenyloxy)-?
A1: 1-Butanol, 4-(ethenyloxy)- is a vinyl ether, and monomers of this class are typically polymerized via cationic polymerization.[6] The electron-donating alkoxy group stabilizes the cationic propagating center.[6]
Q2: What are common initiators for the cationic polymerization of vinyl ethers?
A2: A variety of initiator systems can be used, including:
-
Protonic Acids: Strong acids like triflic acid.
-
Lewis Acids: Often used in combination with a proton source (e.g., water or alcohol) or a carbocation source. Common examples include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂).[7]
-
Organocatalysts: Recent developments have introduced organic acid catalysts that can promote controlled polymerization.[6]
-
Initiating Systems for Living Polymerization: Specific combinations of an initiator (e.g., an HCl-adduct of a vinyl ether) and a Lewis acid can facilitate living cationic polymerization, offering better control over molecular weight and dispersity.[2]
Q3: How does the choice of solvent affect the polymerization?
A3: The solvent plays a crucial role in cationic polymerization.[1]
-
Polarity: More polar solvents can increase the polymerization rate but may also promote chain transfer reactions, leading to lower molecular weights and broader distributions.
-
Nucleophilicity: Solvents should be non-nucleophilic to avoid termination of the growing polymer chains. Chlorinated solvents are commonly used, but less polar solvents like hexane may be preferred to suppress side reactions.[2][3]
Q4: What is the optimal temperature range for this polymerization?
A4: Cationic polymerizations of vinyl ethers are often conducted at low temperatures, typically ranging from -78 °C to 0 °C.[1][2] Lower temperatures help to stabilize the highly reactive propagating carbocations, which suppresses chain transfer and termination reactions, allowing for better control over the polymerization.[1]
Q5: How can I control the molecular weight of the resulting polymer?
A5: The molecular weight of the polymer can be controlled by:
-
Monomer-to-Initiator Ratio: In a well-controlled or living polymerization, the molecular weight is inversely proportional to the initiator concentration.[7]
-
Temperature: Lowering the temperature can lead to higher molecular weights by reducing chain transfer.[1]
-
Monomer Conversion: In living polymerizations, the molecular weight increases linearly with monomer conversion.
Q6: Why is reagent purity so important in cationic polymerization?
A6: The carbocationic propagating species are highly reactive and can be terminated by nucleophilic impurities such as water, alcohols, and amines.[4] Even trace amounts of these impurities can lead to premature termination, resulting in low monomer conversion and poor control over the polymer characteristics.[1][4] Therefore, rigorous purification of the monomer and solvent, along with performing the reaction under a dry, inert atmosphere, is crucial for success.[5]
Quantitative Data Summary
The following tables provide illustrative data based on typical cationic polymerizations of vinyl ethers. The exact values for 1-Butanol, 4-(ethenyloxy)- may vary.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration (mol%) | Monomer Conversion (%) | Mₙ ( g/mol ) | Polydispersity (Đ) |
| 0.1 | 95 | 15,000 | 1.2 |
| 0.5 | 98 | 3,000 | 1.4 |
| 1.0 | 99 | 1,500 | 1.8 |
| Conditions: Representative data for a controlled cationic polymerization. |
Table 2: Influence of Solvent on Polymerization of a Representative Vinyl Ether
| Solvent | Dielectric Constant (ε) | Polymerization Rate | Mₙ ( g/mol ) | Polydispersity (Đ) |
| n-Hexane | 1.9 | Slow | 20,000 | 1.3 |
| Toluene | 2.4 | Moderate | 18,000 | 1.4 |
| Dichloromethane | 9.1 | Fast | 12,000 | 1.9 |
| Conditions: Constant temperature and initiator/monomer ratio. |
Experimental Protocols
Representative Protocol for Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-
Materials:
-
1-Butanol, 4-(ethenyloxy)- (monomer), purified by distillation over a drying agent.
-
Anhydrous solvent (e.g., dichloromethane or toluene), purified.
-
Initiator system (e.g., SnCl₄ in a solution of anhydrous solvent).
-
Quenching agent (e.g., pre-chilled methanol).
-
Dry, inert gas (nitrogen or argon).
Procedure:
-
Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under an inert atmosphere.
-
Reagent Addition:
-
Using a gas-tight syringe, transfer the desired amount of anhydrous solvent to the reaction flask.
-
Add the purified 1-Butanol, 4-(ethenyloxy)- monomer to the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., SnCl₄) in the anhydrous solvent.
-
Slowly add the required amount of the initiator solution to the stirred monomer solution via syringe.
-
-
Polymerization: Allow the reaction to proceed at the set temperature for the desired time (e.g., 1-24 hours). Monitor the reaction progress if possible (e.g., by taking aliquots for NMR analysis).
-
Termination (Quenching):
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol, to the reaction mixture. This will react with the active cationic species.
-
-
Polymer Isolation:
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane, depending on the polymer's solubility).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any residual monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization: Analyze the polymer's molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the cationic polymerization of 1-Butanol, 4-(ethenyloxy)-.
Caption: Troubleshooting decision tree for common polymerization issues.
Caption: Simplified pathway of cationic polymerization.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 5. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Challenges in the characterization of "1-Butanol, 4-(ethenyloxy)-" polymers
Welcome to the technical support center for the characterization of poly(4-(vinyloxy)-1-butanol), also referred to as "1-Butanol, 4-(ethenyloxy)-" polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this unique polymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of poly(4-(vinyloxy)-1-butanol)?
A1: The primary challenges stem from the polymer's chemical structure, specifically the presence of a terminal hydroxyl group in the side chain. This hydroxyl group can lead to:
-
Interactions with analytical instrumentation: The polar hydroxyl groups can cause unexpected interactions with chromatography columns, particularly in Gel Permeation Chromatography (GPC/SEC), leading to peak tailing, broadening, or even complete retention of the polymer on the column.
-
Hygroscopic behavior: The polymer may absorb atmospheric moisture, which can affect its thermal properties and introduce interfering signals in spectroscopic analyses like FTIR.
-
Complex NMR spectra: Overlapping signals from the polymer backbone and the butyl side chain can complicate spectral interpretation and the determination of molecular weight and tacticity.
Q2: How can I obtain an accurate molecular weight determination for poly(4-(vinyloxy)-1-butanol) using GPC/SEC?
A2: Accurate molecular weight determination by GPC/SEC can be challenging due to potential interactions between the polymer's hydroxyl groups and the stationary phase of the column. To mitigate these issues:
-
Column Selection: Opt for columns with a stationary phase that is less prone to interacting with polar analytes.
-
Mobile Phase Modification: The addition of a small amount of a polar modifier or a salt, such as lithium bromide (LiBr), to the mobile phase can help to suppress interactions between the polymer and the column packing.[1]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.2–0.45 µm filter before injection to prevent column blockage and anomalous peaks.[2]
-
Calibration: Use calibration standards that are structurally similar to your polymer for more accurate results. If such standards are unavailable, consider using a multi-detector GPC/SEC system that includes a light scattering detector for absolute molecular weight determination.[2]
Q3: I am observing inconsistent results in the thermal analysis (TGA/DSC) of my poly(4-(vinyloxy)-1-butanol) samples. What could be the cause?
A3: Inconsistent thermal analysis results are often due to the presence of residual solvent or absorbed moisture. The hydroxyl groups in the polymer make it somewhat hygroscopic. To ensure reproducible results:
-
Sample Preparation: Thoroughly dry your polymer sample under vacuum at a temperature below its glass transition temperature before analysis.
-
TGA Analysis: Perform a thermogravimetric analysis (TGA) to determine the presence of any volatile components and to establish the thermal stability of the polymer.[3][4] A typical TGA experiment involves heating the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere like nitrogen.[3]
-
DSC Analysis: For Differential Scanning Calorimetry (DSC), use a heat-cool-heat cycle. The first heating scan helps to erase the thermal history of the sample, and the data from the second heating scan is typically used for analysis of properties like the glass transition temperature (Tg).
Troubleshooting Guides
GPC/SEC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing or Broadening | 1. Interaction between the polymer's hydroxyl groups and the GPC column. 2. Inappropriate mobile phase. 3. Column degradation. | 1. Add a small amount of a polar solvent (e.g., isopropanol) or a salt (e.g., LiBr at 0.05M) to the mobile phase to minimize interactions.[1] 2. Ensure the mobile phase is a good solvent for the polymer. 3. Check the column performance with a known standard. |
| No Polymer Elution | 1. Strong adsorption of the polymer onto the column. 2. Polymer insolubility in the mobile phase. | 1. Use a more polar mobile phase or add a stronger polar modifier. 2. Verify the solubility of the polymer in the chosen mobile phase before injection. |
| Irreproducible Results | 1. Inconsistent sample preparation. 2. Fluctuations in system temperature. 3. Column aging. | 1. Ensure consistent and complete dissolution of the sample and filter all samples before injection.[2] 2. Use a column oven to maintain a stable temperature.[5] 3. Regularly check the column's performance and replace it if necessary. |
FTIR Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad peak around 3400 cm⁻¹ | Presence of water (O-H stretching) due to moisture absorption. | 1. Dry the sample thoroughly under vacuum before analysis. 2. Prepare the sample in a dry environment (e.g., a glove box). |
| Difficulty in identifying the vinyl ether peak (~1620 cm⁻¹) | Low concentration of unreacted monomer. | 1. Use a more concentrated sample if possible. 2. If analyzing a thin film, ensure the film thickness is adequate. |
| Changes in the C-O-C stretching region (around 1100 cm⁻¹) | 1. Degradation of the polymer. 2. Presence of impurities. | 1. Compare the spectrum with a reference spectrum of a known pure sample. 2. Re-purify the polymer sample. |
Experimental Protocols
Protocol 1: GPC/SEC Analysis of Poly(4-(vinyloxy)-1-butanol)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Materials:
-
Poly(4-(vinyloxy)-1-butanol) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Lithium bromide (LiBr)
-
Polystyrene standards for calibration
-
0.2 µm syringe filters
Instrumentation:
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for polar polymers (e.g., polystyrene-divinylbenzene columns)
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.05 M LiBr in THF. Filter and degas the mobile phase before use.
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the polymer sample into a vial.
-
Add 1 mL of the mobile phase to the vial.
-
Gently agitate the vial until the polymer is completely dissolved.
-
Filter the solution through a 0.2 µm syringe filter into an autosampler vial.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in the mobile phase.
-
Inject the standards and generate a calibration curve.
-
-
Analysis:
-
Set the column oven temperature to a stable value (e.g., 35 °C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Inject the prepared polymer sample.
-
Acquire the chromatogram and analyze the data using the calibration curve to determine Mn, Mw, and PDI.
-
Protocol 2: FTIR Analysis of Poly(4-(vinyloxy)-1-butanol)
Objective: To identify the characteristic functional groups of the polymer.
Materials:
-
Poly(4-(vinyloxy)-1-butanol) sample
-
Solvent for casting a film (e.g., dichloromethane)
-
Potassium bromide (KBr) for pellet preparation
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal after the measurement.
Procedure (Thin Film):
-
Dissolve a small amount of the polymer in a volatile solvent.
-
Cast the solution onto a suitable IR-transparent window (e.g., NaCl or KBr plate).
-
Allow the solvent to evaporate completely, leaving a thin polymer film.
-
Mount the window in the spectrometer and collect the spectrum.
Expected Peaks:
-
~3400 cm⁻¹ (broad): O-H stretch from the terminal hydroxyl group and any absorbed water.
-
~2930 and 2860 cm⁻¹: C-H stretching from the alkyl groups.
-
~1620 cm⁻¹: C=C stretch (if residual monomer is present).
-
~1100 cm⁻¹: C-O-C ether stretch.
Protocol 3: Thermal Analysis (TGA/DSC) of Poly(4-(vinyloxy)-1-butanol)
Objective: To determine the thermal stability and glass transition temperature (Tg) of the polymer.
Materials:
-
Poly(4-(vinyloxy)-1-butanol) sample
-
TGA and DSC sample pans (e.g., aluminum)
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Weigh 5-10 mg of the dried polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
DSC Procedure:
-
Weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 100 °C) at a rate of 10 °C/min.
-
Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat the sample again to the upper temperature at a rate of 10 °C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
Visualizations
Caption: Troubleshooting workflow for GPC/SEC peak abnormalities.
Caption: Recommended workflow for thermal analysis of the polymer.
References
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film | MDPI [mdpi.com]
- 5. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
"1-Butanol, 4-(ethenyloxy)-" purification issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in 1-Butanol, 4-(ethenyloxy)-?
A1: Common impurities can include:
-
Unreacted 1,4-butanediol: A starting material in one of the common synthesis routes.
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Cyclic acetal byproduct: Formed during synthesis. The addition of dimethyl sulfoxide (DMSO) during synthesis has been shown to reduce the formation of this byproduct.[1]
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Potassium Hydroxide (KOH): Often added as a stabilizer at a concentration of around 0.01% to prevent polymerization. While necessary for storage, it may need to be removed for certain applications.
-
Polymers: The vinyl ether group is susceptible to polymerization, especially in the presence of acid or upon exposure to heat and light.
-
Hydrolysis products: Contact with water, especially under acidic conditions, can lead to the formation of acetaldehyde and 1,4-butanediol.
-
Oxidation products: Like other ethers, 1-Butanol, 4-(ethenyloxy)- can form peroxides upon exposure to air and light.
Q2: How should I store 1-Butanol, 4-(ethenyloxy)- to minimize degradation?
A2: To ensure the stability of 1-Butanol, 4-(ethenyloxy)-, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). The presence of a stabilizer, such as potassium hydroxide, is crucial for preventing polymerization during storage. Avoid contact with acids, strong oxidizing agents, and direct sunlight.
Q3: My 1-Butanol, 4-(ethenyloxy)- has a yellow tint. What could be the cause?
A3: A yellow discoloration can be an indication of impurity formation. One potential cause is the use of potassium hydroxide as a stabilizer, which can sometimes lead to color instability. Consider using alternative stabilizers like sodium or potassium acetate, which have been reported to be effective without causing discoloration.
Q4: Can I use distillation to purify 1-Butanol, 4-(ethenyloxy)-?
A4: Yes, vacuum distillation is a common method for purifying 1-Butanol, 4-(ethenyloxy)-. Due to its susceptibility to thermal decomposition and polymerization at elevated temperatures, it is critical to perform the distillation under reduced pressure to lower the boiling point. A patent for the synthesis of this compound describes a distillation under a vacuum of 0.05 MPa.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Vacuum Distillation
| Symptom | Possible Cause | Solution |
| Product is co-distilling with impurities. | Inefficient fractionating column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Formation of an azeotrope with unreacted 1,4-butanediol. | Consider a chemical conversion approach. React the crude product with a small amount of an acid catalyst to convert the unreacted alcohol into a higher-boiling acetal, which can then be more easily separated by distillation. | |
| Product is polymerizing in the distillation flask. | Distillation temperature is too high. | Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Absence of a polymerization inhibitor. | While not always necessary during distillation if performed quickly at low temperatures, a small amount of a high-boiling point, non-volatile polymerization inhibitor could be considered. However, this would then be an impurity in the final product. | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stir bar to ensure smooth boiling. |
Issue 2: Product Degradation or Low Purity After Purification
| Symptom | Possible Cause | Solution |
| Presence of acetaldehyde in the purified product (identified by NMR or GC-MS). | Thermal decomposition during distillation. | Optimize distillation conditions: use a lower temperature and higher vacuum. Minimize the residence time of the compound at high temperatures. |
| Hydrolysis due to acidic conditions or water contamination. | Ensure all glassware is dry and consider using a neutral or slightly basic workup to remove any acidic residues before purification. | |
| Broad peaks or baseline elevation in analytical chromatograms (e.g., HPLC, GC). | Presence of oligomers or polymers. | Avoid exposure to acid, heat, and light. Ensure a stabilizer is present during storage. For purification, consider flash column chromatography, which is performed at room temperature. |
| Low overall yield after purification. | Polymerization on the column during chromatography. | Deactivate the stationary phase (e.g., silica gel) by adding a small amount of a non-polar solvent and a base like triethylamine to the eluent to prevent acid-catalyzed polymerization on the column. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and should be optimized for your specific equipment and purity requirements.
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried to prevent hydrolysis.
-
If the starting material contains a potassium hydroxide stabilizer, it can typically be distilled without prior removal. However, if a neutral product is required, a gentle aqueous wash followed by drying with a suitable agent like anhydrous magnesium sulfate can be performed, though this risks some hydrolysis.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a short path distillation head or a Vigreux column for fractional distillation.
-
Use a well-insulated distillation flask and receiving flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Add the crude 1-Butanol, 4-(ethenyloxy)- and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly evacuate the system to the desired pressure (e.g., starting around 15-20 mmHg). The boiling point at 20 mmHg is approximately 95°C.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Add a stabilizer (e.g., potassium hydroxide or potassium acetate) to the purified product for storage.
-
Protocol 2: Purification by Flash Column Chromatography
This is a suggested starting point for developing a flash chromatography method.
-
Slurry Preparation:
-
Choose a suitable stationary phase, such as silica gel (230-400 mesh).
-
-
Column Packing:
-
Pack a glass column with the silica gel slurry using a suitable non-polar solvent like hexane.
-
-
Eluent System:
-
A gradient elution is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A starting mobile phase could be 95:5 hexane:ethyl acetate, with the ethyl acetate concentration increasing to elute the more polar product.
-
To prevent on-column polymerization, consider adding a small amount of a base, such as 0.1% triethylamine, to the eluent.
-
-
Sample Loading:
-
Dissolve the crude 1-Butanol, 4-(ethenyloxy)- in a minimal amount of the initial mobile phase or a compatible solvent and load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Stabilization:
-
Add a stabilizer to the purified product before storage.
-
Data Presentation
Table 1: Comparison of Purification Methods for 1-Butanol, 4-(ethenyloxy)- (Illustrative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters | Notes |
| Vacuum Distillation | 80 | 98.5 | 75 | Pressure: 15 mmHg, Boiling Point: ~90-95°C | Effective at removing non-volatile impurities and unreacted 1,4-butanediol. Risk of thermal decomposition. |
| Flash Column Chromatography | 80 | >99 | 85 | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient (5% to 30% EtOAc) | Good for removing closely related impurities and polymers. Requires careful solvent selection to avoid on-column reactions. |
Visualizations
References
Improving the molecular weight control of poly("1-Butanol, 4-(ethenyloxy)-")
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly("1-Butanol, 4-(ethenyloxy)-"), also known as poly(4-butoxyvinyl ether).
Troubleshooting Guide
This section addresses common issues encountered during the cationic polymerization of 4-(ethenyloxy)-1-butanol.
Q1: The molecular weight of my synthesized polymer is significantly different from the theoretical value. What are the potential causes and solutions?
A deviation from the theoretical molecular weight can manifest as either a lower or higher than expected value.
-
Low Molecular Weight : This is often a result of chain transfer reactions to the monomer, solvent, or impurities. Water is a frequent impurity that can act as a chain transfer agent. Inefficient initiation, where not all initiator molecules begin a polymer chain, can also lead to a lower molecular weight than anticipated.[1]
-
High Molecular Weight : If the initiation process is slow compared to propagation, fewer polymer chains will grow, but to a larger size than predicted.[1] Uncontrolled polymerization, sometimes caused by overly reactive catalysts, can also result in high molecular weight polymers, typically with broad molecular weight distributions.[2][3]
Solutions:
-
Purification : Ensure all reagents and solvents are rigorously purified and dried. For instance, toluene, a common solvent, should be passed through purification columns before use.[1]
-
Initiator/Catalyst Verification : Check the concentration and purity of your initiator and Lewis acid. An adduct of a vinyl ether with HCl combined with a Lewis acid like tin tetrachloride (SnCl₄) can offer better control in living cationic polymerization.[1]
-
Temperature Control : Lowering the reaction temperature, typically to a range between -30 °C and -78 °C, can suppress chain transfer and termination reactions, leading to improved molecular weight control.[1]
Q2: What leads to a broad polydispersity index (PDI > 1.2) in my polymer sample?
A broad PDI, also known as a broad molecular weight distribution (MWD), signifies poor control over the polymerization process.[1]
Potential Causes:
-
Slow Initiation : If the rate of initiation is slower than the rate of propagation, polymer chains will begin growing at different times, resulting in a wide range of chain lengths.[1]
-
Chain Transfer and Termination : These side reactions can prematurely stop chain growth and initiate new chains, both of which contribute to a broader PDI.[4]
-
Temperature Fluctuations : Inconsistent temperature control can differentially affect the rates of initiation, propagation, and termination, leading to a less uniform polymer population.[1]
-
Inappropriate Lewis Acid : The choice of Lewis acid is crucial. Strong Lewis acids can induce extremely rapid and uncontrolled polymerization, resulting in broad PDIs.[1][2]
Solutions:
-
Select an initiator and Lewis acid system that promotes fast initiation relative to propagation.
-
Maintain a stable and low reaction temperature.
-
Consider using a less aggressive Lewis acid. SnCl₄ is often preferred for achieving narrow MWDs at low temperatures.[1][2] While some systems benefit from stabilizing additives, living cationic polymerization of vinyl ethers can be achieved with SnCl₄ at low temperatures without them.[1][2]
Logical Flow for Troubleshooting Polymerization Issues
Caption: Troubleshooting workflow for molecular weight control issues.
Frequently Asked Questions (FAQs)
Q1: What is living cationic polymerization and why is it important for controlling the molecular weight of poly(4-butoxyvinyl ether)?
A1: Living cationic polymerization is a type of chain-growth polymerization where chain-termination and chain-transfer reactions are absent.[1] This is crucial because it allows polymer chains to grow at a constant rate until all the monomer is consumed. The significance for synthesizing poly(4-butoxyvinyl ether) is that it enables precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low PDI).[4] The molecular weight can be predetermined by the initial molar ratio of the monomer to the initiator.
Q2: How does the choice of Lewis acid affect molecular weight control?
A2: The Lewis acid acts as a co-initiator or catalyst in cationic polymerization, and its strength significantly impacts the reaction.
-
Strong Lewis Acids (e.g., EtAlCl₂, TiCl₄): These tend to induce extremely rapid and often uncontrolled polymerization, leading to polymers with broad molecular weight distributions.[2]
-
Weaker Lewis Acids (e.g., SnCl₄): Tin tetrachloride is often effective for achieving living cationic polymerization of vinyl ethers, especially at low temperatures (below -30 °C). It can produce polymers with narrow MWDs (PDI < 1.1) without the need for additional stabilizing additives.[2]
The table below summarizes the effect of different Lewis acids on the polymerization of isobutyl vinyl ether (a model for vinyl ether polymerization) at various temperatures.
| Lewis Acid | Temperature (°C) | Resulting Polymer Characteristics | PDI (Mw/Mn) | Reference |
| SnCl₄ | -30 | Controlled, narrow MWD | < 1.1 | [2] |
| SnCl₄ | -78 | Controlled, very narrow MWD | < 1.1 | [2] |
| EtAlCl₂ | -30 | Uncontrolled, broad MWD | Broad | [2] |
| TiCl₄ | -30 | Uncontrolled, broad MWD | Broad | [2] |
| FeCl₃ | -78 | Relatively narrow MWD | Narrower than EtAlCl₂ | [2] |
| GaCl₃ | -78 | Relatively narrow MWD, but higher Mn than calculated | Narrower than EtAlCl₂ | [2] |
Q3: What is a suitable experimental protocol for the controlled polymerization of 4-(ethenyloxy)-1-butanol?
A3: The following is a generalized protocol for the living cationic polymerization of a vinyl ether, which can be adapted for 4-(ethenyloxy)-1-butanol.
Materials:
-
Monomer: 4-(ethenyloxy)-1-butanol, distilled over calcium hydride.
-
Solvent: Toluene, dried by passing through a solvent purification column.
-
Initiator System:
-
Initiator: Adduct of a vinyl ether (e.g., isobutyl vinyl ether) with HCl (IBVE-HCl).
-
Lewis Acid: Tin tetrachloride (SnCl₄) solution in hexane.
-
-
Quenching Agent: Pre-chilled methanol.
Procedure:
-
Preparation : All glassware should be baked, and the entire procedure must be carried out under a dry nitrogen atmosphere.
-
Reaction Setup : In a baked glass tube, add the dried toluene. Cool the tube to the desired reaction temperature (e.g., -30 °C or -78 °C) in a suitable bath.
-
Initiation : Add the monomer, 4-(ethenyloxy)-1-butanol, to the cooled solvent. Then, introduce the initiator (e.g., IBVE-HCl adduct).
-
Polymerization : Start the polymerization by adding the Lewis acid (SnCl₄) solution to the reaction mixture. The reaction is typically very fast.
-
Termination : After the desired time or monomer conversion is reached, terminate the polymerization by adding pre-chilled methanol.
-
Purification : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration and dry it under vacuum.
-
Characterization : Determine the number-average molecular weight (Mn) and the molecular weight distribution (PDI or Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).
Factors Influencing Molecular Weight Control
Caption: Key factors influencing molecular weight and PDI.
References
- 1. benchchem.com [benchchem.com]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in "1-Butanol, 4-(ethenyloxy)-" Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in managing the viscosity of reaction mixtures involving "1-Butanol, 4-(ethenyloxy)-". The following information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide: High Viscosity in "1-Butanol, 4-(ethenyloxy)-" Reactions
Unexpectedly high viscosity during the polymerization of "1-Butanol, 4-(ethenyloxy)-" can pose significant challenges, from poor mixing and heat transfer to difficulties in downstream processing. This guide provides a systematic approach to diagnosing and resolving common causes of high viscosity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Suggested Solution |
| Rapid Viscosity Increase Early in Reaction | Uncontrolled Polymerization: The initiation is too fast, leading to a rapid increase in molecular weight and polymer concentration. This can be common in cationic polymerization of vinyl ethers. | 1. Reduce Initiator Concentration: A lower initiator concentration will generate fewer polymer chains, which can lead to higher molecular weight but at a slower rate, allowing for better control. 2. Cool the Reaction Mixture: Lowering the temperature at the start of the polymerization can help to control the initiation rate.[1] 3. Use a Weaker Initiator/Lewis Acid: If using a Lewis acid catalyst system, consider a less active one to slow down the polymerization. |
| Viscosity Higher Than Expected for a Given Conversion | High Molecular Weight: The polymer chains are growing longer than intended. | 1. Increase Initiator Concentration: More initiator will create more polymer chains, resulting in a lower average molecular weight for a given monomer conversion. 2. Introduce a Chain Transfer Agent: Certain compounds can interrupt chain growth and initiate new chains, effectively lowering the overall molecular weight. Alcohols and ethers can sometimes act as chain transfer agents in cationic polymerizations. 3. Increase Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation, leading to lower molecular weight polymers.[1] |
| Poor Mixing and Gel Formation | Localized High Polymer Concentration: Inadequate stirring can lead to "hot spots" where the reaction proceeds much faster, causing localized high viscosity and potentially gelation. | 1. Improve Agitation: Increase the stirring speed or use a more efficient stirrer design (e.g., mechanical stirrer with appropriate impeller). 2. Staged Monomer Addition: Instead of adding all the monomer at once, add it portion-wise or as a continuous feed to maintain a lower instantaneous polymer concentration. |
| Viscosity Increases Significantly Upon Cooling | Polymer Solubility: The polymer may have limited solubility in the reaction solvent at lower temperatures. | 1. Choose a Better Solvent: Select a solvent in which the resulting poly(1-Butanol, 4-(ethenyloxy)-) has good solubility over the desired temperature range. 2. Maintain Elevated Temperature: Keep the reaction mixture at a temperature where the polymer remains soluble. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the viscosity of my "1-Butanol, 4-(ethenyloxy)-" reaction mixture?
A: Temperature has a dual effect on the viscosity of a polymerization reaction. Generally, increasing the temperature will decrease the viscosity of the solvent and the polymer solution, which can improve mixing and handling.[2] However, temperature also influences the reaction kinetics. In the cationic polymerization of vinyl ethers, higher temperatures can lead to an increased rate of chain transfer, which can result in a lower average molecular weight and thus lower viscosity at a given conversion.[1] Conversely, very high temperatures might lead to side reactions that could potentially increase viscosity. Careful temperature control is therefore crucial.
Q2: What is the role of the solvent in controlling the viscosity of the reaction?
A: The choice of solvent is critical in managing viscosity. Key factors to consider are:
-
Solvency: A "good" solvent will cause the polymer chains to be more extended, leading to a higher intrinsic viscosity. A "poor" solvent will cause the polymer chains to be more coiled, resulting in a lower viscosity.[3]
-
Chain Transfer: Some solvents can act as chain transfer agents, which will limit the molecular weight of the polymer and help to reduce the final viscosity.
-
Heat Dissipation: The solvent helps to dissipate the heat generated during the exothermic polymerization. Inefficient heat removal can lead to uncontrolled polymerization and a rapid increase in viscosity.
Q3: Can impurities in my "1-Butanol, 4-(ethenyloxy)-" monomer affect the viscosity?
A: Yes, impurities can have a significant impact. For instance, monofunctional impurities can act as chain terminators, leading to a lower molecular weight and thus lower viscosity.[3] Conversely, multifunctional impurities could lead to branching or cross-linking, which would dramatically increase the viscosity and could even lead to gelation. It is highly recommended to use purified monomers for consistent results.
Q4: How can I quantitatively measure the viscosity of my reaction mixture?
A: Several methods can be used to measure the viscosity of polymer solutions. A common laboratory technique is capillary viscometry using an Ubbelohde viscometer. This method allows for the determination of the intrinsic viscosity, which is related to the polymer's molecular weight. For in-process monitoring, rotational viscometers or rheometers can provide real-time viscosity data.
Experimental Protocols
Protocol 1: Determination of Intrinsic Viscosity of Poly(1-Butanol, 4-(ethenyloxy)-)
This protocol describes the use of an Ubbelohde viscometer to determine the intrinsic viscosity of a polymer sample, which is a measure of the polymer's contribution to the viscosity of a solution.
Materials:
-
Ubbelohde viscometer
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks and pipettes
-
Purified Poly(1-Butanol, 4-(ethenyloxy)-)
-
Appropriate solvent (e.g., toluene, THF)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the dried polymer and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 g/dL).
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.8, 0.6, 0.4, 0.2 g/dL) using volumetric flasks.
-
Measure Solvent Flow Time:
-
Clean the Ubbelohde viscometer thoroughly.
-
Pipette a known volume of pure solvent into the viscometer.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 15 minutes.
-
Measure the time it takes for the solvent to flow between the two marked points on the capillary. Repeat this measurement at least three times to ensure accuracy. This is the solvent flow time (t₀).
-
-
Measure Solution Flow Times:
-
Starting with the most dilute solution, rinse the viscometer with the solution and then fill it with the same solution.
-
Equilibrate in the water bath and measure the flow time (t) as you did for the solvent. Repeat for each of the diluted solutions.
-
-
Calculations:
-
Calculate the relative viscosity (η_rel = t / t₀).
-
Calculate the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c), where c is the concentration in g/dL.
-
-
Extrapolation:
-
Plot the reduced viscosity (η_red) against the concentration (c).
-
Extrapolate the linear plot to zero concentration. The y-intercept is the intrinsic viscosity [η].
-
Visualization of Experimental Workflow
Caption: Workflow for determining intrinsic viscosity.
References
"1-Butanol, 4-(ethenyloxy)-" degradation pathways and stabilization techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and stabilization techniques for 1-Butanol, 4-(ethenyloxy)-, commonly known as Butyl Vinyl Ether (BVE). The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 1-Butanol, 4-(ethenyloxy)- and what are its primary applications?
A1: 1-Butanol, 4-(ethenyloxy)-, or Butyl Vinyl Ether (BVE), is a highly reactive monomer used in a wide range of chemical syntheses. Its primary applications include the production of polymers and copolymers, which are utilized in coatings, adhesives, plasticizers, and viscosity index improvers.[1] It is also employed as a reactive diluent in UV curing applications.[1]
Q2: What are the main degradation pathways for BVE?
A2: BVE is susceptible to several degradation pathways:
-
Hydrolysis: It is stable under alkaline conditions but readily hydrolyzes in the presence of acids to form n-butanol and acetaldehyde.[1]
-
Thermal Decomposition: At elevated temperatures (317.0–377.0 °C), BVE decomposes primarily into acetaldehyde and but-1-ene.[2]
-
Oxidation: Like other ethers, BVE can form explosive peroxides upon exposure to oxygen. It can also be oxidized by stronger oxidizing agents.
-
Polymerization: Uncontrolled cationic polymerization can be initiated by catalysts such as aluminum trichloride or boron trifluoride, leading to the formation of poly(butyl vinyl ether).[1]
Q3: How should BVE be properly stored to ensure its stability?
A3: To ensure stability, BVE should be stored in a cool, dry, well-ventilated area in tightly sealed containers. It is crucial to keep it away from sources of ignition, heat, and direct sunlight. The storage temperature should ideally be between 2-8°C. Commercial BVE is often supplied with a stabilizer to prevent premature polymerization.
Q4: What are the common stabilizers used for BVE?
A4: Common stabilizers for BVE include:
-
Potassium Hydroxide (KOH): Often used at a concentration of 0.01% to maintain an alkaline environment and inhibit acid-catalyzed degradation and polymerization.
-
Alkali Metal Salts: Sodium and potassium acetates are used to prevent discoloration and undesirable side reactions.[3]
-
Amines: Amines can be used to neutralize acidic impurities that might initiate degradation.
-
Phenolic Compounds and other Polymerization Inhibitors: For inhibiting radical polymerization, compounds like hydroquinone and phenothiazine can be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous polymerization of BVE in the storage container. | 1. Depletion of the stabilizer. 2. Presence of acidic contaminants. 3. Exposure to heat or light. | 1. Check the expiration date of the BVE and consider adding a fresh stabilizer if appropriate for your application. 2. Ensure the storage container is clean and free of acidic residues. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Store the BVE in a cool, dark place as recommended. |
| Low yield in a reaction using BVE. | 1. BVE has degraded due to improper storage or handling. 2. The reaction conditions are too acidic, causing hydrolysis of BVE. 3. Unwanted polymerization of BVE is occurring. | 1. Before use, test the purity of the BVE using techniques like GC or NMR. 2. If possible, adjust the reaction pH to be neutral or slightly basic. If acidic conditions are necessary, consider adding the BVE slowly to the reaction mixture at a low temperature. 3. Ensure that no unintended cationic initiators are present. If the reaction is sensitive to polymerization, consider adding a suitable inhibitor that does not interfere with the desired reaction. |
| Formation of unexpected byproducts. | 1. Hydrolysis of BVE leading to acetaldehyde and butanol. 2. Oxidation of BVE. | 1. Rigorously exclude water from the reaction mixture by using dry solvents and an inert atmosphere. 2. Degas solvents and run the reaction under an inert atmosphere to prevent oxidation. |
| Discoloration of BVE upon storage. | 1. Formation of degradation products. 2. Reaction with impurities in the storage container. | 1. If discoloration is observed, the BVE may need to be purified by distillation before use. Ensure a stabilizer is present in the purified material for storage. 2. Store in a clean, inert container (e.g., amber glass bottle under nitrogen). |
Degradation Pathways and Stabilization
Quantitative Data on Degradation and Stabilization
Table 1: Hydrolysis Half-life of Butyl Vinyl Ether at Different pH Values
| pH | Half-life |
| 5 | 9.5 hours |
| 7 | 40 days |
| 9 | 10.9 years |
Table 2: Thermal Decomposition Kinetics of n-Butyl Vinyl Ether
| Parameter | Value |
| Temperature Range | 317.0–377.0 °C |
| Arrhenius Equation | k (s⁻¹) = (1.42 ± 0.01) × 10¹¹ exp[–(42,383 ± 41)/RT] |
| Major Products | Acetaldehyde and but-1-ene |
| Data from a study on the thermal decomposition in the presence of cyclohexene as an inhibitor.[2] |
Table 3: Comparison of Stabilizers for Vinyl Ethers at 50°C
| Stabilizer | Concentration (wt. %) | Observation after 18 weeks |
| None | 0 | Formation of cyclic and linear acetals |
| Potassium Acetate | 0.1 | Stable |
| Potassium Acetate | 0.01 | Stable |
| Sodium Acetate | 0.01 | Stable |
| Potassium Hydroxide | 0.01 | Stable, but may cause color instability |
| Data adapted from a study on 4-hydroxybutyl vinyl ether, indicating the effectiveness of acetate stabilizers.[3] |
Degradation Pathway Diagrams
Experimental Protocols
Protocol 1: Evaluation of BVE Hydrolytic Stability
Objective: To determine the rate of hydrolysis of BVE at a specific acidic pH.
Materials:
-
1-Butanol, 4-(ethenyloxy)- (BVE)
-
Buffer solution (e.g., acetate buffer for pH 5)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (DCM)
-
Deionized water
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a stock solution of BVE with a known concentration of an internal standard in a non-reactive solvent (e.g., a small amount of dioxane).
-
In a thermostatted reaction vessel, add a known volume of the acidic buffer solution.
-
Initiate the reaction by adding a small aliquot of the BVE stock solution to the buffer with vigorous stirring.
-
At regular time intervals, withdraw a small sample from the reaction mixture.
-
Immediately quench the hydrolysis by extracting the sample with a fixed volume of dichloromethane containing a known concentration of an internal standard.
-
Analyze the organic extract by GC-FID.
-
Quantify the disappearance of the BVE peak relative to the internal standard over time.
-
Plot the concentration of BVE versus time and determine the rate constant and half-life of the hydrolysis reaction.
Protocol 2: Assessment of Polymerization Inhibitor Efficacy
Objective: To compare the effectiveness of different inhibitors in preventing the thermal polymerization of BVE.
Materials:
-
Purified, unstabilized BVE
-
Polymerization inhibitors to be tested (e.g., KOH, sodium acetate, phenothiazine)
-
Heating block or oil bath with temperature control
-
Small, sealed reaction vials (e.g., ampoules or screw-cap vials with septa)
-
Viscometer or Gel Permeation Chromatography (GPC) system
Procedure:
-
Prepare solutions of BVE containing known concentrations of the different inhibitors. Include a control sample with no inhibitor.
-
Dispense equal volumes of each solution into separate, labeled reaction vials.
-
Purge the vials with an inert gas (e.g., nitrogen) before sealing to exclude oxygen.
-
Place the vials in a heating block or oil bath set to a specific temperature (e.g., 60°C).
-
At predetermined time points, remove a set of vials (one for each inhibitor and the control) from the heat.
-
Allow the vials to cool to room temperature.
-
Assess the extent of polymerization. This can be done qualitatively by observing changes in viscosity or the formation of a solid polymer.
-
For a quantitative assessment, dissolve the samples in a suitable solvent (e.g., THF) and analyze by GPC to determine the molecular weight distribution of any polymer formed, or measure the viscosity.
-
The effectiveness of the inhibitors can be ranked by the time taken for a noticeable increase in viscosity or the appearance of polymer.
References
- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 2. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]
Troubleshooting poor yields in "1-Butanol, 4-(ethenyloxy)-" copolymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yields in the copolymerization of 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE).
Troubleshooting Guide: Addressing Poor Polymerization Yield
Low or no polymer yield is a common issue in the cationic polymerization of vinyl ethers. This section provides a systematic approach to identifying and resolving the root cause of the problem.
Question: My polymerization of 4-hydroxybutyl vinyl ether (HBVE) failed to initiate or resulted in very low monomer conversion. What are the most likely causes?
Poor initiation or low conversion in the cationic polymerization of HBVE is typically traced back to issues with monomer purity, the presence of contaminants (especially water), or suboptimal reaction conditions. Cationic polymerizations are notoriously sensitive to impurities that can neutralize the initiator or terminate the growing polymer chains.
Primary Causes and Solutions:
-
Inhibitor Presence: Commercial vinyl ethers, including HBVE, are shipped with inhibitors (e.g., hydroquinone, MEHQ, KOH) to prevent premature polymerization during storage. These must be removed immediately before use.
-
Water Contamination: Water is a potent terminating agent in conventional cationic polymerization. It reacts with the propagating carbocationic chain ends, leading to immediate termination.[3][4] Even trace amounts of moisture in the monomer, solvent, or glassware can completely inhibit the reaction.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be anhydrous, typically distilled from a suitable drying agent (e.g., CaH₂). Monomers should also be dried and stored over molecular sieves. While some modern systems show moisture tolerance, conventional methods require strict anhydrous conditions.[5][6][7]
-
-
Improper Initiator/Co-initiator System: The choice and handling of the initiator are critical. Lewis acids (e.g., BF₃·OEt₂, SnCl₄, AlCl₃), which are common co-initiators, require a proton source (initiator), such as residual water or an alcohol, to generate the initiating species.[8][9] The efficiency of this process dictates the success of the polymerization.
-
Solution: Verify the activity of your initiator/co-initiator system. For Lewis acid systems, ensure a suitable proton source is present, or use a well-defined initiating system like an alkyl vinyl ether-HCl adduct.[10][11] Consider using modern, more robust initiating systems such as those based on trifluoromethyl sulfonates or organocatalysts, which can offer better control.[4][8]
-
-
Suboptimal Reaction Temperature: Cationic polymerizations of vinyl ethers are often highly exothermic and fast.[12][13] High temperatures can increase the rate of chain transfer and termination reactions, leading to low molecular weight polymers and reduced yields.[10][11]
Below is a workflow to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Monomer and Reagents
Q1: How do I remove the inhibitor from 4-hydroxybutyl vinyl ether (HBVE)? The most common and effective method is to pass the liquid monomer through a short column packed with activated basic alumina immediately before use.[14] This physically adsorbs the phenolic or amine-based inhibitors. For larger quantities, vacuum distillation can be used, but care must be taken to avoid polymerization at elevated temperatures.
Q2: My solvent is "anhydrous" grade from the supplier. Is that sufficient? While commercial anhydrous solvents are a good starting point, they can absorb atmospheric moisture upon opening. For highly sensitive cationic polymerizations, it is best practice to further dry the solvent using appropriate drying agents and distill it under an inert atmosphere directly into the reaction flask or a storage vessel containing molecular sieves.
Q3: What type of initiator should I use for HBVE copolymerization? The choice depends on the desired level of control.
-
Conventional Systems: Lewis acids like BF₃·OEt₂, SnCl₄, or TiCl₄ are frequently used, but they act as co-initiators and require a proton source (initiator) like water or alcohol.[8] These systems can be fast and difficult to control.
-
Living/Controlled Systems: For better control over molecular weight and lower polydispersity, initiating systems designed for living cationic polymerization are recommended. Examples include:
-
Alkyl Vinyl Ether-HCl Adducts: These, in combination with a mild Lewis acid, provide a defined initiating species.[10][11]
-
Organocatalysts or Metal Triflates: Recent research shows that catalysts like trifluoromethyl sulfonates or certain organic acids can initiate controlled polymerization, sometimes even under ambient conditions.[4][8][14]
-
Reaction Conditions
Q4: What is the optimal temperature for the polymerization? For conventional cationic polymerization of vinyl ethers, low temperatures (typically between -78°C and 0°C) are crucial to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures.[10][11] This leads to higher molecular weight polymers and better yields.
Q5: How does the choice of solvent affect my polymerization? The solvent plays a critical role in cationic polymerization.
-
Polarity: More polar solvents can increase the rate of propagation by better separating the propagating carbocation from its counterion. However, highly polar or nucleophilic solvents (like ethers or esters at higher temperatures) can also solvate the cation too strongly or react with it, inhibiting polymerization.[8][15]
-
Common Solvents: Non-polar or moderately polar, non-coordinating solvents like hexane, toluene, or dichloromethane are commonly used. The optimal choice depends on the specific initiator system.[12][16]
Copolymerization Specifics
Q6: I am trying to copolymerize HBVE with an acrylate monomer and getting poor incorporation. Why? Vinyl ethers (electron-rich) and acrylates (electron-deficient) have vastly different reactivity under a single polymerization mechanism.
-
Cationic Polymerization: Vinyl ethers readily undergo cationic polymerization, while acrylates do not.
-
Radical Polymerization: Acrylates polymerize well via free-radical methods, but vinyl ethers show very little tendency to incorporate.[15][17]
-
Solution: Achieving a true copolymer often requires specialized techniques, such as using a combination of radical and cationic initiators or employing reversible addition-fragmentation chain-transfer (RAFT) polymerization, which can accommodate both monomer types through different mechanisms.[11][15]
Q7: Where can I find reactivity ratios for HBVE? Directly reported reactivity ratios for 4-hydroxybutyl vinyl ether are scarce. However, data for a structurally similar monomer, n-butyl vinyl ether (nBVE), can be used as a reasonable proxy to guide experimental design. The reactivity of nBVE indicates it prefers to copolymerize with electron-deficient monomers like maleic anhydride in an alternating fashion and copolymerizes randomly with other vinyl ethers.[3][10][16]
Data and Experimental Parameters
Quantitative Data Tables
Table 1: Typical Initiator Systems for Cationic Polymerization of Vinyl Ethers
| Initiator/Co-initiator System | Typical Solvent(s) | Typical Temperature (°C) | Characteristics & Notes |
|---|---|---|---|
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) with protic initiator (H₂O, ROH) | Toluene, Dichloromethane (DCM), Hexane | -78 to 0 | Fast, often uncontrolled. Very sensitive to impurities. Yield and MW can be variable.[10][11][13] |
| HI / I₂ | Hexane, Toluene | -40 to 0 | One of the first systems for living polymerization of vinyl ethers. |
| VE-HCl Adduct / ZnCl₂ (or other mild Lewis Acid) | Toluene, DCM | -78 to 0 | Provides controlled initiation for living polymerization.[10][11] |
| Trifluoromethyl Sulfonates (e.g., (CF₃SO₃)₃Al) | Toluene, Hexane, DCM | -78 to RT | Can provide good control, with some systems active at room temperature.[4][8] |
| Organic Acids (e.g., PCCP) with H-bond donor | Toluene, neat | 0 to RT | Moisture-tolerant system for controlled polymerization.[14] |
Table 2: Effect of Solvents on Cationic Polymerization of Vinyl Ethers
| Solvent | Polarity | General Effect on Polymerization |
|---|---|---|
| Hexane | Non-polar | Often used for living polymerizations; promotes a close ion pair, leading to slower but more controlled reactions.[10][11] |
| Toluene | Non-polar / Weakly Polar | Good general-purpose solvent. Can participate in side reactions (alkylation) at higher temperatures.[16] |
| Dichloromethane (DCM) | Polar Aprotic | Promotes faster propagation due to better ion separation. Can act as a chain transfer agent.[9] |
| Diethyl Ether | Polar / Coordinating | Generally avoided as it is a Lewis base and can complex with the initiator or propagating cation, inhibiting the reaction.[9] |
Table 3: Reactivity Ratios for n-Butyl Vinyl Ether (nBVE) with Various Comonomers (as a proxy for HBVE) M₁ = n-Butyl Vinyl Ether (nBVE)
| Comonomer (M₂) | Polymerization Type | r₁ (nBVE) | r₂ (M₂) | r₁ * r₂ | Copolymer Tendency & Notes |
|---|---|---|---|---|---|
| Maleic Anhydride | Radical | ~0 | ~0 | ~0 | Strongly alternating. Neither monomer homopolymerizes well under radical conditions but they readily copolymerize.[3][10] |
| Acrylonitrile | Radical | Low | High | < 1 | Random, but with very low incorporation of nBVE.[17] |
| Methyl Methacrylate (MMA) | Radical | Very Low | High | < 1 | Very little tendency to copolymerize.[15] |
| Styrene | Radical | Very Low | High | < 1 | Very little tendency to copolymerize.[15] |
| 2,3-Dihydrofuran (DHF) | Cationic | 0.89 | 0.78 | 0.69 | Random copolymerization. Reactivity ratios are close to 1.[16] |
Experimental Protocols
Protocol 1: Inhibitor Removal from 4-Hydroxybutyl Vinyl Ether (HBVE)
Objective: To remove the storage inhibitor (e.g., KOH, MEHQ) from the monomer prior to polymerization.
Materials:
-
4-Hydroxybutyl vinyl ether (HBVE)
-
Activated basic alumina
-
Glass column with a stopcock
-
Glass wool or fritted glass disc
-
Round-bottom flask, oven-dried and cooled under inert gas
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the chromatography column. Place a small plug of glass wool or use a fritted disc at the bottom.
-
Fill the column approximately 2/3 full with activated basic alumina.
-
Pass a small amount of anhydrous solvent (e.g., hexane or toluene) through the column to wet the packing material.
-
Carefully add the required volume of HBVE to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity or with gentle positive pressure from an inert gas line.
-
Collect the purified, inhibitor-free monomer directly into the oven-dried, inert gas-flushed reaction flask.
-
The purified monomer should be used immediately as the inhibitor is no longer present to prevent spontaneous polymerization.
Protocol 2: General Procedure for Cationic Copolymerization of HBVE
Objective: To perform a small-scale cationic copolymerization of HBVE with a comonomer. This is a general guideline; concentrations and reagents should be adapted based on the specific system.
Materials:
-
Purified HBVE (from Protocol 1)
-
Purified, anhydrous comonomer
-
Anhydrous solvent (e.g., toluene or DCM)
-
Initiator/co-initiator system (e.g., SnCl₄ solution in solvent)
-
Oven-dried glassware (round-bottom flask with stir bar, syringes, septa)
-
Inert gas manifold
-
Low-temperature bath (e.g., dry ice/acetone for -78°C)
-
Quenching solution (e.g., pre-chilled methanol)
Procedure:
-
Assemble the reaction flask under a positive pressure of inert gas while hot, and allow it to cool.
-
Using a syringe, transfer the desired amount of anhydrous solvent to the flask.
-
Cool the flask to the target reaction temperature (e.g., -78°C).
-
Inject the purified HBVE and the comonomer into the cold solvent and allow the solution to thermally equilibrate.
-
Initiate the polymerization by slowly adding the initiator/co-initiator solution dropwise via syringe. A color change is often observed.
-
Allow the reaction to stir at the target temperature for the desired time (e.g., 1-4 hours).
-
Terminate the polymerization by adding an excess of the quenching solution (e.g., methanol). This will neutralize the active cationic species.
-
Allow the reaction mixture to warm to room temperature.
-
Proceed to polymer isolation and yield determination (Protocol 3).
Protocol 3: Determination of Polymer Yield by Gravimetric Analysis
Objective: To isolate the polymer product and determine the reaction yield.
Materials:
-
Quenched polymerization mixture
-
A non-solvent for the polymer (e.g., methanol, cold hexane, or water, depending on the polymer's solubility)
-
Large beaker
-
Filtration apparatus (e.g., Büchner funnel and filter paper) or centrifuge
-
Drying oven (vacuum oven preferred)
-
Analytical balance
Procedure:
-
Slowly pour the quenched reaction mixture from Protocol 2 into a large beaker containing a stirred volume of the non-solvent (typically 10x the volume of the reaction mixture).
-
The polymer should precipitate as a solid or viscous oil. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Transfer the isolated polymer to a pre-weighed vial or dish.
-
Dry the polymer to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-60°C) to remove all residual solvent and non-solvent.
-
Weigh the dried polymer.
-
Calculate the percent yield:
-
Yield (%) = (Mass of dried polymer / Initial total mass of monomers) * 100
-
Visualized Relationships and Mechanisms
References
- 1. Studies on the Reactivity Ratios of Styrene and Butyl Acrylate [cjcu.jlu.edu.cn]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Kinetic study of butyl vinyl ether and maleic anhydride copolymerization - American Chemical Society [acs.digitellinc.com]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Impact of impurities in "1-Butanol, 4-(ethenyloxy)-" on polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1-Butanol, 4-(ethenyloxy)-.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of 1-Butanol, 4-(ethenyloxy)-, providing potential causes and solutions.
Issue 1: Inhibited or Failed Polymerization
-
Symptom: No polymer formation or significantly delayed onset of polymerization.
-
Possible Causes:
-
Presence of stabilizers in the monomer.
-
Insufficient initiator concentration or activity.
-
Presence of inhibitory impurities.
-
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for inhibited polymerization.
Issue 2: Low Polymer Yield or Molar Mass
-
Symptom: The polymerization proceeds, but the final polymer yield is low, or the molar mass is lower than expected.
-
Possible Causes:
-
Presence of chain transfer agents, such as water or residual 1,4-butanediol.
-
Incorrect monomer to initiator ratio.
-
Premature termination of the polymerization.
-
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for low polymer yield or molar mass.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in 1-Butanol, 4-(ethenyloxy)- and how do they affect polymerization?
A1: Common impurities include stabilizers, water, and unreacted starting materials from synthesis.
-
Stabilizers (e.g., Potassium Hydroxide): Commercial 1-Butanol, 4-(ethenyloxy)- often contains stabilizers like potassium hydroxide (KOH) to prevent premature polymerization during storage. These stabilizers will inhibit or completely prevent desired polymerization and must be removed before use.
-
Water: Due to the hydroxyl group, 1-Butanol, 4-(ethenyloxy)- can be hygroscopic. In cationic polymerization, water can act as an initiator or a chain transfer agent, leading to poor control over the polymerization and a broader molecular weight distribution. In radical polymerization, its effects are generally less pronounced but can still influence reaction kinetics.
-
1,4-Butanediol: As a potential starting material for the synthesis of 1-Butanol, 4-(ethenyloxy)-, residual 1,4-butanediol can act as a chain transfer agent, leading to a decrease in the final polymer's molar mass.
Q2: How does the presence of water affect the kinetics of cationic polymerization of 1-Butanol, 4-(ethenyloxy)-?
A2: Water can significantly impact the kinetics of cationic polymerization. It can react with the initiator (e.g., a Lewis acid) to form a protonic acid, which then initiates polymerization. This can lead to an uncontrolled initiation process. Water can also act as a chain transfer agent, terminating a growing polymer chain and starting a new one, which typically results in a lower average molar mass and a broader molar mass distribution.
| Impurity | Effect on Polymerization Rate | Effect on Molar Mass |
| Stabilizer (e.g., KOH) | Drastically Decreases / Inhibits | N/A (No Polymer) |
| Water (Cationic Polym.) | May Increase (uncontrolled) | Decreases |
| 1,4-Butanediol | Minimal | Decreases |
Q3: What methods are recommended for the purification of 1-Butanol, 4-(ethenyloxy)- prior to polymerization?
A3: To ensure reproducible polymerization kinetics, it is crucial to purify the monomer.
-
Removal of Stabilizer: If a basic stabilizer like KOH is present, it can be removed by passing the monomer through a column of neutral alumina or by washing with deionized water followed by drying.
-
Drying: To remove water, the monomer can be dried over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves, followed by distillation under reduced pressure.
-
Distillation: Vacuum distillation is a highly effective method for purifying the monomer and removing less volatile impurities.
Experimental Protocols
Protocol 1: Purification of 1-Butanol, 4-(ethenyloxy)-
-
Stabilizer Removal:
-
If the monomer contains a phenolic stabilizer, pass it through a column packed with an inhibitor removal resin.
-
If the stabilizer is basic (e.g., KOH), wash the monomer with an equal volume of deionized water in a separatory funnel. Separate the organic layer and dry it with anhydrous magnesium sulfate.
-
-
Drying:
-
Stir the monomer over calcium hydride or molecular sieves (3Å or 4Å) overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Vacuum Distillation:
-
Assemble a distillation apparatus for vacuum distillation.
-
Transfer the dried monomer to the distillation flask.
-
Distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature and pressure.
-
Store the purified monomer under an inert atmosphere and at a low temperature.
-
Protocol 2: Kinetic Analysis of Polymerization by ¹H NMR
-
Sample Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of the purified monomer and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃).
-
In a separate vial, prepare a stock solution of the initiator in the same deuterated solvent.
-
-
NMR Measurement:
-
Transfer a known volume of the monomer stock solution to an NMR tube and seal it with a septum.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject the required amount of the initiator stock solution into the NMR tube.
-
Quickly acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Determine the monomer conversion at each time point by comparing the integration of a characteristic monomer vinyl proton peak with the integration of the internal standard peak.
-
Plot the natural logarithm of the monomer concentration versus time to determine the polymerization rate constant.
Caption: Workflow for kinetic analysis of polymerization using ¹H NMR.
-
Validation & Comparative
A Comparative Guide to the Polymerization of 1-Butanol, 4-(ethenyloxy)- and Other Hydroxyalkyl Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The polymerization of vinyl ethers bearing pendant hydroxyl groups is a rapidly advancing field, offering a versatile platform for the synthesis of functional polymers with applications ranging from biomaterials to coatings. Among these monomers, 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), presents a unique combination of properties. This guide provides an objective comparison of the polymerization behavior of HBVE with other common hydroxyalkyl vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE) and di(ethylene glycol) vinyl ether (DEGV), supported by experimental data and detailed protocols.
Performance in Polymerization: A Comparative Overview
The choice of monomer and polymerization technique significantly impacts the resulting polymer's molecular weight, architecture, and thermal properties. Hydroxyalkyl vinyl ethers can be polymerized through various mechanisms, primarily cationic and radical polymerization, each with distinct characteristics.
Cationic Polymerization
Direct cationic polymerization of hydroxy-functional vinyl ethers is challenging due to the nucleophilic nature of the hydroxyl group, which can react with the propagating carbocation, leading to chain termination or the formation of acetal structures.[1][2] Consequently, a common strategy involves the use of a protecting group for the hydroxyl functionality, followed by a deprotection step after polymerization to yield the desired hydroxylated polymer.
A study comparing the living cationic polymerization of silyl-protected HBVE (TBDPSBVE) and its β-methyl substituted analog (TBDPSBPE) provides valuable insights into the achievable polymer characteristics. The use of a tert-butyldiphenylsilyl (TBDPS) protecting group enabled well-controlled living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[1][2][3]
Table 1: Comparison of Living Cationic Polymerization of Protected Hydroxyalkyl Vinyl Ethers
| Monomer | Initiator System | M_n ( g/mol ) | M_w/M_n (PDI) | Reference |
| TBDPSBVE | IBEA/Et_1.5AlCl_1.5/SnCl_4 | 19,200 | 1.10 | [1] |
| TBDPSBPE | IBEA/Et_1.5AlCl_1.5/SnCl_4 | 12,900 | 1.22 | [1][2][3] |
M_n: Number-average molecular weight; M_w/M_n: Polydispersity Index; TBDPSBVE: tert-butyldiphenylsilyloxybutyl vinyl ether; TBDPSBPE: tert-butyldiphenylsiloxybutyl propenyl ether; IBEA: isobutyl vinyl ether-HCl adduct.
Radical Polymerization
Recent advancements have enabled the direct controlled radical polymerization of hydroxy-functional vinyl ethers, circumventing the need for protection-deprotection steps. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined poly(hydroxyalkyl vinyl ether)s.[1][2] This method offers excellent control over molecular weight and produces polymers with low dispersity.
Table 2: Typical Results for RAFT Polymerization of Hydroxyalkyl Vinyl Ethers
| Monomer | RAFT Agent | M_n ( g/mol ) | M_w/M_n (PDI) | Reference |
| HEVE | Cyanomethyl methyl(phenyl)carbamodithioate | up to 26,400 | < 1.38 | [4] |
| HBVE | Not specified in comparative study | Reported as successful | Not specified in comparative study | [1][2] |
Thermal Properties of Resulting Polymers
The length of the alkyl spacer between the vinyl ether and the hydroxyl group significantly influences the thermal properties of the resulting polymers, such as the glass transition temperature (Tg). A higher Tg indicates a more rigid polymer at a given temperature.
Following deprotection of the silyl group from the polymers synthesized via living cationic polymerization, a notable difference in Tg was observed between poly(4-hydroxybutyl vinyl ether) (poly(HBVE)) and its β-methyl substituted counterpart.
Table 3: Thermal Properties of Deprotected Poly(hydroxyalkyl vinyl ether)s
| Polymer | T_g (°C) | T_d (°C) | Reference |
| poly(HBVE) | -38 | Not Reported | [3] |
| poly(HBPE) | 44 | Not Reported | [3] |
T_g: Glass Transition Temperature; T_d: Decomposition Temperature (5% weight loss); poly(HBPE): poly(4-hydroxybutyl propenyl ether). The significantly higher Tg of poly(HBPE) is attributed to the steric hindrance from the β-methyl group, which restricts chain mobility.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the living cationic polymerization of a protected hydroxyalkyl vinyl ether and the RAFT polymerization of a hydroxyalkyl vinyl ether.
Protocol 1: Living Cationic Polymerization of tert-butyldiphenylsilyloxybutyl vinyl ether (TBDPSBVE)
Materials:
-
tert-butyldiphenylsilyloxybutyl vinyl ether (TBDPSBVE), purified by distillation over calcium hydride.
-
Toluene, dried by passing through a solvent purification column.
-
Initiator solution: Isobutyl vinyl ether-HCl adduct (IBEA) in toluene.
-
Activator solution: Tin(IV) chloride (SnCl_4) in toluene.
-
Lewis acid solution: Ethylaluminum sesquichloride (Et_1.5AlCl_1.5) in toluene.
-
Quenching solution: Pre-chilled methanol containing a small amount of ammonia.
Procedure:
-
Under a dry nitrogen atmosphere, a baked glass reactor equipped with a magnetic stirrer is charged with toluene and the TBDPSBVE monomer.
-
The reactor is cooled to the desired temperature (e.g., -80 °C) in a cryostat.
-
The IBEA initiator solution is added via syringe, followed by the Et_1.5AlCl_1.5 solution.
-
The polymerization is initiated by the addition of the SnCl_4 activator solution.
-
The reaction is allowed to proceed for the desired time, with samples withdrawn periodically to monitor monomer conversion and molecular weight evolution via gas chromatography (GC) and size exclusion chromatography (GPC), respectively.
-
The polymerization is terminated by adding the pre-chilled methanol/ammonia solution.
-
The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum at room temperature.
-
Deprotection: The silyl protecting group can be removed by treating a solution of the polymer in THF with tetrabutylammonium fluoride (TBAF).
Protocol 2: RAFT Polymerization of 2-Hydroxyethyl Vinyl Ether (HEVE)
Materials:
-
2-Hydroxyethyl vinyl ether (HEVE), purified by passing through a column of basic alumina.
-
RAFT agent: Cyanomethyl methyl(phenyl)carbamodithioate.
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Solvent (e.g., 1,4-dioxane), degassed.
Procedure:
-
HEVE, the RAFT agent, and AIBN are dissolved in 1,4-dioxane in a Schlenk tube.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The tube is backfilled with nitrogen and placed in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a specific time. Monomer conversion can be monitored by ¹H NMR spectroscopy.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by precipitation in a suitable non-solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum.
Visualizing Polymerization Mechanisms
The underlying mechanisms of cationic and radical polymerization dictate the reaction kinetics and the structure of the final polymer.
Cationic Polymerization of a Protected Hydroxyalkyl Vinyl Ether
The living cationic polymerization of a silyl-protected hydroxyalkyl vinyl ether proceeds through the formation of a carbocationic active center, which is stabilized by the ether oxygen. The protecting group prevents interference from the hydroxyl group.
Caption: Living Cationic Polymerization Workflow.
RAFT Polymerization of a Hydroxyalkyl Vinyl Ether
RAFT polymerization is a controlled radical process that involves a reversible chain transfer between active and dormant polymer chains, mediated by a RAFT agent.
Caption: RAFT Polymerization Mechanism.
Conclusion
1-Butanol, 4-(ethenyloxy)- (HBVE) is a versatile monomer for the synthesis of functional poly(vinyl ether)s. While direct cationic polymerization requires a protection-deprotection strategy, living cationic polymerization of protected HBVE offers excellent control over polymer architecture. The advent of RAFT polymerization provides a more direct route to well-defined poly(hydroxyalkyl vinyl ether)s, including poly(HBVE). The choice between HBVE and other hydroxyalkyl vinyl ethers, such as HEVE, will depend on the desired thermal properties of the final polymer, with the longer butyl spacer in HBVE generally leading to a lower glass transition temperature compared to polymers with shorter side chains. The selection of the polymerization technique will be dictated by the desired level of control over the polymer characteristics and the tolerance for additional synthesis steps.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Butanol, 4-(ethenyloxy)- and Hydroxyethyl Vinyl Ether for Biomedical Applications
In the realm of polymer chemistry and drug delivery, the selection of appropriate monomers is paramount to designing materials with desired functionalities. This guide provides a detailed comparative study of two functional vinyl ethers: 1-Butanol, 4-(ethenyloxy)-, commonly known as 4-hydroxybutyl vinyl ether (HBVE), and hydroxyethyl vinyl ether (HEVE). Both molecules feature a reactive vinyl ether group for polymerization and a pendant hydroxyl group, rendering them valuable building blocks for hydrophilic and functional polymers. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data on their properties, polymerization behavior, and potential in biomedical applications.
Physicochemical and Toxicological Properties
HBVE and HEVE share a similar chemical scaffold but differ in the length of their alkyl spacer between the ether and hydroxyl functionalities, which influences their physical and toxicological profiles. A summary of these properties is presented in Table 1, with toxicological data in Table 2.
Table 1: Comparative Physicochemical Properties
| Property | 1-Butanol, 4-(ethenyloxy)- (HBVE) | Hydroxyethyl Vinyl Ether (HEVE) |
| CAS Number | 17832-28-9[1][2] | 764-48-7[3] |
| Molecular Formula | C6H12O2[1][2][4] | C4H8O2[3] |
| Molecular Weight | 116.16 g/mol [2][4] | 88.11 g/mol [3] |
| Appearance | Colorless to light yellow liquid[5] | Colorless, clear liquid[3] |
| Density | 0.939 - 0.94 g/cm³ at 20-25 °C[5] | 0.982 g/mL at 25 °C[3] |
| Boiling Point | 190 °C[5] | 143 °C[3] |
| Flash Point | 88 °C[5] | ~49 °C (120 °F)[3] |
| Water Solubility | 75 - 80 g/L at 20-25 °C[5] | Miscible |
Table 2: Comparative Toxicological Data
| Parameter | 1-Butanol, 4-(ethenyloxy)- (HBVE) | Hydroxyethyl Vinyl Ether (HEVE) |
| Oral LD50 (rat) | ~1780 mg/kg[6] | 3910 mg/kg[3] |
| Dermal LD50 (rat) | > 2000 mg/kg[6] | Not Found |
| Primary Hazards | Harmful if swallowed, causes serious eye irritation.[6] | Flammable liquid and vapor.[3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[5][6] | Data not readily available. |
| Mutagenicity/Genotoxicity | No mutagenic/genotoxic effect observed in various tests.[5] | Data not readily available. |
Polymerization and Polymer Properties
Both HBVE and HEVE can be polymerized through cationic and, more recently, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7] The ability to undergo RAFT polymerization is a significant advancement, as it allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[8]
Polymers derived from both monomers, poly(4-hydroxybutyl vinyl ether) (PHBVE) and poly(2-hydroxyethyl vinyl ether) (PHEVE), are known to exhibit thermoresponsive behavior in aqueous solutions, specifically a Lower Critical Solution Temperature (LCST). This property, where the polymer solution phase-separates upon heating, is highly valuable for "smart" drug delivery systems that can release a therapeutic payload in response to temperature changes.
Table 3: Comparative Polymer Properties
| Property | Poly(4-hydroxybutyl vinyl ether) (PHBVE) | Poly(2-hydroxyethyl vinyl ether) (PHEVE) |
| Polymerization Methods | Cationic, Free Radical, RAFT[4] | Cationic, Free Radical, RAFT[3][8] |
| Aqueous Solution Behavior | Exhibits LCST | Exhibits LCST[8] |
| Glass Transition Temp. (Tg) | -36 °C | Not Found |
| Biomedical Applications | Reactive diluents for UV coatings, drug delivery, concrete additives.[9] | Drug delivery, stabilized latex particles for various applications.[8] |
Experimental Protocols
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
The following are generalized protocols for the RAFT polymerization of hydroxy-functional vinyl ethers, which can be adapted for both HBVE and HEVE.
Objective: To synthesize well-defined poly(hydroxyalkyl vinyl ether)s with controlled molecular weight and low polydispersity.
Materials:
-
Monomer: 4-hydroxybutyl vinyl ether (HBVE) or 2-hydroxyethyl vinyl ether (HEVE)
-
RAFT Agent: Cyanomethyl methyl(phenyl)carbamodithioate (CMPCD) or similar dithiocarbamate.[8]
-
Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN) or dimethyl 2,2′-azobis(2-methylpropionate).[3]
-
Solvent (optional for bulk polymerization): Anhydrous solvent such as 1,4-dioxane or water.[8]
-
Reaction vessel: Schlenk tube or sealed ampule.[10]
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, the monomer, RAFT agent, and initiator are combined in the desired molar ratios. For solution polymerization, the solvent is added.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[10] The vessel is then sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: The sealed vessel is placed in a preheated oil bath at a specific temperature (e.g., 60-70 °C) to initiate polymerization.[10] The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air. The polymer is then purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integrals of the monomer vinyl protons and the polymer backbone protons.
-
Molecular Weight and Polydispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC).
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
The following diagram illustrates a generalized workflow for RAFT polymerization.
Relevance to Drug and Gene Delivery
The polymers of HBVE and HEVE are promising candidates for drug and gene delivery systems. Their hydrophilicity, biocompatibility, and thermoresponsive nature can be exploited to create nanoparticles, hydrogels, and other carriers that can encapsulate and release therapeutic agents in a controlled manner.[11]
Cellular Uptake of Nanoparticles
For a drug or gene to be effective at an intracellular target, its carrier must first be taken up by the cell. Polymeric nanoparticles are typically internalized through endocytosis. The physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, influence the specific endocytic pathway utilized.[12] Understanding this process is crucial for designing effective delivery vehicles.
The diagram below illustrates the major endocytic pathways for nanoparticle uptake.
Inflammatory Response and Biocompatibility
The introduction of any foreign material, including polymeric drug carriers, into a biological system can potentially trigger an inflammatory response. For drug delivery applications, it is crucial that the polymer is biocompatible and elicits a minimal inflammatory reaction. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The biocompatibility of a polymer can influence whether this pathway is activated, leading to the expression of pro-inflammatory cytokines.[13][14]
The following diagram provides a simplified overview of the NF-κB inflammatory signaling pathway.
Conclusion
Both 1-Butanol, 4-(ethenyloxy)- (HBVE) and hydroxyethyl vinyl ether (HEVE) are versatile monomers with significant potential in the development of advanced polymeric materials for biomedical applications. The key difference in their structure, the length of the alkyl spacer, influences their physicochemical properties and those of their corresponding polymers. While HEVE is more hydrophilic, the longer butyl chain in HBVE can be advantageous for tuning the LCST and for applications requiring slightly more hydrophobic character. Recent advances in controlled radical polymerization have opened up new avenues for the synthesis of well-defined polymers from both monomers, paving the way for their use in sophisticated drug and gene delivery systems. Further research focusing on direct comparative studies of their in vitro and in vivo performance will be crucial for selecting the optimal monomer for specific therapeutic applications.
References
- 1. Synthesis and characterization of poly (butyl vinyl ether) homopolymers and copolymers utilizing the aluminum hydrogen sulfate catalyst system [vtechworks.lib.vt.edu]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Suppression of the inflammatory response from adherent cells on phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LCST-transitions of homopolymer mixture, diblock and statistical copolymers of NIPAM and VCL in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. RAFT Polymerization Procedures [sigmaaldrich.com]
- 11. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized 1-Butanol, 4-(ethenyloxy)-
For researchers, scientists, and drug development professionals utilizing 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), ensuring its purity is paramount for the integrity and reproducibility of experimental outcomes, particularly in polymer synthesis and drug delivery applications. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized HBVE, alongside a comparative look at alternative monomers.
Purity Validation of 1-Butanol, 4-(ethenyloxy)-
The synthesis of 1-Butanol, 4-(ethenyloxy)- can introduce various impurities that may affect its reactivity and the properties of the resulting polymers. Common synthesis routes include the Reppe process, which involves the reaction of acetylene with 1,4-butanediol, and transvinylation reactions. Potential impurities stemming from these processes can include unreacted starting materials like 1,4-butanediol, residual catalysts, and side-products such as acetals formed from the reaction of the vinyl ether with the hydroxyl group of another molecule, especially in acidic conditions. Given the susceptibility of vinyl ethers to hydrolysis, the presence of acetaldehyde is also a possibility.
Two primary analytical techniques are recommended for the comprehensive purity assessment of 1-Butanol, 4-(ethenyloxy)-: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Methods for Purity Validation
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile impurities. Quantification of individual impurities. | High sensitivity and specificity for impurity identification. Excellent for detecting trace amounts of residual starting materials and volatile side-products. | May require derivatization for non-volatile impurities. Quantification requires calibration with standards for each impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the target compound. Identification and quantification of major impurities based on characteristic signals. | Provides detailed structural information. Quantitative NMR (qNMR) can be used for purity determination without the need for individual impurity standards. Non-destructive. | Lower sensitivity compared to GC-MS for trace impurities. Complex spectra may require advanced techniques for interpretation. |
Comparison with Alternative Monomers
In applications such as UV-curable coatings, adhesives, and specialty polymers, several alternatives to 1-Butanol, 4-(ethenyloxy)- are available. The choice of monomer often depends on the desired properties of the final polymer, such as flexibility, adhesion, and cure speed.
Table 2: Performance Comparison of 1-Butanol, 4-(ethenyloxy)- and Alternatives
| Monomer | Key Properties | Typical Purity (%) | Common Impurities |
| 1-Butanol, 4-(ethenyloxy)- (HBVE) | Hydroxyl functionality for further reactions, good flexibility. | > 98.5 | 1,4-Butanediol, Acetaldehyde, Acetal side-products |
| Triethylene Glycol Divinyl Ether (DVE-3) | High cure speed, good crosslinking, low viscosity.[1] | > 99.0 | Residual triethylene glycol |
| N-Vinylpyrrolidone (NVP) | Excellent solvency, good adhesion.[2] | > 99.5 | 2-Pyrrolidone |
| Isobornyl Acrylate (IBOA) | High glass transition temperature (Tg), good hardness.[2] | > 99.0 | Isoborneol |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To separate, identify, and quantify volatile impurities in synthesized 1-Butanol, 4-(ethenyloxy)-.
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized 1-Butanol, 4-(ethenyloxy)- in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating a range of potential impurities.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by integrating the peak areas and using a calibration curve prepared from certified reference standards of the expected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity
Objective: To confirm the chemical structure of 1-Butanol, 4-(ethenyloxy)- and to identify and quantify major impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The characteristic signals for 1-Butanol, 4-(ethenyloxy)- are expected for the vinyl protons (typically in the range of 6.4, 4.2, and 4.0 ppm) and the butanol chain protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments in the molecule, confirming the overall structure.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each chemical environment of the molecule.
-
Impurities will present as extra peaks in the spectrum. The relative amount of an impurity can be estimated by comparing the integral of a characteristic impurity peak to the integral of a known peak from the main compound.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for purity validation and a simplified representation of a common synthesis pathway for vinyl ethers.
Caption: Experimental workflow for the purity validation of synthesized 1-Butanol, 4-(ethenyloxy)-.
Caption: Simplified signaling pathway of the Reppe synthesis for 1-Butanol, 4-(ethenyloxy)-.
References
Performance Showdown: Poly(4-butoxyvinyl ether) and its Rivals in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of drug delivery systems, the choice of polymer is paramount to achieving desired therapeutic outcomes. This guide offers a comprehensive performance comparison of polymers derived from "1-Butanol, 4-(ethenyloxy)-" – a representative poly(vinyl ether) – against three widely utilized alternatives: Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol (PEG), and Polyvinyl alcohol (PVA). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable polymer for their specific application.
Key Performance Indicators: A Side-by-Side Comparison
The efficacy of a polymer in a drug delivery context is determined by a range of physicochemical properties. This section summarizes the key performance indicators for our four contenders, offering a clear, at-a-glance comparison.
Table 1: Biocompatibility Profile
| Polymer | Biocompatibility Summary | Key Findings |
| Poly(vinyl ether)s | Generally considered biocompatible, though some studies suggest potential for early cytotoxic signs compared to other materials.[1] | In an in-vitro study, Polyvinyl Ether Silicone (PVES) showed early cytotoxic signs compared to Polyvinyl Siloxane (PVS) and Polyether (PE).[1] |
| PLGA | FDA-approved, biocompatible, and biodegradable.[2] Widely used in therapeutic devices. | Its degradation products, lactic acid and glycolic acid, are endogenous and easily metabolized. |
| PEG | FDA-approved, non-toxic, non-immunogenic, and highly biocompatible.[3][4][5] | Often used to modify drug molecules (PEGylation) to enhance biocompatibility and prolong circulation time.[4][6][7] |
| PVA | Biocompatible, non-toxic, and widely used in biomedical applications.[8][9][10][11][12] | Considered a safe excipient in various pharmaceutical preparations.[13] |
Table 2: Drug Release Characteristics
| Polymer | Release Mechanism | Typical Release Profile | Key Influencing Factors |
| Poly(vinyl ether)s | Primarily diffusion-controlled. | Dependent on the hydrophilicity of the specific vinyl ether monomer. | Polymer molecular weight, crosslink density, and drug-polymer interactions. |
| PLGA | Bulk erosion and diffusion.[14] | Often exhibits a triphasic release pattern: an initial burst, a lag phase, and a final sustained release phase.[1][14] | Lactic acid to glycolic acid ratio, molecular weight, particle size, and porosity.[2][14] |
| PEG | Primarily used as a release modifier.[15] | Can be tailored to achieve various release profiles by adjusting its concentration and molecular weight.[16] | Molecular weight, concentration in the formulation, and its interaction with the drug and primary polymer matrix.[15][16] |
| PVA | Swelling and diffusion-controlled.[17] | Can be tailored for sustained release, often influenced by the degree of hydrolysis and crosslinking.[17][18][19] | Degree of hydrolysis, molecular weight, and crosslinking density. |
Table 3: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Poly(vinyl ether)s | ~7 (for poly(octadecyl vinyl ether)) | Varies with side chain length | ~740 (for poly(octadecyl vinyl ether)) |
| PLGA | 0.532 - 3.7[20] | 79 - 95[20] | 210 - 280[20] |
| PEG (Hydrogels) | Varies significantly with concentration and molecular weight (e.g., up to 4.0 for IPNs)[21] | 0.01 - 42.9[22] | Varies significantly (e.g., >100 for some formulations) |
| PVA (Films) | 0.3485 - 43.7[23][24] | 490.411[23] | ~110 - 200[23][24] |
Table 4: Thermal Stability
| Polymer | Onset of Decomposition (°C) | Key Degradation Steps |
| Poly(vinyl ether)s | Varies with side chain; photooxidative degradation can be initiated with visible light.[25] | Side-chain and backbone cleavage.[25] |
| PLGA | ~300 - 400 | Hydrolysis of ester linkages. Thermal degradation can be influenced by residual water content. |
| PEG | Generally stable up to ~300°C. | Chain scission at higher temperatures. |
| PVA | ~200 - 220 (first stage) | Dehydration followed by main chain scission. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of polymer performance.
Biocompatibility Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Polymer Extract Preparation: Prepare extracts of the test polymers by incubating them in a cell culture medium for a specified period (e.g., 24 hours) at 37°C.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the polymer extracts. Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
In Vitro Drug Release Study: USP Apparatus 2 (Paddle Method)
This method is widely used to determine the dissolution rate of solid dosage forms.
Principle: The dosage form is subjected to a specified dissolution medium in a vessel, and the amount of drug released over time is measured.
Procedure:
-
Apparatus Setup: Assemble the USP Apparatus 2, consisting of a dissolution vessel, a paddle, and a water bath to maintain the temperature at 37°C.
-
Medium Preparation: Prepare a suitable dissolution medium (e.g., phosphate-buffered saline, pH 7.4) and deaerate it.
-
Sample Introduction: Place the polymer-based drug formulation (e.g., microspheres, film) into the dissolution vessel.
-
Dissolution: Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: Withdraw samples of the dissolution medium at predetermined time intervals. Replace the withdrawn volume with fresh medium to maintain a constant volume.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Mechanical Properties: Tensile Testing of Thin Films (ASTM D882)
This standard test method is used to determine the tensile properties of thin plastic sheeting and films.
Principle: A film specimen is stretched at a constant speed until it breaks. The force and elongation are measured throughout the test.
Procedure:
-
Specimen Preparation: Cut rectangular specimens from the polymer film with a uniform width and thickness.
-
Apparatus: Use a universal testing machine equipped with grips suitable for thin films.
-
Testing Conditions: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%).[22]
-
Test Execution: Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Calculations: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Principle: The sample is heated in a controlled manner, and its mass is continuously monitored. Mass loss indicates decomposition or volatilization.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships in polymer-based drug delivery.
Conclusion
The selection of a polymer for drug delivery applications is a multifaceted decision that requires careful consideration of various performance characteristics. Poly(vinyl ether)s, represented here by poly(4-butoxyvinyl ether), offer a unique set of properties that may be advantageous for specific formulations. However, established polymers like PLGA, PEG, and PVA provide a wealth of characterization data and a long history of successful application in FDA-approved products.
This guide provides a foundational comparison to aid in the initial stages of polymer selection. It is imperative for researchers to conduct their own specific experimental evaluations to determine the optimal polymer and formulation parameters for their intended drug delivery system. The provided data and protocols serve as a valuable starting point for these critical investigations.
References
- 1. zwickroell.com [zwickroell.com]
- 2. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. broadpharm.com [broadpharm.com]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalplasticsheeting.com [globalplasticsheeting.com]
- 8. youtube.com [youtube.com]
- 9. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testresources.net [testresources.net]
- 11. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel method for evaluating the dynamic biocompatibility of degradable biomaterials based on real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. eng.uc.edu [eng.uc.edu]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] In Vitro Release Testing of PLGA Microspheres with Franz Diffusion Cells | Semantic Scholar [semanticscholar.org]
- 19. micomlab.com [micomlab.com]
- 20. ASTM D882 – Tensile Properties of Thin Plastic Sheeting_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 21. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05613A [pubs.rsc.org]
- 22. youtube.com [youtube.com]
- 23. TGA Analysis, thermogravimetric analysis [redthermo.com]
- 24. researchgate.net [researchgate.net]
- 25. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
A Comparative Guide to Functional Monomers: 1-Butanol, 4-(ethenyloxy)- as an Alternative for Drug Delivery Systems
In the landscape of advanced drug delivery, the choice of functional monomers is pivotal in tailoring the physicochemical properties and therapeutic efficacy of polymer-based systems. This guide provides a comprehensive comparison of 1-Butanol, 4-(ethenyloxy)-, commonly known as 4-hydroxybutyl vinyl ether (HBVE), with two widely utilized functional monomers: N-vinylpyrrolidone (NVP) and 2-hydroxyethyl methacrylate (HEMA). This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to optimize polymer design for controlled drug release applications.
Performance Comparison of Functional Monomers
The selection of a functional monomer dictates critical properties of the resulting polymer, including its hydrophilicity, biocompatibility, drug loading capacity, and release kinetics. The following tables summarize the key performance indicators for polymers derived from HBVE, NVP, and HEMA.
Table 1: Physicochemical Properties of Functional Monomers and Their Homopolymers
| Property | 1-Butanol, 4-(ethenyloxy)- (HBVE) | N-Vinylpyrrolidone (NVP) | 2-Hydroxyethyl Methacrylate (HEMA) |
| Monomer Molar Mass ( g/mol ) | 116.16 | 111.14 | 130.14 |
| Polymer Abbreviation | PHBVE | PVP | PHEMA |
| Polymer Solubility | Water-soluble (thermoresponsive) | Water-soluble, soluble in many organic solvents | Water-insoluble (swells in water), soluble in some organic solvents |
| Glass Transition Temp. (Tg) of Homopolymer (°C) | Varies with synthesis, can exhibit LCST behavior[1] | ~175[2] | ~85-105[3] |
| Biocompatibility | Generally considered biocompatible[4] | Excellent, widely used in pharmaceuticals[5][6] | Excellent, used in contact lenses and implants[3][7] |
Table 2: Performance in Drug Delivery Applications
| Performance Metric | Poly(4-hydroxybutyl vinyl ether) (PHBVE) & Copolymers | Poly(N-vinylpyrrolidone) (PVP) & Copolymers | Poly(2-hydroxyethyl methacrylate) (PHEMA) & Copolymers |
| Drug Loading Efficiency | Data not widely available, expected to be suitable for both hydrophobic and hydrophilic drugs due to its amphiphilic nature. | High for a wide range of drugs, enhances solubility of poorly soluble drugs[8][9]. | Varies with drug and crosslinking density, suitable for both hydrophilic and hydrophobic drugs[10]. |
| Drug Release Mechanism | Primarily diffusion-controlled, can be tuned by copolymerization and crosslinking[10][11]. | Diffusion-controlled, matrix swelling and erosion can also contribute[12]. | Diffusion-controlled, highly dependent on swelling ratio and crosslink density[10][11]. |
| Key Advantages in Drug Delivery | Thermoresponsive properties (LCST) allow for stimuli-responsive drug release. The hydroxyl group enables further functionalization[1][13]. | Excellent solubilizer for poorly water-soluble drugs, forms stable amorphous solid dispersions[9]. | Forms hydrogels with tunable swelling and mechanical properties, well-established for controlled release[7]. |
| Potential Limitations | Less extensive research compared to PVP and PHEMA, limited data on long-term stability and in vivo performance. | Can exhibit burst release, may require modification to achieve sustained release. | Limited drug loading for highly crystalline drugs, potential for burst release from highly swollen networks. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments relevant to the evaluation of these functional monomers.
Protocol 1: Synthesis of a Functional Copolymer via Free Radical Polymerization
This protocol describes a representative method for synthesizing a copolymer using 1-Butanol, 4-(ethenyloxy)- and a co-monomer. Similar principles apply to the polymerization of NVP and HEMA.
Materials:
-
1-Butanol, 4-(ethenyloxy)- (HBVE) (Monomer 1)
-
N-Vinylpyrrolidone (NVP) or 2-Hydroxyethyl Methacrylate (HEMA) (Monomer 2)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Diethyl ether (Non-solvent for precipitation)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of HBVE and the co-monomer in anhydrous 1,4-dioxane.
-
Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Seal the flask and immerse it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Quench the reaction by exposing the solution to air and cooling it to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether while stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh diethyl ether.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
Protocol 2: Determination of Monomer Reactivity Ratios
Reactivity ratios are essential for understanding copolymer composition and microstructure. The Fineman-Ross method is a common approach.
Procedure:
-
Synthesize a series of copolymers with varying initial monomer feed ratios ([M1]₀/[M2]₀) as described in Protocol 1, keeping the conversion below 10%.
-
Determine the molar composition of the resulting copolymers (f1/f2) using techniques like ¹H-NMR spectroscopy.
-
Calculate F = [M1]₀/[M2]₀ and f = f1/f2.
-
Plot G vs. H, where G = F(f-1)/f and H = F²/f.
-
The slope of the resulting linear plot gives r1, and the y-intercept gives -r2.
Protocol 3: In Vitro Drug Loading and Release Study
This protocol outlines a general procedure for evaluating the drug loading and release characteristics of a hydrogel formulation.
Materials:
-
Synthesized polymer
-
Model drug (e.g., ibuprofen, vitamin B12)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV-Vis spectrophotometer
Drug Loading (Swelling-Diffusion Method):
-
Prepare a concentrated solution of the model drug in a suitable solvent.
-
Immerse a known weight of the dried polymer (e.g., in the form of a film or disc) in the drug solution.
-
Allow the polymer to swell and absorb the drug solution for a specified period (e.g., 48 hours) at room temperature.
-
Remove the drug-loaded polymer, gently blot the surface to remove excess drug solution, and dry it to a constant weight.
-
Determine the drug loading efficiency by measuring the drug concentration in the remaining solution using UV-Vis spectrophotometry and the following equation: Drug Loading (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Mass of Polymer] x 100
In Vitro Drug Release:
-
Place the drug-loaded polymer in a known volume of PBS (pH 7.4) at 37°C in a shaker bath.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a material.[5][14]
Materials:
-
Synthesized polymer (sterilized)
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Prepare extracts of the sterilized polymer by incubating it in a cell culture medium for 24 hours.
-
Seed the fibroblast cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the polymer extracts at different concentrations. Include a positive control (e.g., cytotoxic substance) and a negative control (fresh culture medium).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Diagrams are provided to illustrate key experimental workflows and logical relationships.
Caption: Experimental workflow for synthesis, characterization, and evaluation of functional polymers.
Caption: Factors influencing the rate of drug release from a polymer matrix.
This guide provides a foundational comparison of 1-Butanol, 4-(ethenyloxy)- with N-vinylpyrrolidone and 2-hydroxyethyl methacrylate. While HBVE shows promise as a versatile functional monomer, particularly for stimuli-responsive systems, further research is needed to fully elucidate its performance characteristics in direct comparison to the well-established NVP and HEMA for various drug delivery applications. The provided protocols and data serve as a valuable resource for researchers embarking on the design and evaluation of novel polymer-based drug delivery systems.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biocompatibility testing using tissue culture cell cytotoxicity assessment | BioTether Sciences, Inc. [biotether.com]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 11. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.7. Biocompatibility Testing (Cell Viability Assay) [bio-protocol.org]
- 14. academicstrive.com [academicstrive.com]
Cross-Validation of Analytical Methods for the Quantification of 1-Butanol, 4-(ethenyloxy)-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chemical compounds is a cornerstone of pharmaceutical development and chemical research. This guide provides a comparative overview of analytical methodologies for the quantification of 1-Butanol, 4-(ethenyloxy)-, a compound of interest in various chemical syntheses. This document outlines the cross-validation of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established principles of analytical chemistry for similar volatile organic compounds and ethers.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods is typically assessed by a range of parameters. The following table summarizes the expected performance characteristics for the quantification of 1-Butanol, 4-(ethenyloxy)- using GC-FID and HPLC-UV.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | High ng/mL to low µg/mL |
| Specificity | High (with appropriate column selection) | Moderate (potential for co-eluting impurities) |
| Sample Throughput | High | Moderate |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the outlined experimental protocols for the quantification of 1-Butanol, 4-(ethenyloxy)- using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds such as 1-Butanol, 4-(ethenyloxy)-. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column, with detection by a flame ionization detector providing high sensitivity.
Sample Preparation:
-
Prepare a stock solution of 1-Butanol, 4-(ethenyloxy)- in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent and dilute to fall within the calibration range.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be added to all standards and samples to improve precision.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: A mid-polarity column such as an Agilent J&W DB-624 or a polar column like a DB-WAX is recommended for good resolution of ethers and alcohols.[1][2]
-
Injector: Split/splitless inlet, with a typical split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
Data Analysis:
-
Integrate the peak area of 1-Butanol, 4-(ethenyloxy)- and the internal standard in both standards and samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC provides an alternative method for the quantification of 1-Butanol, 4-(ethenyloxy)-, particularly if the compound exhibits sufficient UV absorbance or if derivatization is employed.
Sample Preparation:
-
Prepare a stock solution of 1-Butanol, 4-(ethenyloxy)- in the mobile phase.
-
Generate a series of calibration standards through serial dilution of the stock solution.
-
Dissolve and dilute unknown samples in the mobile phase to ensure the analyte concentration is within the linear range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reverse-phase column such as a C18 or a specialized column like the Newcrom R1 is suitable.[3]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reverse-phase chromatography.[3] The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength that provides maximum absorbance for 1-Butanol, 4-(ethenyloxy)- (requires prior determination via UV scan).
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate the peak area corresponding to 1-Butanol, 4-(ethenyloxy)- in the chromatograms of both standards and samples.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflow for analytical method cross-validation and the logical comparison between the two proposed methods.
References
A Comparative Analysis of 1-Butanol, 4-(ethenyloxy)- Based Materials for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Hydroxybutyl Vinyl Ether (HBVE) Based Materials Against Common Alternatives.
In the realm of polymer chemistry and material science, the selection of monomers is a critical determinant of the final product's characteristics. This guide provides a comprehensive comparison of materials derived from 1-Butanol, 4-(ethenyloxy)-, commonly known as 4-hydroxybutyl vinyl ether (HBVE), with other widely used alternatives. This analysis is supported by a review of experimental data concerning polymerization behavior, and the thermal and adhesive properties of the resulting polymers.
Executive Summary
4-Hydroxybutyl vinyl ether (HBVE) is a versatile monomer distinguished by its vinyl ether functionality and a primary hydroxyl group. This unique structure allows for polymerization through various mechanisms, including cationic, free-radical, and charge-transfer pathways, offering a broad scope for designing polymers with tailored properties.[1][2][3] Materials derived from HBVE are noted for their potential in applications such as coatings, adhesives, and as reactive diluents.[1][2][4][5] Key alternatives to HBVE in these applications include other vinyl ethers and, more commonly, acrylate-based monomers. While vinyl ethers are recognized for their low toxicity and fast polymerization rates, the availability of a wider variety of acrylate monomers has led to their dominance in many applications.[6] This guide will delve into a comparative analysis of these materials.
Physicochemical Properties of Monomers
A fundamental comparison begins with the intrinsic properties of the monomers themselves, which influence their handling, reactivity, and the ultimate polymer characteristics.
| Property | 1-Butanol, 4-(ethenyloxy)- (HBVE) | n-Butyl Acrylate (n-BA) | 2-Hydroxyethyl Acrylate (HEA) |
| CAS Number | 17832-28-9 | 141-32-2 | 818-61-1 |
| Molecular Formula | C6H12O2 | C7H12O2 | C5H8O3 |
| Molecular Weight ( g/mol ) | 116.16[2] | 128.17 | 116.12 |
| Boiling Point (°C) | 190[2] | 145 | 210-215 |
| Density (g/cm³ at 20°C) | 0.94[2] | 0.894 | 1.106 |
| Flash Point (°C) | 88[2] | 39 | 104 |
| Water Solubility | 8% at 25°C[2] | 0.14 g/100 mL | Miscible |
| Key Functional Groups | Vinyl ether, Hydroxyl | Acrylate, Ester | Acrylate, Hydroxyl, Ester |
Polymerization Behavior: A Comparative Overview
The polymerization mechanism significantly impacts the structure and properties of the resulting polymer. HBVE's ability to undergo multiple polymerization pathways offers distinct advantages and differences compared to acrylates, which primarily polymerize via free-radical mechanisms.
Cationic Polymerization of HBVE
HBVE readily undergoes cationic polymerization, a process initiated by a carbocationic active center.[7] This method can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a hallmark of living polymerization.[7][8]
Experimental Protocol: Cationic Polymerization of HBVE
A typical experimental setup for the living cationic polymerization of HBVE involves the use of a Lewis acid initiator system in a dry, inert atmosphere.
-
Materials: 4-Hydroxybutyl vinyl ether (HBVE, purified by distillation), a Lewis acid initiator (e.g., Et1.5AlCl1.5), a cationogen (e.g., 1-(isobutoxy)ethyl acetate), and a dry solvent (e.g., toluene).
-
Procedure: The polymerization is carried out under a nitrogen atmosphere in a glass reactor. The monomer and an added base (e.g., ethyl acetate) are dissolved in toluene and cooled to the desired temperature (e.g., -80°C). The initiator and activator are then sequentially added to start the polymerization.
-
Termination: The reaction is quenched by the addition of a terminating agent, such as pre-chilled methanol.
-
Characterization: The resulting polymer's molecular weight and molecular weight distribution are determined by size exclusion chromatography (SEC).
Free-Radical Polymerization
While vinyl ethers do not readily undergo free-radical homopolymerization, HBVE can be copolymerized with other monomers, such as acrylates, under free-radical conditions.[9] Furthermore, recent research has demonstrated the direct radical polymerization of hydroxy-functional vinyl ethers.[8][10] Acrylates, on the other hand, are well-known for their high reactivity in free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization
-
Materials: Monomer (e.g., HBVE or n-Butyl Acrylate), a free-radical initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., toluene).
-
Procedure: The monomer and initiator are dissolved in the solvent in a reaction vessel. The solution is deoxygenated by bubbling with nitrogen. The vessel is then heated to the initiator's decomposition temperature (e.g., 60-80°C for AIBN) to initiate polymerization.
-
Termination: The reaction proceeds until a high conversion of the monomer is achieved or is terminated by cooling and exposure to air.
-
Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., methanol).
Performance Comparison of Derived Polymers
The ultimate utility of a monomer is determined by the properties of the polymer it forms. This section compares key performance metrics of polymers derived from HBVE with those from acrylate alternatives.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical for defining the service temperature range of a polymer. Poly(n-butyl acrylate) has a low glass transition temperature of approximately -43°C.[11]
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) |
| Poly(HBVE) | Varies with molecular weight and tacticity | Data not readily available in direct comparison |
| Poly(n-butyl acrylate) | ~ -43[11] | Significant degradation between 300-400 |
| Poly(vinyl alcohol) (from vinyl acetate) | ~ 75-85 | Onset around 200 |
Experimental Protocol: Thermal Analysis
-
Thermogravimetric Analysis (TGA): A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature to determine thermal stability and decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): A polymer sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Adhesion Properties
The presence of the hydroxyl group in HBVE suggests that its polymers should exhibit good adhesion to polar substrates through hydrogen bonding.[1][4][5] This makes HBVE-based materials promising for adhesive and coating applications.
| Polymer System | Substrate | Adhesion Strength (kPa) |
| Photocurable DPG-Itaconate | Acryl-Wood | 53.6 ± 1.5[12] |
| Photocurable DPG-Itaconate | Acryl-Glass | 83.4 ± 4.4[12] |
| Self-healing hydrogel | - | ~40 ± 10[12] |
| Partially biobased polyester | - | ~86 ± 2[12] |
Experimental Protocol: Adhesion Testing (Pull-off Test)
-
Sample Preparation: A coating of the polymer is applied to a substrate and cured. A testing dolly is then adhered to the coating surface using a strong adhesive.
-
Testing: A pull-off adhesion tester is used to apply a perpendicular tensile force to the dolly until it detaches.
-
Measurement: The force required to pull the coating off the substrate is recorded and used to calculate the adhesion strength in units of pressure (e.g., kPa or MPa).
Biocompatibility Considerations
For applications in drug development and biomedical devices, the biocompatibility of the material is of paramount importance. Vinyl ether-based polymers are generally considered to have low toxicity.[6] HBVE itself is noted to be biodegradable and has a low potential for bioaccumulation.[2] However, comprehensive biocompatibility testing of poly(HBVE) is necessary for specific biomedical applications. In comparison, some acrylic resins have been shown to release formaldehyde and unreacted monomer, which can lead to cytotoxicity.[13]
Conclusion
Materials derived from 1-Butanol, 4-(ethenyloxy)- (HBVE) present a compelling set of properties for a range of applications. The ability to undergo various polymerization methods provides a high degree of control over the final polymer architecture. The presence of the hydroxyl group is a key feature, potentially enhancing adhesion and providing a site for further functionalization.
When compared to acrylate-based alternatives, HBVE-based materials may offer advantages in terms of lower toxicity and the potential for living cationic polymerization. However, acrylates currently benefit from a wider range of commercially available monomers and a more extensive body of research on their free-radical polymerization.
The choice between HBVE and other monomers will ultimately depend on the specific performance requirements of the target application. For researchers and developers, HBVE represents a valuable building block for creating advanced materials with tailored properties, particularly where adhesion, functionalization, and biocompatibility are critical design parameters. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate the performance trade-offs between these material classes.
References
- 1. nbinno.com [nbinno.com]
- 2. ashland.com [ashland.com]
- 3. HBVE | 17832-28-9 | Connect Chemicals [connectchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. products.basf.com [products.basf.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Poly(butyl acrylate) - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Reproducibility of "1-Butanol, 4-(ethenyloxy)-" synthesis protocols
A Comparative Guide to the Synthesis of 1-Butanol, 4-(ethenyloxy)-
For researchers and professionals in drug development and chemical synthesis, the efficient and reproducible production of key building blocks is paramount. 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), is a valuable monomer and intermediate in the synthesis of various polymers and specialty chemicals. This guide provides a comparative overview of common synthesis protocols for this compound, presenting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method.
Quantitative Comparison of Synthesis Protocols
The selection of a synthesis protocol often depends on a balance of factors including yield, purity, reaction conditions, and catalyst cost. The following table summarizes the key quantitative data from two prominent methods for the synthesis of 1-Butanol, 4-(ethenyloxy)-: the reaction of 1,4-butanediol with acetylene and the palladium-catalyzed transetherification.
| Parameter | Acetylene-Based Method (KOH/DMSO) | Acetylene-Based Method (CsF/NaOH) | Palladium-Catalyzed Transetherification (General) |
| Starting Materials | 1,4-butanediol, Acetylene | 1,4-butanediol, Acetylene | 1,4-butanediol, Ethyl vinyl ether |
| Catalyst | Potassium hydroxide (KOH) | Cesium fluoride (CsF), Sodium hydroxide (NaOH) | Palladium(II) acetate/1,10-phenanthroline |
| Solvent | Dimethyl sulfoxide (DMSO) | Not specified | Dichloromethane or THF |
| Temperature | Not specified | 138-140 °C | Room Temperature |
| Pressure | Not specified | 1.0-1.2 MPa (initial acetylene pressure) | Atmospheric |
| Reaction Time | Not specified | 3 hours | 24 hours |
| Crude Product Purity | 81%[1] | Not specified | Not specified |
| Isolated Yield | Not specified | 80% (total vinyl ethers)[2][3] | 40-75% (for various functionalized vinyl ethers)[4] |
| Key Byproducts | Cyclic acetals, Divinyl ether[1][2][3] | Divinyl ether, Cyclic acetals | Not specified |
Experimental Protocols
Acetylene-Based Synthesis with KOH/DMSO
This method, detailed in patent CN101898939A, focuses on improving the yield and reducing byproducts through the use of dimethyl sulfoxide (DMSO) as a solvent and a phase-transfer catalyst.
Materials:
-
1,4-butanediol
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Octadecyl trimethyl ammonium chloride (cationic surfactant, optional)
-
Nitrogen gas
Procedure:
-
In a suitable reactor, 1,4-butanediol is mixed with potassium hydroxide as the catalyst.
-
Dimethyl sulfoxide is added to the mixture, with a suggested weight ratio of 1,4-butanediol to DMSO of 1:0.1-0.2.
-
For further improvement of the reaction efficiency, a cationic surfactant such as octadecyl trimethyl ammonium chloride can be added (1,4-butanediol:surfactant ratio of 1:0.003-0.005 by weight).
-
The reactor is purged with nitrogen, and a mixture of acetylene and nitrogen gas is introduced.
-
The reaction is allowed to proceed under appropriate temperature and pressure conditions (not specified in detail in the provided source). The addition of DMSO is reported to increase the crude product content of 4-hydroxybutyl vinyl ether from 72% to 81% while reducing a cyclic acetal byproduct from 6% to about 4%.[1]
Palladium-Catalyzed Transetherification
This protocol is a general method for the synthesis of functionalized vinyl ethers, which can be adapted for 1-Butanol, 4-(ethenyloxy)-. It offers the advantage of milder reaction conditions.
Materials:
-
1,4-butanediol
-
Ethyl vinyl ether (EVE)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-phenanthroline
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
The palladium catalyst is prepared in situ by dissolving palladium(II) acetate (e.g., 2 mol%) in dichloromethane.
-
A solution of 1,10-phenanthroline (e.g., 1.5 equivalents relative to the palladium catalyst) in dichloromethane is added dropwise to the palladium solution. The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,4-butanediol and a large excess of ethyl vinyl ether (e.g., 12 equivalents) in dichloromethane is then added to the catalyst solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched by adding distilled water.
-
The product is extracted with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed under vacuum to yield the product.
Visualizing the Synthesis Workflows
To better understand the logical flow and key stages of each synthesis protocol, the following diagrams have been generated.
References
- 1. CN101898939A - Method for preparing compound 4-hydroxy butyl vinyl ether - Google Patents [patents.google.com]
- 2. 1,4-Butanediol vinyl ether synthesis - chemicalbook [chemicalbook.com]
- 3. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
A Comparative Guide to Initiator Efficiency in the Polymerization of 1-Butanol, 4-(ethenyloxy)-
For researchers and professionals in drug development and polymer science, the selection of an appropriate initiator is a critical step in the synthesis of poly(1-butanol, 4-(ethenyloxy)-), also known as poly(4-butoxyvinyl ether). The initiator profoundly influences the polymerization kinetics, molecular weight, polydispersity, and overall success of the polymerization. This guide provides a comparative analysis of various initiator systems for the cationic polymerization of 1-butanol, 4-(ethenyloxy)-, supported by experimental data from analogous vinyl ether systems.
Comparison of Initiator Systems
The cationic polymerization of vinyl ethers, such as 1-butanol, 4-(ethenyloxy)-, can be initiated by a variety of systems, primarily categorized as Lewis acids and protonic acids. The efficiency of these initiators is typically evaluated based on their ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (MWD), often characterized by the polydispersity index (PDI or Mw/Mn). A lower PDI value indicates a more controlled polymerization.
| Initiator System | Co-initiator/Activator | Monomer Analogue | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Conversion (%) | Reference |
| HCl-adduct | SnCl4 | n-Butyl vinyl ether | -30 | ~Calculated | ~1.1 | 100 | [1] |
| HCl-adduct | EtAlCl2 | Isobutyl vinyl ether | -78 to 0 | Uncontrolled | Broad | High | [1] |
| HCl-adduct | TiCl4 | Isobutyl vinyl ether | -78 to 0 | Uncontrolled | Broad | High | [1] |
| HCl-adduct | FeCl3 | Isobutyl vinyl ether | -78 | Higher than calculated | Relatively Narrow | High | [1] |
| HCl-adduct | GaCl3 | Isobutyl vinyl ether | -78 | Much higher than calculated | Relatively Narrow | High | [1] |
| Ph2CHBr | AgClO4 / Me2S | Isobutyl vinyl ether | -23 | - | Narrow | - | [2] |
| Triarylsulfonium PF6 | UV light | Triethylene glycol divinyl ether | Room Temp. | - | - | 77.8 | [3] |
| IBEA | Et1.5AlCl1.5 / SnCl4 | Silyl-Protected β-Methyl Vinyl Ether | -80 | 12,900 | 1.22 | - | [4] |
Note: The data presented is for vinyl ether analogues, as direct comparative studies on 1-butanol, 4-(ethenyloxy)- are limited. The efficiency of these initiators is expected to be comparable for the target monomer under similar conditions. Mn refers to the number-average molecular weight, and Mw/Mn is the polydispersity index.
Experimental Protocols
A generalized experimental protocol for the cationic polymerization of 1-butanol, 4-(ethenyloxy)- is provided below. This protocol is a synthesis of procedures reported for similar vinyl ethers and should be optimized for specific experimental goals.[1][4][5]
Materials:
-
Monomer: 1-Butanol, 4-(ethenyloxy)-, distilled over calcium hydride (CaH2).
-
Solvent: Toluene or Hexane, dried by passing through a solvent purification system.
-
Initiator: e.g., 1-(isobutoxy)ethyl acetate (IBEA) or an HCl-adduct of a vinyl ether.
-
Lewis Acid/Activator: e.g., Tin(IV) chloride (SnCl4) or Ethylaluminum sesquichloride (Et1.5AlCl1.5), as a solution in a dry, inert solvent.
-
Quenching Agent: Methanol containing a small amount of ammonia or triethylamine.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a dry nitrogen atmosphere.
-
The monomer and solvent are charged into the reaction vessel under a nitrogen atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., -30 °C or -78 °C) in a suitable cooling bath.
-
The initiator solution is added to the stirred monomer solution via syringe.
-
The polymerization is started by the dropwise addition of the pre-chilled Lewis acid/activator solution.
-
The reaction is allowed to proceed for the desired time, with samples withdrawn periodically to monitor conversion and molecular weight evolution via Gas Chromatography (GC) and Size Exclusion Chromatography (SEC).
-
The polymerization is terminated by the addition of the quenching agent.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
Logical Workflow for Cationic Polymerization
The following diagram illustrates the general workflow for a typical cationic polymerization experiment.
Caption: General workflow for cationic polymerization.
Signaling Pathway for Cationic Polymerization Initiation
The initiation of cationic polymerization of a vinyl ether by a Lewis acid/co-initiator system can be depicted as follows.
Caption: Initiation pathway in cationic polymerization.
References
A Comparative Guide to Block and Random Copolymers of 1-Butanol, 4-(ethenyloxy)-
For researchers, scientists, and drug development professionals exploring advanced polymer architectures, the choice between block and random copolymers is a critical design parameter. This guide provides an objective comparison of block and random copolymers incorporating 1-Butanol, 4-(ethenyloxy)-, also known as 4-vinyloxy-1-butanol (VOB), a versatile monomer featuring a vinyl ether group for polymerization and a primary hydroxyl group for further functionalization. While direct comparative studies on VOB-based copolymers are emerging, this guide draws upon established principles of polymer chemistry and data from structurally analogous systems to highlight the key differences in their synthesis, properties, and performance.
Structural and Morphological Differences
The fundamental distinction between block and random copolymers lies in the arrangement of their monomer units. This structural difference dictates their self-assembly behavior and, consequently, their functional properties.
Block copolymers of VOB, when combined with a comonomer of different polarity (e.g., a hydrophobic monomer), consist of long, discrete sequences of each monomer. In selective solvents, these amphiphilic macromolecules can self-assemble into well-defined core-shell nanostructures, such as micelles or vesicles. The hydrophilic poly(VOB) block forms a protective corona, while the hydrophobic block aggregates to form the core. This architecture is particularly advantageous for encapsulating and protecting therapeutic agents.
Random copolymers , in contrast, have a statistical distribution of VOB and comonomer units along the polymer chain. This results in a more uniform, averaged-out hydrophilicity and prevents the formation of distinct core-shell structures. Instead, they may form more loosely associated aggregates in solution.
Diagram of Copolymer Architectures
Caption: Idealized structures of a diblock copolymer and a random copolymer.
Comparative Performance and Properties
The architectural differences between VOB-based block and random copolymers lead to distinct performance characteristics, particularly in biomedical applications such as drug delivery.
| Property | Block Copolymers (VOB-b-X) | Random Copolymers (VOB-ran-X) | Rationale |
| Self-Assembly | Forms well-defined core-shell micelles/vesicles in selective solvents. | Generally forms less-defined aggregates or remains as unimers. | The immiscibility of the blocks drives microphase separation. |
| Drug Encapsulation | High capacity for hydrophobic drugs within the core, with a protective hydrophilic corona. | Lower and less stable encapsulation, with the drug more exposed to the external environment. | The distinct core provides a dedicated reservoir for the drug. |
| In Vivo Stability | Generally higher, as the core is shielded by the hydrophilic corona, reducing protein adsorption and opsonization. | Lower, as hydrophobic domains are more exposed, potentially leading to faster clearance. | The "stealth" effect of the hydrophilic corona prolongs circulation time. |
| Stimuli-Responsiveness | Can exhibit sharp, well-defined responses to stimuli (e.g., temperature, pH) that trigger disassembly or conformational changes. | Typically shows a broader, less distinct response to stimuli. | The cooperative behavior of the blocks leads to more pronounced transitions. |
| Thermal Properties (Tg) | May exhibit two distinct glass transition temperatures (Tg) corresponding to each block, if they are sufficiently long and immiscible. | A single, intermediate Tg that depends on the copolymer composition. | The random distribution of monomers leads to an averaged thermal behavior. |
Experimental Protocols
The synthesis of well-defined VOB-based block and random copolymers can be achieved through controlled polymerization techniques, most notably living cationic polymerization. The following protocols are adapted from the synthesis of copolymers of 4-vinylguaiacol, a structurally similar monomer, and can be optimized for VOB.
Synthesis of VOB-based Block Copolymers via Living Cationic Polymerization
This procedure involves the sequential addition of monomers to a living polymerization system.
Experimental Workflow for Block Copolymer Synthesis
Caption: Sequential monomer addition for block copolymer synthesis.
Materials:
-
1-Butanol, 4-(ethenyloxy)- (VOB), purified by distillation over CaH2.
-
Comonomer (e.g., a hydrophobic vinyl ether like isobutyl vinyl ether), purified.
-
Initiator system (e.g., a cationogen/Lewis acid pair like 1-isobutoxyethyl acetate/Et1.5AlCl1.5).
-
Dry solvent (e.g., toluene).
-
Terminating agent (e.g., pre-chilled methanol).
Procedure:
-
All glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
The first monomer (e.g., isobutyl vinyl ether) is dissolved in dry toluene in the reaction vessel and cooled to the desired temperature (e.g., 0°C).
-
The initiator system is added to begin the polymerization of the first block. The reaction is monitored by techniques such as ¹H NMR or GPC to follow monomer conversion and polymer molecular weight.
-
Once the first monomer is consumed to the desired extent, a solution of the second monomer (VOB) in dry toluene is added to the living polymer solution.
-
The polymerization of the second block is allowed to proceed.
-
The polymerization is terminated by the addition of a terminating agent like methanol.
-
The resulting block copolymer is purified by precipitation in a non-solvent (e.g., hexane or methanol/water mixture) and dried under vacuum.
Synthesis of VOB-based Random Copolymers
For random copolymers, the monomers are introduced simultaneously into the polymerization system.
Procedure:
-
Follow the same rigorous drying and inert atmosphere procedures as for block copolymer synthesis.
-
A mixture of VOB and the comonomer at the desired feed ratio is dissolved in dry toluene in the reaction vessel and cooled.
-
The initiator system is added to the monomer mixture.
-
The polymerization is allowed to proceed to the desired conversion, monitored by appropriate techniques.
-
The reaction is terminated with a suitable agent.
-
The random copolymer is purified by precipitation and dried.
Characterization
The synthesized copolymers should be thoroughly characterized to confirm their structure, composition, and properties.
| Technique | Purpose |
| ¹H NMR Spectroscopy | To determine the copolymer composition (ratio of VOB to comonomer) and confirm the covalent linkage of the blocks. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). A narrow PDI is indicative of a controlled polymerization. For block copolymers, a clear shift in the GPC trace after the addition of the second monomer confirms block formation. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature(s) of the copolymers. |
| Dynamic Light Scattering (DLS) | To determine the size and size distribution of self-assembled nanoparticles in solution. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of the self-assembled nanostructures. |
Conclusion
The choice between block and random copolymers of 1-Butanol, 4-(ethenyloxy)- fundamentally depends on the intended application.
-
Block copolymers are superior for applications requiring discrete, functional domains, such as in drug delivery systems where high encapsulation efficiency and in vivo stability are paramount. Their ability to form well-defined, stimuli-responsive nanostructures offers a sophisticated platform for controlled release.
-
Random copolymers , while simpler in structure, can be valuable for applications where an overall modification of properties is desired, such as in coatings, adhesives, or as compatibilizers. The random distribution of the hydroxyl-functional VOB units can impart tailored hydrophilicity and reactivity to a material.
For researchers in drug development, the predictable self-assembly and compartmentalization offered by VOB-based block copolymers present a more promising avenue for creating advanced and effective therapeutic delivery systems.
Safety Operating Guide
Safe Disposal of 1-Butanol, 4-(ethenyloxy)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Butanol, 4-(ethenyloxy)-, a vinyl ether that requires careful management due to its reactivity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of 1-Butanol, 4-(ethenyloxy)- and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Flammability: Vinyl ethers can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.
-
Reactivity: 1-Butanol, 4-(ethenyloxy)- is susceptible to polymerization and can undergo acid-catalyzed hydrolysis, which can be utilized for deactivation.
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Do not dispose of this chemical down the drain.
Primary Disposal Method: Professional Waste Management
The most secure and recommended method for the disposal of 1-Butanol, 4-(ethenyloxy)- is to engage a licensed hazardous waste disposal company.[1][2][3][4][5] These companies are equipped to handle, transport, and process reactive chemical waste in compliance with all regulatory standards.
Procedure for Professional Disposal:
-
Segregation and Storage: Collect waste 1-Butanol, 4-(ethenyloxy)- in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Butanol, 4-(ethenyloxy)-," and any associated hazard symbols (e.g., flammable, irritant).
-
Contact a Vendor: Arrange for pickup with your institution's designated hazardous waste management service.
Secondary Disposal Method: In-Lab Deactivation (for Small Quantities)
For very small quantities, in-laboratory deactivation through acid-catalyzed hydrolysis may be considered. This procedure breaks down the vinyl ether into less reactive compounds. However, this should only be performed by trained personnel and after a thorough risk assessment. The hydrolysis of 1-Butanol, 4-(ethenyloxy)- yields acetaldehyde and 1,4-butanediol.
Experimental Protocol: Acid-Catalyzed Hydrolysis (Generalized)
Disclaimer: This is a generalized procedure and should be tested on a minuscule scale before application to the entire waste stream. The reaction can be exothermic.
-
Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size to accommodate the waste material and the hydrolysis solution, ensuring it is not more than half full. Equip the vessel with a magnetic stirrer.
-
Dilution: If the waste is concentrated, dilute it with an equal volume of a compatible solvent (e.g., tetrahydrofuran) to better control the reaction rate.
-
Acidification: Slowly add a dilute aqueous solution of a non-oxidizing acid, such as 1 M hydrochloric acid or sulfuric acid, to the stirring waste solution. A molar excess of water and acid is required to ensure complete hydrolysis.[6]
-
Monitoring: Monitor the reaction for signs of completion. This can be done using analytical methods such as 1H NMR spectroscopy by observing the disappearance of the vinyl proton signals.[7]
-
Neutralization: Once the reaction is complete, slowly and carefully neutralize the solution with a base, such as sodium bicarbonate, until the pH is between 6 and 8.
-
Disposal of Products: The resulting mixture containing acetaldehyde and 1,4-butanediol must still be disposed of as hazardous waste. Acetaldehyde is flammable and a suspected carcinogen.[8][9][10][11][12] Collect the neutralized solution in a labeled hazardous waste container for professional disposal.
Data Presentation: Chemical Properties and Byproducts
The following table summarizes the key properties of 1-Butanol, 4-(ethenyloxy)- and its hydrolysis byproducts.
| Compound | Molecular Formula | Key Hazards | Disposal Considerations |
| 1-Butanol, 4-(ethenyloxy)- | C6H12O2 | Flammable, Reactive, Environmental Hazard | Dispose of as hazardous waste. Do not discharge to sewer. |
| Acetaldehyde | C2H4O | Extremely Flammable, Suspected Carcinogen, Respiratory Irritant, Eye Irritant | Collect in a sealed container and dispose of as hazardous waste.[8][9][10][11][12] |
| 1,4-Butanediol | C4H10O2 | Harmful if swallowed | Dispose of in accordance with local regulations, typically as chemical waste. |
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of 1-Butanol, 4-(ethenyloxy)-.
References
- 1. Chemical and Laboratory Waste [enva.com]
- 2. hazcycle.com [hazcycle.com]
- 3. Hazardous Waste Management & Disposal Services | Enva [enva.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. carlroth.com [carlroth.com]
- 9. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 10. agilent.com [agilent.com]
- 11. wcu.edu [wcu.edu]
- 12. web.stanford.edu [web.stanford.edu]
Essential Safety and Operational Guidance for Handling 1-Butanol, 4-(ethenyloxy)-
For laboratory professionals engaged in research, development, and manufacturing, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for 1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)-1-butanol or 1,4-butanediol monovinyl ether. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Chemical Hazard Profile
1-Butanol, 4-(ethenyloxy)- is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes serious eye irritation [1]
-
May be harmful to aquatic life with long-lasting effects [1]
The substance is a combustible liquid and should be handled with appropriate precautions to avoid ignition sources.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 1-Butanol, 4-(ethenyloxy)-:
| PPE Category | Specification | Standard |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield. | NIOSH (US) or EN 166 (EU) approved. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use and disposed of properly after. | Follow EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | An air-purifying respirator with an appropriate cartridge (e.g., type ABEK) should be used if engineering controls are insufficient or as a backup. A full-face supplied-air respirator is necessary if it is the sole means of protection. | NIOSH (US) or CEN (EU) approved. |
| Body Protection | A lab coat, apron, or coveralls should be worn to prevent skin contact. | N/A |
Safe Handling and Storage Procedures
Handling:
-
Avoid inhalation of vapor or mist.[2]
-
Use only in well-ventilated areas.
-
Keep away from heat, sparks, and open flames.[4]
-
Take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store away from incompatible materials such as oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ventilate the area of the spill.
-
Wear appropriate PPE.
-
Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this chemical and its container as hazardous waste.
-
Do not allow the product to enter drains or waterways.[2][6]
-
Disposal must be in accordance with local, regional, and national regulations.[6] Contact a licensed professional waste disposal service.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 1-Butanol, 4-(ethenyloxy)- from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
